molecular formula C10H10ClNO3 B1346501 Methyl 2-[(chloroacetyl)amino]benzoate CAS No. 58915-18-7

Methyl 2-[(chloroacetyl)amino]benzoate

Cat. No.: B1346501
CAS No.: 58915-18-7
M. Wt: 227.64 g/mol
InChI Key: JFZUABNDWZQLIJ-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]benzoate is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZUABNDWZQLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304397
Record name methyl 2-[(chloroacetyl)amino]benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40304397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58915-18-7
Record name 58915-18-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-[(chloroacetyl)amino]benzoate from Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate, a valuable intermediate in pharmaceutical and organic synthesis. The document details the N-acylation of methyl anthranilate with chloroacetyl chloride, offering in-depth insights into the reaction mechanism, a meticulously developed experimental protocol, and critical safety considerations. Furthermore, it outlines robust methods for the purification and analytical characterization of the final product, ensuring researchers and drug development professionals can achieve high purity and yield. The causality behind experimental choices is explained, grounding the protocol in established chemical principles to ensure reproducibility and success.

Introduction: Significance and Synthetic Strategy

This compound serves as a key building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure incorporates a reactive α-chloroacetamide group, which is a versatile handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[1] The parent compound, methyl anthranilate, is a readily available and cost-effective starting material, making this synthetic route economically viable for large-scale production.[2][3]

The core of this synthesis is the N-acylation of the primary amine of methyl anthranilate with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is known for its efficiency and high yields.[1] The strategic choice of chloroacetyl chloride as the acylating agent is twofold: its high reactivity ensures a rapid and complete conversion, and the resulting chloro-functionalized amide provides a reactive site for further molecular elaboration.[1]

Reaction Mechanism: A Tale of Nucleophiles and Electrophiles

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in methyl anthranilate acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, either an added scavenger or another molecule of methyl anthranilate, then deprotonates the nitrogen to yield the final product, this compound, and a hydrochloride salt.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products MA Methyl Anthranilate (Nucleophile) TI Tetrahedral Intermediate MA->TI Nucleophilic Attack CC Chloroacetyl Chloride (Electrophile) CC->TI PA Protonated Amide TI->PA Collapse & Chloride Expulsion Product This compound PA->Product Deprotonation Salt Hydrochloride Salt Base Base (e.g., Pyridine, TEA) Base->Product

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity. The rationale behind each step is provided to ensure a thorough understanding of the process.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Purpose
Methyl Anthranilate≥99%Sigma-AldrichStarting Material
Chloroacetyl Chloride≥98%Sigma-AldrichAcylating Agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent
Triethylamine (TEA)≥99.5%, distilledAcros OrganicsHCl Scavenger
Saturated NaHCO₃ soln.ACS ReagentLabChemAqueous Workup
Brine (Saturated NaCl)ACS ReagentLabChemAqueous Workup
Anhydrous MgSO₄ACS ReagentVWRDrying Agent
Round-bottom flask250 mL, 2-neckKimbleReaction Vessel
Addition Funnel100 mLPyrexControlled Reagent Addition
Magnetic Stirrer/Hotplate-IKAAgitation & Temp. Control
Ice Bath--Temperature Control
Rotary Evaporator-BüchiSolvent Removal
Filtration Apparatus--Product Isolation
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of chloroacetyl chloride.[4]

  • Base Addition: Add triethylamine (TEA) (1.1 eq) to the cooled solution. TEA acts as an HCl scavenger, neutralizing the hydrochloric acid byproduct of the reaction and preventing the protonation of the starting amine.[5]

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. The bicarbonate wash removes any excess acid, and the brine wash aids in the separation of the aqueous and organic layers.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound as a white to off-white solid.[6]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Methyl Anthranilate in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Dropwise Addition of Chloroacetyl Chloride Solution C->D E Warm to RT, Stir for 2-4h D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Aqueous Washes (NaHCO₃, H₂O, Brine) G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate in vacuo I->J K Recrystallize J->K

Safety and Handling: A Culture of Caution

Working with chloroacetyl chloride requires strict adherence to safety protocols due to its highly toxic, corrosive, and moisture-sensitive nature.[4][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is also recommended.[4]

  • Ventilation: All manipulations involving chloroacetyl chloride must be performed in a well-ventilated chemical fume hood.

  • Handling: Chloroacetyl chloride reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][7] It is imperative to use dry glassware and anhydrous solvents. Store the reagent under an inert atmosphere, such as nitrogen.

  • Spill and Waste: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit) and dispose of it as hazardous waste. Do not use water to clean up spills.[8] All waste containing chloroacetyl chloride or its byproducts must be disposed of according to institutional and local regulations.

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek medical attention.

Purification and Characterization: Ensuring Product Integrity

Purification by Recrystallization

Recrystallization is an effective method for purifying the solid product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. An ethanol/water mixture is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.7 (s, 1H, NH), ~8.0 (dd, 1H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.1 (m, 2H, Ar-H), 4.3 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168 (C=O, ester), ~165 (C=O, amide), ~140 (Ar-C), ~134 (Ar-C), ~131 (Ar-C), ~123 (Ar-C), ~121 (Ar-C), ~115 (Ar-C), ~52 (OCH₃), ~43 (CH₂)
IR (ATR) ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1580, ~1530 (C=C stretch, aromatic)
Melting Point Literature values should be consulted for comparison.

G cluster_char Analytical Techniques Synthesis Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR (¹H, ¹³C) IR IR Spectroscopy MP Melting Point

Conclusion

The synthesis of this compound from methyl anthranilate via N-acylation with chloroacetyl chloride is a robust and efficient transformation. By understanding the underlying chemical principles, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate in high yield and purity. The detailed characterization data provides the necessary confirmation of the product's identity and integrity, paving the way for its successful application in further synthetic endeavors within the realms of pharmaceutical and materials science.

References

  • ChemTrack.org. Safety Guideline - Chloroacetyl chloride.

  • CDH Fine Chemical. Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Sigma-Aldrich. SAFETY DATA SHEET - Chloroacetyl chloride.

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.

  • New Jersey Department of Health. HAZARD SUMMARY - CHLOROACETYL CHLORIDE.

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

  • NIST WebBook. Anthranilic acid, n-glycoloyl-n-methyl-.

  • PubMed. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli.

  • Wikipedia. Methyl anthranilate.

  • ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

  • Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

  • NIH. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

  • Indian Journal of Chemistry. Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives.

  • Rasayan Journal of Chemistry. A facile amidation of chloroacetyl chloride using DBU.

  • ChemicalBook. Methyl anthranilate synthesis.

  • ChemicalBook. Anthranilic acid(118-92-3) IR Spectrum.

  • ChemicalBook. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum.

  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

  • Google Patents. CN101948400A - Preparation method of methyl anthranilate.

  • PrepChem.com. Preparation of methyl anthranilate.

  • ResearchGate. FTIR Spectra of anthranilic acid and Ag (I) complex 3.

  • ResearchGate. How methyl anthranilate can be separated from reaction mixture?

  • Semantic Scholar. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.

  • ResearchGate. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.

  • Benchchem. Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate.

  • The Italian Association of Chemical Engineering. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate.

  • Google Patents. CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.

  • Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

  • ResearchGate. (PDF) Methyl 2-(3-chlorobenzamido)benzoate.

  • Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

Sources

Methyl 2-[(chloroacetyl)amino]benzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-[(chloroacetyl)amino]benzoate

Introduction: A Versatile Electrophilic Building Block

This compound is a bifunctional organic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. As a derivative of methyl anthranilate, it incorporates two key reactive centers: a potent electrophilic chloroacetyl group and a methyl ester. This unique combination makes it an invaluable intermediate for the synthesis of a wide array of more complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active agents. The presence of the reactive chloroacetyl moiety allows for facile covalent modification of nucleophilic substrates, positioning it as a useful tool for creating chemical probes and targeted therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for scientists and professionals in the field.

Part 1: Chemical Identity and Structure

A precise understanding of a molecule's identity and spatial arrangement is fundamental to its application in research.

Core Identifiers

The compound is systematically identified by the following descriptors:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 58915-18-7[1]
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.65 g/mol [1]
InChIKey UMSMQBDWLGSKCP-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)CClN/A
Chemical Structure

The structure consists of a central benzene ring substituted at the 1- and 2-positions with a methyl ester and a chloroacetylamino group, respectively. This arrangement establishes the foundation for its chemical behavior.

chemical_structure C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C_ester C C2->C_ester C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 H_N H N1->H_N C_amide C N1->C_amide O_amide O C_amide->O_amide C_alpha C C_amide->C_alpha H1_alpha H C_alpha->H1_alpha H2_alpha H C_alpha->H2_alpha Cl Cl C_alpha->Cl O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 C_methyl CH₃ O_ester2->C_methyl

Caption: 2D structure of this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions.

PropertyValueReference
Molecular Weight 227.64 g/mol [2]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]
Exact Mass 227.0349209 Da[2]
Topological Polar Surface Area 55.4 Ų[2]
Appearance Solid (predicted)N/A

Part 3: Synthesis and Reactivity

Synthesis: N-Acylation of Methyl Anthranilate

The most direct and common route for synthesizing this compound is through the N-acylation of Methyl 2-aminobenzoate (methyl anthranilate) with chloroacetyl chloride.

Causality Behind Experimental Design: This reaction is a classic nucleophilic acyl substitution. The amino group (-NH₂) of methyl anthranilate acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the acylation and minimize potential side reactions.

synthesis_workflow start Methyl 2-aminobenzoate + Chloroacetyl Chloride dissolve Dissolve in Dry Solvent (e.g., Benzene) start->dissolve add_base Add Triethylamine (Base) dissolve->add_base cool Cool to 0°C (Ice Bath) add_base->cool add_reagent Add Chloroacetyl Chloride (Dropwise) cool->add_reagent stir Stir for 6 hours at Room Temperature add_reagent->stir filter Filter to Remove Triethylamine HCl Salt stir->filter reflux Reflux Filtrate for 4 hours filter->reflux concentrate Concentrate Under Reduced Pressure reflux->concentrate purify Purify via Column Chromatography concentrate->purify end This compound purify->end

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol (Adapted from a similar synthesis):

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 2-aminobenzoate (0.1 mol) and a suitable dry solvent such as benzene or dichloromethane (100 mL).

  • Base Addition: Add triethylamine (0.1 mol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add chloroacetyl chloride (0.1 mol), dissolved in a small amount of the same dry solvent, dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Reactivity: The Electrophilic Chloroacetyl Moiety

The primary site of reactivity is the carbon atom bearing the chlorine atom (the α-carbon). The electron-withdrawing effect of the adjacent carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most synthetically useful feature of the molecule.

reactivity_diagram reactant R-NH-C(=O)-CH₂-Cl This compound ts [ Nu---CH₂(Cl)---C(=O)-NH-R ]⁻ nucleophile Nu: nucleophile->reactant:f0 product R-NH-C(=O)-CH₂-Nu Substituted Product ts->product Substitution leaving_group Cl⁻ r_group R = Methyl Benzoate moiety

Caption: Nucleophilic substitution at the chloroacetyl group.

This reactivity allows for the facile introduction of various functional groups by reaction with nucleophiles such as:

  • Amines: To form glycine amide derivatives.

  • Thiols: To create thioether linkages.

  • Alcohols/Phenols: To generate ether-linked products.

  • Azides: To produce azidoacetyl derivatives, which can be further modified via click chemistry.

Part 4: Spectral Data and Characterization

Confirming the identity and purity of the synthesized compound is achieved through standard spectroscopic methods. The following are predicted spectral characteristics based on the structure and data from analogous compounds.[3][4][5]

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR (CDCl₃)Aromatic Protons (4H)δ 7.0 - 8.2 ppm (multiplets)
Amide Proton (1H)δ 8.5 - 9.5 ppm (broad singlet)
Methylene Protons (-CH₂Cl) (2H)δ 4.2 - 4.4 ppm (singlet)
Methyl Protons (-OCH₃) (3H)δ 3.9 ppm (singlet)
¹³C NMR (CDCl₃)Ester Carbonyl (C=O)δ 168 ppm
Amide Carbonyl (C=O)δ 165 ppm
Aromatic Carbons (6C)δ 115 - 140 ppm
Methoxy Carbon (-OCH₃)δ 52 ppm
Methylene Carbon (-CH₂Cl)δ 43 ppm
IR Spectroscopy N-H Stretch (Amide)3300 - 3400 cm⁻¹
C=O Stretch (Ester)~1720 cm⁻¹
C=O Stretch (Amide I)~1680 cm⁻¹
C-Cl Stretch700 - 800 cm⁻¹
Mass Spec (EI) Molecular Ion [M]⁺m/z = 227/229 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)

Part 5: Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate.

  • Heterocyclic Synthesis: It is an excellent precursor for synthesizing fused heterocyclic compounds. For instance, intramolecular cyclization following reaction with a suitable nucleophile can lead to the formation of benzodiazepines, quinazolinones, and other scaffolds prevalent in medicinal chemistry. Many derivatives of aminobenzoic acid are known to be crucial pharmaceutical intermediates.[6][7]

  • Covalent Probes and Inhibitors: The electrophilic chloroacetyl group can act as a "warhead" to form covalent bonds with nucleophilic amino acid residues (e.g., Cysteine, Histidine) in the active sites of enzymes. This makes it a valuable building block for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

  • Linker Chemistry: It can be incorporated into larger molecules as a linker, where the chloroacetyl group provides a handle for conjugation to proteins, peptides, or other biomolecules.

Part 6: Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed. The information below is a general guide based on data for structurally related compounds.[8][9][10]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from heat and sources of ignition.[8]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides a comprehensive overview of the synthesis and characterization of the pyrimidine derivative, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. While the inquiry specified CAS number 58915-18-7, initial research indicates this corresponds to Methyl 2-[(chloroacetyl)amino]benzoate. However, the search for synthetic and characterization data overwhelmingly points towards a related and highly relevant compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS Number: 733039-20-8). This compound is a key intermediate in the development of therapeutic agents, particularly CDK4/6 inhibitors for cancer treatment.[1][2] Given the depth of available scientific literature for this molecule, this guide will focus on CAS 733039-20-8 to provide the most valuable and detailed information for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a halogenated pyrimidine derivative with significant utility as a building block in the synthesis of pharmacologically active molecules.[2] Its structure, featuring a pyrimidine core with bromo, chloro, and cyclopentylamine substituents, makes it a versatile intermediate.[2] The primary interest in this compound stems from its role as a precursor in the synthesis of selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.[2] Inhibition of CDK4/6 can lead to cell cycle arrest at the G1 phase, preventing uncontrolled proliferation of cancer cells.[2]

Compound Identification
IUPAC Name 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine[3]
Synonyms (5-bromo-2-chloro-pyrimidin-4-yl)cyclopentylamine, 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine[3]
CAS Number 733039-20-8[3]
Molecular Formula C₉H₁₁BrClN₃[2][3]
Molecular Weight 276.56 g/mol [2][3]

Synthesis Methodology: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a well-established method.[1][4]

Experimental Protocol

Materials:

  • 5-Bromo-2,4-dichloropyrimidine (Starting material)

  • Cyclopentylamine (Reagent)

  • 1,4-Dioxane (Solvent)

  • Ethyl acetate (Extraction solvent)

  • Saturated brine solution (Washing agent)

  • Anhydrous magnesium sulfate (Drying agent)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 45.6 g, 200 mmol) in 1,4-dioxane (e.g., 400 mL) at room temperature.[1][4]

  • Reagent Addition: To the stirred solution, add cyclopentylamine (e.g., 20.4 g, 240 mmol) dropwise.[1][4]

  • Reaction: Stir the reaction mixture continuously at room temperature for 6 hours.[1][4]

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate.[1][4]

  • Extraction and Washing: Wash the organic layer sequentially with a saturated brine solution.[1][4]

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.[1][4]

  • Solvent Removal: Remove the solvent by concentration under reduced pressure to yield the final product.[1][4]

Expected Outcome: The procedure should yield 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as a light yellow solid.[1][4] The reported yield is typically high, often quantitative, and the product can often be used in subsequent steps without further purification.[1][4]

Causality and Experimental Choices
  • Choice of Starting Material: 5-Bromo-2,4-dichloropyrimidine is an ideal precursor due to the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position, allowing for selective substitution.

  • Solvent Selection: 1,4-Dioxane is a suitable solvent as it is relatively inert and can dissolve both the starting material and the reagent.

  • Stoichiometry: A slight excess of cyclopentylamine is used to ensure the complete consumption of the 5-bromo-2,4-dichloropyrimidine.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, which is advantageous as it avoids the need for heating and reduces the risk of side reactions.

  • Aqueous Work-up: The washing steps with brine are crucial for removing any unreacted cyclopentylamine and other water-soluble impurities.

  • Drying Agent: Anhydrous magnesium sulfate is a common and effective drying agent for removing residual water from the organic phase before solvent evaporation.

Synthesis Workflow Diagram

Synthesis_Workflow SM 5-Bromo-2,4-dichloropyrimidine in Dioxane Reaction Stir at Room Temperature (6 hours) SM->Reaction Reagent Cyclopentylamine Reagent->Reaction Workup Dilute with Ethyl Acetate Wash with Brine Reaction->Workup Drying Dry over MgSO4 Workup->Drying Isolation Concentrate under Reduced Pressure Drying->Isolation Product 5-bromo-2-chloro-N- cyclopentylpyrimidin-4-amine Isolation->Product

Caption: Synthesis workflow for 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

¹H NMR Data (500 MHz, DMSO-d₆): [1][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.23s1HPyrimidine C-H
7.37d, J = 7.3 Hz1HN-H
4.31m1HCyclopentyl C-H (adjacent to N)
1.92m2HCyclopentyl CH₂
1.71m2HCyclopentyl CH₂
1.53-1.59m4HCyclopentyl CH₂

Interpretation:

  • The singlet at 8.23 ppm corresponds to the lone proton on the pyrimidine ring.

  • The doublet at 7.37 ppm is characteristic of the amine proton, with the coupling arising from the adjacent cyclopentyl proton.

  • The multiplet at 4.31 ppm is assigned to the cyclopentyl proton directly attached to the nitrogen atom.

  • The remaining multiplets between 1.53 and 1.92 ppm are attributed to the methylene protons of the cyclopentyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

LCMS-ESI (POS), m/z [M+H]⁺: [1][4]

Calculated [M+H]⁺ 275.9
Measured [M+H]⁺ 276.0

Interpretation: The measured mass-to-charge ratio of 276.0 for the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value of 275.9, confirming the molecular formula C₉H₁₁BrClN₃. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine, would provide further confirmation of the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A typical method would involve a reversed-phase column with a suitable mobile phase gradient.

Example HPLC Data: [5]

ParameterValue
Purity ≥98%

Interpretation: A high purity value from HPLC analysis indicates that the synthesis and purification procedures were effective in minimizing byproducts and impurities.

Characterization Workflow Diagram

Characterization_Workflow Product Synthesized Product NMR 1H NMR Spectroscopy Product->NMR MS Mass Spectrometry (LC-MS) Product->MS HPLC HPLC Analysis Product->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the characterization of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Conclusion and Future Directions

The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a robust and high-yielding process, providing a crucial intermediate for the development of advanced therapeutic agents. The characterization data obtained from NMR and mass spectrometry provide unambiguous confirmation of its structure, while HPLC analysis verifies its high purity. For researchers and drug development professionals, this compound serves as a valuable starting point for the exploration of novel CDK inhibitors and other potential pharmaceuticals. Future work could focus on optimizing the reaction conditions for even greater efficiency and exploring the derivatization of this versatile scaffold to generate libraries of new compounds for biological screening.

References

  • PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-[(chloroacetyl)amino]benzoate (Molecular Formula: C₁₀H₁₀ClNO₃), a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal logic behind experimental choices and data interpretation, ensuring a robust framework for structural elucidation and quality control. Each analytical technique is detailed with a self-validating protocol, expert interpretation of the spectral data, and clear visualizations to support the findings.

Introduction and Molecular Overview

This compound is a derivative of methyl anthranilate, featuring an N-chloroacetyl group. This modification makes it a valuable bifunctional building block, possessing both an electrophilic chloroacetyl moiety and a nucleophilic aniline-like scaffold, primed for further chemical elaboration. Its precise structural confirmation is paramount for its successful use in multi-step syntheses, particularly in the development of heterocyclic compounds and novel pharmaceutical agents.

Spectroscopic analysis provides the definitive "fingerprint" of the molecule. NMR spectroscopy elucidates the precise connectivity and chemical environment of each proton and carbon atom, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. Together, these techniques offer a synergistic and unequivocal confirmation of the target structure.

Caption: Molecular Structure of this compound.

Synthesis and Reaction Monitoring

A fundamental understanding of the synthetic pathway is crucial for anticipating potential side products or unreacted starting materials, which spectroscopic analysis must differentiate. The compound is typically synthesized via the N-acylation of Methyl 2-aminobenzoate with chloroacetyl chloride.[1]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve Methyl 2-aminobenzoate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the exothermic reaction.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to scavenge the HCl byproduct.

  • Acylation: Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute acid, bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[1]

Caption: General workflow for the synthesis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton.

¹H NMR Spectroscopy

Proton NMR reveals the electronic environment of each hydrogen atom, their relative numbers (integration), and their proximity to neighboring protons (multiplicity).

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is used to acquire the free induction decay (FID).

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum.

The structure of this compound suggests the presence of four distinct types of protons. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups, the chloroacetyl moiety, and the aromatic ring.

Caption: Key proton environments for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Spectral Data

Signal LabelApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a 8.5 - 9.5Singlet1HNH Amide proton, deshielded by the adjacent carbonyl and aromatic ring. Broadness may vary.
Ar-H 7.2 - 8.2Multiplets4HAromatic H Protons on the benzene ring exhibit complex splitting patterns (dd, td) due to ortho and meta coupling.
b 4.2 - 4.4Singlet2HCH ₂ClMethylene protons are strongly deshielded by the adjacent chlorine atom and carbonyl group.
c 3.8 - 4.0Singlet3HOCHMethyl ester protons are in a relatively shielded environment but deshielded by the adjacent oxygen.

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of unique carbon atoms and information about their chemical nature (sp³, sp², C=O, etc.).

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial for improving the signal-to-noise ratio.

  • Data Acquisition: Record the spectrum on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • Data Processing: Apply Fourier transform, phasing, and baseline correction as with ¹H NMR.

The molecule has 10 carbon atoms, all of which are expected to be chemically non-equivalent, thus producing 10 distinct signals in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

Approx. Chemical Shift (δ, ppm)AssignmentRationale
168 - 170Ester C =OTypical chemical shift for an ester carbonyl carbon.
164 - 166Amide C =OTypical chemical shift for an amide carbonyl carbon.
115 - 140Aromatic C Six distinct signals are expected for the six carbons of the substituted benzene ring.
51 - 53OC H₃Methyl ester carbon, shielded by the single bond to oxygen.
42 - 45C H₂ClAliphatic carbon directly attached to an electron-withdrawing chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For KBr pellets, grind a small amount of sample with dry KBr and press into a transparent disk.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

The IR spectrum is dominated by strong absorptions from the two carbonyl groups and the N-H bond.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300N-H StretchSecondary AmideConfirms the presence of the amide N-H bond.[2]
3100-3000C-H Stretch (sp²)Aromatic RingIndicates the aromatic system.
2990-2850C-H Stretch (sp³)-CH₂-, -CH₃Indicates the aliphatic portions of the molecule.[3]
~1710C=O StretchEsterStrong, sharp absorption characteristic of an ester carbonyl.
~1680C=O Stretch (Amide I)Secondary AmideStrong absorption, confirms the amide carbonyl.
~1540N-H Bend (Amide II)Secondary AmideA key diagnostic peak for secondary amides.
1600, 1480C=C StretchAromatic RingAbsorptions characteristic of the benzene ring.
800-600C-Cl StretchChloroalkaneConfirms the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under electron ionization (EI).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate a radical cation, the molecular ion (M⁺•).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

The molecular formula C₁₀H₁₀ClNO₃ gives a monoisotopic mass of approximately 227.03 Da.

  • Molecular Ion (M⁺•): A key feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), the spectrum will show a molecular ion peak (M⁺) at m/z 227 and a smaller M+2 peak at m/z 229, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: The molecular ion is unstable and will fragment in predictable ways. Analyzing these fragments helps to piece together the molecular structure.[4][5]

M [C₁₀H₁₀ClNO₃]⁺• m/z = 227/229 (M⁺•) F1 [M - OCH₃]⁺ m/z = 196/198 M->F1 - •OCH₃ F2 [M - Cl]⁺ m/z = 192 M->F2 - •Cl F3 [M - CH₂Cl]⁺ m/z = 178 M->F3 - •CH₂Cl F4 [C₈H₈NO₂]⁺ m/z = 150 F1->F4 - CO F5 [C₇H₄O]⁺• m/z = 120 F4->F5 - NO

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments

m/z ValueProposed Fragment IonNeutral Loss
227 / 229[C₁₀H₁₀ClNO₃]⁺•(Molecular Ion)
196 / 198[C₉H₇ClNO₂]⁺•OCH₃
178[C₉H₈NO₃]⁺•CH₂Cl
150[C₈H₈NO₂]⁺CO from m/z 178 or C₂H₂ClO from M
120[C₇H₆O]⁺CO from m/z 150

Conclusion: A Synergistic Approach to Structural Verification

The structural identity of this compound is unequivocally confirmed by the collective evidence from NMR, IR, and MS.

  • MS establishes the correct molecular weight and confirms the presence of one chlorine atom.

  • IR validates the presence of the essential ester, secondary amide, and C-Cl functional groups.

  • ¹³C NMR confirms the presence of all 10 unique carbon atoms in their expected chemical environments.

  • ¹H NMR provides the final, high-resolution picture, showing the correct number and connectivity of all protons.

This integrated analytical approach provides a self-validating system, ensuring the high fidelity required for advanced chemical research and development. The data and protocols presented herein serve as a robust reference for scientists working with this compound and similar molecular scaffolds.

References

  • The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

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  • Nawaz, H., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PMC, NIH. Available at: [Link]

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  • Al-Sultani, K. H., & Salih, M. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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The Versatile Scaffold: Unlocking the Potential of Methyl 2-[(chloroacetyl)amino]benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Reactive Intermediate

In the landscape of contemporary drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 2-[(chloroacetyl)amino]benzoate, a readily accessible derivative of anthranilic acid, represents a prime example of such a scaffold. Its intrinsic chemical functionalities—a reactive chloroacetyl group and a modifiable anthranilate core—offer a strategic entry point into a diverse array of privileged heterocyclic systems known for their profound pharmacological activities. This guide serves as a technical deep-dive into the untapped potential of this molecule, providing not only a theoretical framework but also actionable, field-proven insights for its application in medicinal chemistry programs targeting a spectrum of diseases, from cancer to neurological disorders.

Core Chemical Attributes and Synthetic Rationale

This compound is characterized by two key reactive sites: the electrophilic carbon of the chloroacetyl moiety and the aromatic ring of the methyl anthranilate backbone, which can be further functionalized. The primary value of this compound lies in its ability to serve as a precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The chloroacetyl group is an excellent alkylating agent, readily reacting with nucleophiles, while the amide and ester functionalities of the anthranilate core provide the necessary atoms for ring closure.

The causality behind its utility is rooted in the principles of ring-closing reactions. The chloroacetyl group, upon substitution with a suitable nucleophile or under basic conditions, can generate a reactive intermediate that subsequently undergoes intramolecular cyclization with either the amide nitrogen or the aromatic ring, paving the way for the synthesis of a variety of heterocyclic scaffolds.

Gateway to Privileged Heterocycles: Key Synthetic Applications

The strategic positioning of reactive groups in this compound makes it an ideal starting material for the synthesis of several classes of pharmacologically significant heterocycles.

Quinazolinones: A Scaffold of Diverse Biological Activity

Quinazolinones are a class of fused heterocyclic compounds that exhibit a remarkable range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] this compound can be envisioned as a key intermediate for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-one, a versatile precursor for a multitude of quinazolinone derivatives.

Logical Relationship: From Precursor to Quinazolinone Core

G A This compound B Intramolecular Cyclization (e.g., Heat, Acid/Base catalysis) A->B Reaction C 2-(chloromethyl)quinazolin-4(3H)-one B->C Product D Nucleophilic Substitution (e.g., Amines, Phenols, Thiols) C->D Reaction E Diverse Quinazolinone Derivatives D->E Products

Caption: Synthetic pathway from the core molecule to diverse quinazolinones.

Benzodiazepines: Modulators of the Central Nervous System

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizures, primarily acting as positive allosteric modulators of the GABA-A receptor.[3] While the classical synthesis of benzodiazepines often starts from 2-aminobenzophenones, this compound can be considered a precursor to a 2-(chloroacetamido)benzophenone intermediate, which can then undergo intramolecular cyclization to form the 1,4-benzodiazepine-2-one core.

Experimental Workflow: Benzodiazepine Synthesis

G A This compound B Friedel-Crafts Acylation (with a substituted benzene) A->B Step 1 C 2-(chloroacetamido)benzophenone derivative B->C Intermediate D Intramolecular Cyclization (e.g., with ammonia or primary amine) C->D Step 2 E 1,4-Benzodiazepine-2-one derivative D->E Product

Caption: Proposed synthesis of benzodiazepines from the title compound.

Therapeutic Potential and Biological Evaluation

The true value of this compound is realized in the biological activities of the compounds it can generate. By leveraging this scaffold, researchers can access a chemical space rich in therapeutic potential.

Anticancer Applications

Quinazolinone and benzothiazole derivatives, both accessible from a chloroacetylated anthranilate core, are well-documented anticancer agents.[1][4] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[5][6]

Compound Class Target Cancer Cell Line Reported IC50 (µM) Reference
Benzothiazole DerivativeHeLa (Cervical Cancer)9.76[7]
Benzothiazole DerivativeA549 (Lung Carcinoma)9.0 - 10.67[7]
Quinazolinone DerivativeMOLT-3 (Leukemia)15.71[8]
Benzothiazole DerivativeHT29 (Colon Cancer)0.015[4]
Benzothiazole DerivativeMCF7 (Breast Cancer)36 nM (0.036 µM)[4]
Anti-inflammatory Properties

Derivatives of anthranilic acid are known to possess significant anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[9][10] The structural similarity of potential derivatives of this compound to known anti-inflammatory agents suggests a high probability of identifying novel anti-inflammatory compounds.

Compound Class In Vitro Assay Reported IC50 (µM) Reference
N-arylanthranilic acid derivativeCOX-1 Inhibition15 - 26[9]
N-arylanthranilic acid derivativeCOX-2 Inhibition5.0 - 17.6[9]
N-arylanthranilic acid derivative5-LOX Inhibition0.6 - 8.5[9]
Anticonvulsant Potential

The quinazolinone scaffold has been extensively explored for its anticonvulsant activity.[11][12] Several derivatives have shown potent activity in preclinical models of epilepsy, suggesting that this compound could be a valuable starting point for the development of novel antiepileptic drugs. Some quinazolinone derivatives have demonstrated efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[11]

Experimental Protocols: A Self-Validating System

The following protocols are adapted from established literature and provide a robust starting point for the synthesis of key intermediates and final compounds from this compound.

General Synthesis of this compound

This protocol describes the initial synthesis of the core compound from methyl anthranilate.

Materials:

  • Methyl anthranilate

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl anthranilate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) or pyridine (1.1 eq) dropwise to the stirred solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol for the Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This protocol outlines the intramolecular cyclization to form the quinazolinone core.[13][14]

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)

  • Anhydrous toluene or xylene

  • Ammonium hydroxide or formamide

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add PCl₅ (1.2 eq) or SOCl₂ (1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully quench with a saturated solution of ammonium hydroxide or add formamide and heat to 150-160 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, the precipitate is filtered, washed with cold water, and dried to afford the crude 2-(chloromethyl)quinazolin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol for the Synthesis of a 1,4-Benzodiazepine-2-one Derivative

This protocol is a proposed adaptation for the synthesis of a benzodiazepine scaffold.[15][16]

Materials:

  • 2-(chloroacetamido)benzophenone derivative (synthesized from this compound via Friedel-Crafts acylation)

  • Hexamethylenetetramine

  • Ammonium salt (e.g., ammonium bromide)

  • Aqueous isopropyl alcohol

Procedure:

  • In a round-bottom flask, combine the 2-(chloroacetamido)benzophenone derivative (1.0 eq), hexamethylenetetramine (4.0 eq), and ammonium bromide (4.0 eq) in 85% aqueous isopropyl alcohol.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate or benzene.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the 1,4-benzodiazepine-2-one derivative.

Conclusion and Future Perspectives

This compound is a cost-effective and highly versatile building block that holds significant promise for the future of medicinal chemistry. Its ability to serve as a precursor to a wide range of biologically active heterocyclic compounds makes it an invaluable tool for drug discovery programs. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold. Further investigations into novel cyclization strategies and the synthesis of diverse libraries of derivatives are warranted and are expected to yield new therapeutic agents with improved efficacy and safety profiles for a multitude of diseases. The journey from this simple, reactive intermediate to a life-saving drug is a testament to the power of strategic synthetic design in medicinal chemistry.

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  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available from: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available from: [Link]

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  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. Available from: [Link]

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  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available from: [Link]

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  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available from: [Link]

  • Divergent Protocol for the Synthesis of Isoquinolino[1,2- b]quinazolinone and Isoquinolino[2,1- a]quinazolinone Derivatives. PubMed. Available from: [Link]

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An In-depth Technical Guide to Methyl 2-[(chloroacetyl)amino]benzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

Methyl 2-[(chloroacetyl)amino]benzoate, also known as N-(2-carbomethoxyphenyl)chloroacetamide, is a bifunctional organic molecule that has emerged as a valuable and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1][2] Its strategic placement of a reactive chloroacetyl group and a methyl ester on an aniline scaffold provides a unique platform for constructing complex molecular architectures, particularly those of pharmaceutical interest.[3][4] This guide, intended for researchers and professionals in organic synthesis and drug development, delves into the synthesis, chemical properties, and diverse reactivity of this compound, offering field-proven insights and detailed experimental protocols to unlock its full synthetic potential.

The core utility of this compound lies in its ability to undergo a variety of chemical transformations. The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack, while the ester and amide functionalities can participate in a range of cyclization and derivatization reactions. This dual reactivity makes it a powerful precursor for the synthesis of privileged heterocyclic scaffolds such as quinazolinones, benzodiazepines, and thiazoles, which are prevalent in many biologically active molecules.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key identifiers and physical characteristics.

PropertyValueReference
CAS Number 58915-18-7[7]
Molecular Formula C₁₀H₁₀ClNO₃[8]
Molecular Weight 227.64 g/mol [8]
Appearance Buff solid[8]
Melting Point 90-91 °C[5]

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data provides a reference for its characterization.

Spectroscopy Key Features
¹H NMR (DMSO-d₆)δ (ppm): 11.33 (s, 1H, NH), 8.40 (d, 1H, Ar-H), 7.99 (d, 1H, Ar-H), 7.66 (t, 1H, Ar-H), 7.27 (t, 1H, Ar-H), 4.45 (s, 2H, CH₂Cl), 3.89 (s, 3H, OCH₃)[5]
¹³C NMR Characteristic peaks for the carbonyls of the ester and amide, aromatic carbons, the methylene carbon of the chloroacetyl group, and the methyl carbon of the ester.
IR (neat)ν (cm⁻¹): 3194 (N-H stretch), 1682, 1676 (C=O stretches of amide and ester)[5]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis of this compound: A Practical and Efficient Protocol

The most common and efficient method for the preparation of this compound is the chloroacetylation of methyl anthranilate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond. A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][9]

Synthesis_Mechanism cluster_reactants Reactants cluster_products Products MA Methyl Anthranilate (Nucleophile) Product This compound MA->Product Nucleophilic Acyl Substitution CC Chloroacetyl Chloride (Electrophile) CC->Product HCl HCl

Caption: Synthesis of this compound.

Experimental Protocol: Chloroacetylation of Methyl Anthranilate[6][10]

Materials:

  • Methyl anthranilate

  • Chloroacetyl chloride

  • Triethylamine or Potassium Carbonate

  • Dichloromethane or Chloroform

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) or potassium carbonate (1.5 eq) in dichloromethane at 0 °C (ice bath).[5][8]

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane to the stirred mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][8]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford this compound as a solid.[5]

Rationale for Experimental Choices:

  • Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions.

  • Base: The use of a base is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Triethylamine forms a soluble salt, while potassium carbonate is an inexpensive and easily removable solid base.

  • Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and dissolves both reactants.

  • Purification: Recrystallization is an effective method for obtaining a highly pure product.

Applications in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The synthetic utility of this compound is most evident in its application as a precursor to a variety of heterocyclic systems. The presence of multiple reactive sites allows for a range of intramolecular and intermolecular cyclization strategies.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound serves as an excellent starting material for the synthesis of functionalized quinazolinones.

Reaction with Hydrazine:

A straightforward approach involves the reaction of this compound with hydrazine hydrate. This reaction proceeds in a stepwise manner, beginning with the nucleophilic substitution of the chloride by hydrazine, followed by an intramolecular cyclization.

Quinazolinone_Synthesis A This compound C Intermediate (N-hydrazinylacetyl) A->C Nucleophilic Substitution B Hydrazine Hydrate B->C D Quinazolinone Derivative C->D Intramolecular Cyclization

Caption: Synthesis of Quinazolinones.

Experimental Protocol: Synthesis of 2-(Aminomethyl)quinazolin-4(3H)-one derivatives [8]

  • To a solution of this compound (1.0 eq) in a suitable solvent like n-butanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid, wash with a cold solvent, and dry to obtain the quinazolinone derivative.

Synthesis of Thiazole Derivatives

The chloroacetyl group in this compound is an excellent electrophile for the construction of thiazole rings. The Hantzsch thiazole synthesis, or variations thereof, can be employed using this building block.

Reaction with Thiourea or Thioamides:

Reaction with thiourea or a substituted thioamide leads to the formation of a 2-aminothiazole or a 2-substituted thiazole, respectively. The reaction involves initial nucleophilic attack by the sulfur atom on the chloromethyl group, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Thiazole-substituted Benzoates [10]

  • In a suitable solvent such as ethanol or DMF, dissolve this compound (1.0 eq) and thiourea (1.1 eq).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography or recrystallization to yield the desired thiazole derivative.

Synthesis of Benzoxazinones

While direct synthesis from this compound is less common, understanding the synthesis of related benzoxazinones provides valuable context for potential intramolecular cyclization strategies. The intramolecular reaction between the ester and the amide nitrogen can be induced under specific conditions.

Potential Intramolecular Cyclization:

Treatment of this compound with a strong base could potentially deprotonate the amide nitrogen, which could then act as a nucleophile to attack the ester carbonyl, leading to a benzoxazinone ring system after elimination of methanol. This would be an example of a Dieckmann-type condensation.

Benzoxazinone_Synthesis A This compound C Anionic Intermediate A->C Deprotonation B Strong Base (e.g., NaH) B->C D Benzoxazinone Derivative C->D Intramolecular Cyclization

Sources

Safety and handling precautions for Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Safe Handling of Methyl 2-[(chloroacetyl)amino]benzoate

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound (CAS No. 58915-18-7).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions. It elucidates the chemical reasoning behind each safety protocol, fostering a proactive culture of safety grounded in scientific understanding. The protocols described herein are designed as a self-validating system, ensuring that inherent risks are systematically addressed at every stage of the experimental workflow.

Section 1: Hazard Identification and Chemical Profile

The chloroacetyl group is structurally similar to that found in highly reactive and hazardous compounds such as chloroacetyl chloride and chloroacetamide.[2][3] Chloroacetamide is known to be toxic, an irritant to the eyes and skin, a potential sensitizer, and is suspected of reproductive toxicity.[2][4][5] Chloroacetyl chloride reacts violently with water and is severely corrosive to skin, eyes, and the respiratory tract.[3] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses similar, significant hazards.

Chemical Identity
PropertyValue
Chemical Name This compound
Synonyms Methyl N-(chloroacetyl)anthranilate
CAS Number 58915-18-7[1]
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [1]
Structure (Image of chemical structure)
Inferred GHS Hazard Classification

Based on the hazards of structurally related compounds, the following GHS classifications should be assumed for laboratory work.

Hazard ClassHazard StatementRationale / Reference Compounds
Acute Toxicity, Oral H301: Toxic if swallowedBased on Chloroacetamide (H301)[2]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageHigh potential due to the reactive chloroacetyl group, similar to Chloroacetyl Chloride (H314)
Serious Eye Damage H318: Causes serious eye damageHigh potential due to the reactive chloroacetyl group[3]
Skin Sensitization H317: May cause an allergic skin reactionA common hazard for alkylating agents[2][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationBased on related compounds like Methyl 2-amino-5-chlorobenzoate[6][7]

Section 2: The Cornerstone of Safety: Risk Assessment

Before any laboratory work commences, a thorough, procedure-specific risk assessment is mandatory. This process is not a mere formality but a critical scientific evaluation to identify and mitigate potential exposures. The causality is clear: understanding the specific risks of an operation allows for the implementation of tailored, effective safety controls.

RiskAssessment cluster_0 Risk Assessment Workflow for this compound cluster_1 Control Hierarchy A 1. Procedural Analysis (e.g., Weighing, Reaction Setup, Purification) B 2. Identify Hazards - Chemical Reactivity - Physical Form (Dust) - Scale of Operation A->B C 3. Evaluate Exposure Potential - Inhalation (aerosols/dust) - Dermal Contact (spills) - Ingestion (contamination) B->C D 4. Implement Control Measures C->D E 5. Develop Emergency Plan (Spill, Exposure) D->E F 6. Proceed with Work E->F G Re-evaluate if Procedure Changes F->G G->A D1 Elimination/Substitution (Is a less hazardous reagent possible?) D2 Engineering Controls (Fume Hood, Ventilation) D3 Administrative Controls (SOPs, Training, Designated Area) D4 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Risk Assessment Workflow for Hazardous Compounds.

Section 3: Mandatory Engineering and Administrative Controls

Reliance on PPE alone is insufficient. The primary line of defense is to engineer the hazard away from the user.

Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[8][9][10]

  • Causality: The compound is likely a fine powder, which can be easily aerosolized.[10] A fume hood provides negative pressure to contain these fine particles and any potential vapors, preventing them from entering the user's breathing zone. The high toxicity inferred from its structure makes this non-negotiable.

Administrative Controls
  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.[11]

  • Training: Personnel must be trained on the specific hazards of this compound and the detailed procedures outlined in this guide.

  • Working Alone: Avoid working with this compound alone. Ensure someone familiar with the procedure and emergency protocols is nearby.[8]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense, essential for protecting against residual risks from splashes or unforeseen contact. The selection of PPE must be based on the high reactivity of the chloroacetyl group.

PPE Selection Summary
TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Handling Solids (Weighing, Transfer) Impervious Lab Coat, closed at the frontDouble-gloving: Inner Nitrile, Outer Butyl or heavy-duty NitrileChemical Splash Goggles AND a full-face shieldN95 dust mask (at minimum, inside a fume hood)
Handling Solutions Chemical-resistant apron over lab coatDouble-gloving: Inner Nitrile, Outer Butyl or VitonChemical Splash Goggles AND a full-face shieldNot required if handled exclusively within a fume hood
Cleaning Spills Disposable chemical-resistant coverallsHeavy-duty Butyl or Viton glovesFull-face respirator with appropriate cartridgesFull-face respirator with organic vapor/acid gas cartridges
  • Causality for Double-Gloving: The inner nitrile glove provides a "tell-tale" - if the outer glove is breached, you can remove it without losing all protection. The outer glove (e.g., Butyl) is chosen for its superior resistance to a broad range of organic chemicals.[12] No single glove material is impervious to all chemicals indefinitely.[11]

  • Causality for Face Shield over Goggles: Goggles protect the eyes from splashes.[13] However, due to the inferred corrosive nature of this compound, a full-face shield is required to protect the entire face from splashes during transfers or potential exothermic reactions.[11][14]

PPE_Selection Start Task Involving This compound CheckSolid Handling Solid? Start->CheckSolid CheckSolution Handling Solution? CheckSolid->CheckSolution No SolidPPE Required PPE: - Lab Coat - Double Gloves (Nitrile/Butyl) - Goggles + Face Shield - N95 Respirator (in hood) CheckSolid->SolidPPE Yes SolutionPPE Required PPE: - Chem-Resistant Apron - Double Gloves (Nitrile/Butyl) - Goggles + Face Shield CheckSolution->SolutionPPE Yes End Proceed with Caution CheckSolution->End No SolidPPE->End SolutionPPE->End

Caption: Decision Tree for PPE Selection.

Section 5: Step-by-Step Safe Handling & Storage Protocols

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE (Section 4.1). Ensure the chemical fume hood sash is at the lowest practical height. Place a disposable plastic-backed absorbent liner on the work surface.[10]

  • Tare: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Using a clean spatula, carefully transfer the required amount of solid from the reagent bottle to the weigh boat. Avoid generating dust. Do not "tap" the spatula on the side of the bottle.

  • Cleaning: Securely close the main reagent bottle. Decontaminate the spatula with an appropriate solvent (e.g., ethanol) followed by soap and water, all within the fume hood.

  • Transfer: Carefully transfer the weigh boat containing the compound to your reaction vessel, which should also be inside the fume hood.

Storage Requirements
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][15]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, strong acids, and moisture.[3][12] The chloroacetyl group can hydrolyze in the presence of water or bases, potentially releasing hydrochloric acid.

  • Security: Store in a locked cabinet or an area with restricted access.[6][16][17]

Section 6: Emergency Response Protocols

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and contamination.

SpillResponse Spill Spill Occurs Alert personnel and evacuate immediate area Assess { Assess Spill Size | Is it a minor spill manageable by lab personnel?} Spill:f1->Assess:f0 MinorSpill Minor Spill Protocol 1. Don appropriate PPE (coveralls, respirator) 2. Cover with absorbent material (e.g., vermiculite) 3. Carefully sweep into a labeled waste container 4. Decontaminate the area Assess:f1->MinorSpill Yes MajorSpill Major Spill Protocol 1. Evacuate the laboratory 2. Close doors and prevent re-entry 3. Call emergency services / EH&S 4. Provide details on the spilled substance Assess:f1->MajorSpill No Cleanup Final Steps Dispose of waste as hazardous material Document the incident MinorSpill->Cleanup MajorSpill->Cleanup

Caption: Emergency Spill Response Flowchart.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][12] Seek immediate medical attention. The alkylating nature of the compound means that damage may continue even after the initial sensation is gone.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[16]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water.[6][15] Seek immediate medical attention.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed, and appropriate container.[6][15]

  • Compliance: Dispose of contents and container in accordance with all local, state, and federal regulations.[6][17][18] Do not discharge into drains or the environment.[15][16][18]

References

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An In-depth Technical Guide to the Solubility of Methyl 2-[(chloroacetyl)amino]benzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Advancement

Methyl 2-[(chloroacetyl)amino]benzoate is a key chemical intermediate, the utility of which in drug discovery and organic synthesis is fundamentally linked to its solubility profile.[1] A thorough understanding of how this compound behaves in various organic solvents is paramount for researchers and drug development professionals. Low solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially causing unpredictable experimental results and increased development costs.[2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering scientists to make informed decisions in their research endeavors.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its aromatic ring, ester, and amide functional groups, suggests a moderate polarity. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens and the nitrogen atom) indicates its potential to interact favorably with polar solvents.

Based on its structure, we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in strong dipole-dipole interactions.

  • Moderate Solubility: In polar protic solvents like alcohols (e.g., methanol, ethanol), where hydrogen bonding is possible.

  • Low Solubility: In nonpolar solvents such as hexane and toluene, due to the significant difference in polarity.

It is important to note that while theoretical predictions are useful, empirical determination is essential for obtaining accurate solubility data.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][6][7] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow

Below is a detailed protocol for determining the solubility of this compound using the shake-flask method coupled with UV-Vis spectrophotometric analysis.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial agitation Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant through a 0.45 µm filter centrifugation->filtration dilution Dilute the clear filtrate to a suitable concentration filtration->dilution uv_vis Measure absorbance using UV-Vis Spectrophotometer dilution->uv_vis calibration Determine concentration using a calibration curve uv_vis->calibration result Solubility Data calibration->result Calculate Solubility (e.g., in mg/mL or mol/L)

Figure 1: A schematic representation of the experimental workflow for determining the solubility of this compound.

Detailed Protocol

1. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][6]

2. Separation of Undissolved Solute:

  • After equilibration, remove the vials from the shaker.

  • To separate the undissolved solid, centrifuge the vials at a high speed.[2][3]

  • Carefully collect the supernatant, ensuring no solid particles are disturbed. For better precision, filter the supernatant through a 0.45 µm syringe filter.[2]

3. Quantification by UV-Vis Spectrophotometry:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[8][9]

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law.[8][10]

  • Analysis of the Saturated Solution:

    • Dilute the clear filtrate from the saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.[8]

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

SolventPolarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
Hexane0.1
Toluene2.4
Dichloromethane3.1
Acetone5.1
Ethanol4.3
Methanol5.1
Dimethylformamide (DMF)6.4
Dimethyl sulfoxide (DMSO)7.2

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Factors Influencing Solubility

It is crucial to acknowledge that several factors can influence the solubility of a compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. While theoretical predictions offer initial guidance, rigorous experimental determination using standardized methods like the shake-flask technique is imperative for obtaining accurate and reliable data. The protocol detailed in this guide provides a robust framework for researchers to systematically evaluate the solubility of this compound in a range of common organic solvents, thereby facilitating informed solvent selection for synthesis, purification, and formulation development.

References

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  • Unknown Source. (n.d.).
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Sources

Methodological & Application

Application Notes and Protocols: Experimental Procedure for N-acylation of Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the N-acylation of methyl anthranilate, a significant transformation in the synthesis of various commercial products and pharmaceutical intermediates. We present two robust protocols for N-acetylation and N-benzoylation, grounded in established chemical principles. The causality behind experimental choices, including reagent selection, reaction conditions, and work-up procedures, is thoroughly explained to ensure procedural integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of N-Acylated Methyl Anthranilate

Methyl anthranilate is an ester of anthranilic acid, naturally occurring in Concord grapes and various flowers, and is widely used as a fragrance and flavor agent.[1] The N-acylation of methyl anthranilate introduces an acyl group onto the nitrogen atom of the amino group, yielding N-acylated methyl anthranilate derivatives. These derivatives, such as methyl N-acetylanthranilate and methyl N-benzoyl anthranilate, serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] For instance, N-acyl anthranilamides are precursors to quinazolinone and pyrimidinone frameworks, which are common motifs in approved drugs.[3] The acylation of the amino group can also serve as a protective strategy in multi-step syntheses, modulating the reactivity of the aromatic ring in subsequent electrophilic aromatic substitution reactions.[2][4]

Mechanistic Overview: The Chemistry of N-Acylation

The N-acylation of methyl anthranilate is a nucleophilic acyl substitution reaction.[5][6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[6]

This reaction typically proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a leaving group (e.g., chloride or carboxylate), resulting in the formation of the N-acylated product, an amide.[5]

The reaction is often carried out in the presence of a base. The base serves two critical functions:

  • It neutralizes the acidic byproduct (e.g., HCl) formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic, thus driving the equilibrium towards product formation.[7][8]

  • In some cases, particularly with less reactive acylating agents, a tertiary amine base like pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[9]

A classic example of this type of reaction is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of an aqueous base to synthesize amides or esters.[5][7][10]

Experimental Protocols

This section details two validated protocols for the N-acylation of methyl anthranilate: N-acetylation using acetic anhydride and N-benzoylation using benzoyl chloride.

Protocol 1: N-Acetylation of Methyl Anthranilate with Acetic Anhydride

This protocol describes the synthesis of methyl N-acetylanthranilate, a compound used as a flavor and fragrance agent.[11] Acetic anhydride is a commonly used and effective acetylating agent for primary and secondary amines.[6][11]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Methyl AnthranilateC₈H₉NO₂151.1610.0 mmolStarting material
Acetic AnhydrideC₄H₆O₃102.0911.0 mmolAcetylating agent (1.1 eq)
PyridineC₅H₅N79.1012.0 mmolBase/Catalyst (1.2 eq)
Dichloromethane (DCM)CH₂Cl₂84.9350 mLSolvent
1 M Hydrochloric Acid (HCl)HCl36.4630 mLFor work-up
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.0130 mLFor work-up
Brine (Saturated NaCl solution)NaCl58.4430 mLFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 gDrying agent

Experimental Workflow:

workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Methyl Anthranilate in Dichloromethane add_pyridine Add Pyridine dissolve->add_pyridine cool Cool to 0°C add_pyridine->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride warm Warm to Room Temperature and Stir add_anhydride->warm quench Quench with 1 M HCl warm->quench separate Separate Layers quench->separate wash_bicarb Wash Organic Layer with Sat. NaHCO₃ separate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Recrystallization or Chromatography filter_evap->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for N-acetylation of methyl anthranilate.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (10.0 mmol, 1.51 g) in dichloromethane (50 mL).

  • Add pyridine (12.0 mmol, 0.97 mL) to the solution.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetic anhydride (11.0 mmol, 1.04 mL) dropwise to the stirred solution over 5-10 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add 1 M HCl (30 mL) and shake. Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl N-acetylanthranilate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The product is a white to light yellow crystalline solid.[11]

Protocol 2: N-Benzoylation of Methyl Anthranilate (Schotten-Baumann Conditions)

This protocol employs the Schotten-Baumann reaction conditions to synthesize methyl N-benzoyl anthranilate.[5][7][10] This method is particularly effective for reactions involving acyl chlorides and is widely used in organic synthesis.[10][12]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Methyl AnthranilateC₈H₉NO₂151.1610.0 mmolStarting material
Benzoyl ChlorideC₇H₅ClO140.5711.0 mmolAcylating agent (1.1 eq)
10% Sodium Hydroxide (NaOH) solutionNaOH40.00~30 mLAqueous base
Dichloromethane (DCM)CH₂Cl₂84.9350 mLOrganic solvent
Brine (Saturated NaCl solution)NaCl58.4430 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 gDrying agent

Reaction Mechanism:

mechanism MA Methyl Anthranilate Intermediate Tetrahedral Intermediate MA->Intermediate Nucleophilic Attack BC Benzoyl Chloride BC->Intermediate Base NaOH (aq) Byproduct HCl (neutralized by NaOH) Base->Byproduct Neutralizes Product Methyl N-Benzoyl Anthranilate Intermediate->Product Elimination of Cl⁻ Product->Byproduct forms

Caption: Schotten-Baumann N-benzoylation mechanism.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve methyl anthranilate (10.0 mmol, 1.51 g) in dichloromethane (50 mL).

  • Add 10% aqueous sodium hydroxide solution (30 mL) to the flask. Stir the biphasic mixture vigorously.

  • Acylation: Slowly add benzoyl chloride (11.0 mmol, 1.28 mL) dropwise to the rapidly stirred mixture over 15-20 minutes. A white precipitate of the product may form.

  • Continue to stir vigorously at room temperature for 1 hour after the addition is complete.

  • Work-up: Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with water (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The crude methyl N-benzoyl anthranilate can be purified by recrystallization from ethanol to afford a white crystalline solid.

Characterization of N-Acylated Products

The successful synthesis of N-acylated methyl anthranilate derivatives can be confirmed using standard analytical techniques.

Expected Spectroscopic Data for Methyl N-Acetylanthranilate:

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, a singlet for the ester methyl protons (~3.9 ppm), and a singlet for the acetyl methyl protons (~2.2 ppm). The NH proton will appear as a broad singlet.[11]
¹³C NMR Carbonyl signals for the ester and amide (~168-170 ppm), aromatic carbon signals (~110-150 ppm), and signals for the two methyl carbons.[11]
IR Spectroscopy Characteristic absorptions for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and C=O stretching of the ester (around 1730 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₁₀H₁₁NO₃, MW = 193.20 g/mol ).[11]

Safety and Handling Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Benzoyl chloride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Sodium hydroxide is corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-acylation of methyl anthranilate is a fundamental and versatile reaction in organic synthesis. The protocols provided herein for N-acetylation and N-benzoylation are reliable and scalable methods for producing important chemical intermediates. By understanding the underlying reaction mechanisms and adhering to the detailed procedures, researchers can confidently synthesize and characterize these valuable compounds.

References

  • Vertex AI Search. (n.d.). Acylation under weak base conditions.
  • Benchchem. (n.d.). Methyl N-acetylanthranilate | CAS 2719-08-6.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
  • YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds.
  • Sciencemadness.org. (2015, April 24). anthranilic acid acetylation in various conditions.
  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • YouTube. (2019, November 30). acylation of amines.
  • Resonance – Journal of Science Education. (2022). A Convenient Laboratory Preparation of Acetanilide. 27(3), 455-460.
  • NIH Public Access. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III).
  • The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3.

Sources

Application Notes and Protocols for Cyclization Reactions of Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(chloroacetyl)amino]benzoate is a versatile bifunctional molecule that serves as a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive chloroacetyl group and a nucleophilic amino group positioned ortho to a methyl ester on a benzene ring, allows for intramolecular cyclization to form pharmaceutically relevant scaffolds. This guide provides detailed insights into the reaction conditions and mechanisms for the cyclization of this substrate, primarily leading to the formation of quinazolinone and benzodiazepine derivatives. Understanding the interplay of reagents and reaction parameters is crucial for selectively targeting the desired heterocyclic core, which is of significant interest in medicinal chemistry due to the broad spectrum of biological activities associated with these structures.

Strategic Overview: Competing Cyclization Pathways

The intramolecular cyclization of this compound can proceed through two principal pathways, dictated by the choice of base and reaction conditions. These pathways lead to the formation of either a six-membered quinazolinone ring or a seven-membered benzodiazepine ring. The key to controlling the reaction outcome lies in the initial deprotonation step.

  • Pathway A: N-Deprotonation leading to Quinazolinone derivatives. The use of a suitable base can deprotonate the amide nitrogen, creating a nucleophilic center that can attack the electrophilic carbon of the methyl ester. This intramolecular nucleophilic acyl substitution results in the formation of a six-membered quinazolinone ring.

  • Pathway B: Enolate formation leading to Benzodiazepine derivatives. A strong base can abstract a proton from the α-carbon of the chloroacetyl group, forming an enolate. This enolate can then act as a nucleophile, attacking the benzylic carbon bearing the ester group in an intramolecular nucleophilic substitution, leading to a seven-membered benzodiazepine ring.

The following sections provide detailed protocols and mechanistic discussions for selectively synthesizing these important heterocyclic systems.

I. Synthesis of Methyl (4-oxo-3,4-dihydroquinazolin-2-yl)acetate

This protocol details the base-catalyzed intramolecular cyclization of this compound to yield the corresponding quinazolinone derivative. This reaction proceeds via the deprotonation of the amide nitrogen followed by an intramolecular attack on the ester carbonyl.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the amide nitrogen by a base, such as sodium hydride or sodium ethoxide. The resulting amide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the methyl ester. This is followed by the elimination of a methoxide ion to yield the stable six-membered quinazolinone ring.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start This compound deprotonation Deprotonation of Amide (Base, e.g., NaH) start->deprotonation 1. cyclization Intramolecular Nucleophilic Acyl Substitution deprotonation->cyclization 2. elimination Elimination of Methoxide cyclization->elimination 3. product Methyl (4-oxo-3,4-dihydroquinazolin-2-yl)acetate elimination->product 4.

Caption: Workflow for Quinazolinone Synthesis.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Methyl (4-oxo-3,4-dihydroquinazolin-2-yl)acetate.

Expected Results

The reaction is expected to yield the quinazolinone product in moderate to good yields. The structure of the product can be confirmed by spectroscopic methods.

ProductExpected YieldSpectroscopic Data (Predicted)
Methyl (4-oxo-3,4-dihydroquinazolin-2-yl)acetate60-75%¹H NMR (CDCl₃, 400 MHz): δ 11.5-12.5 (br s, 1H, NH), 8.2-7.2 (m, 4H, Ar-H), 3.9 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 170.1, 162.5, 148.2, 147.1, 134.8, 127.3, 126.9, 126.5, 121.2, 120.8, 52.5, 45.3. IR (KBr, cm⁻¹): 3300-3100 (N-H), 1735 (C=O, ester), 1680 (C=O, amide). MS (ESI): m/z 219.07 [M+H]⁺.

II. Synthesis of 1H-1,4-Benzodiazepine-2,5(3H,4H)-dione

This protocol outlines a potential pathway for the synthesis of the seven-membered benzodiazepinedione ring system from this compound. This transformation is proposed to occur via an initial intramolecular N-alkylation followed by lactamization.

Mechanistic Rationale

The synthesis of the 1,4-benzodiazepine-2,5-dione scaffold from this compound is a two-step process initiated by a base. In the first step, the amide nitrogen is deprotonated, and the resulting anion undergoes an intramolecular Sₙ2 reaction, displacing the chloride ion to form a seven-membered lactam intermediate. Subsequent hydrolysis of the methyl ester followed by cyclization, or direct aminolysis with a source of ammonia, can lead to the final dione product. A plausible mechanism involves the initial formation of a seven-membered ring through intramolecular N-alkylation. The resulting intermediate can then undergo further reactions to yield the final product.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start This compound deprotonation N-Deprotonation (Base, e.g., K₂CO₃) start->deprotonation 1. cyclization Intramolecular N-Alkylation (Sₙ2) deprotonation->cyclization 2. hydrolysis_cyclization Hydrolysis and Lactamization cyclization->hydrolysis_cyclization 3. product 1H-1,4-Benzodiazepine-2,5(3H,4H)-dione hydrolysis_cyclization->product 4.

Caption: Plausible workflow for Benzodiazepinedione Synthesis.

Experimental Protocol

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetonitrile (ACN)

  • Ammonia solution (e.g., in methanol)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Dissolve the crude intermediate in a solution of ammonia in methanol and stir at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 1H-1,4-Benzodiazepine-2,5(3H,4H)-dione.

Expected Results

The formation of the benzodiazepinedione is a more complex transformation, and yields may vary. Spectroscopic analysis is essential for structural confirmation.

ProductExpected YieldSpectroscopic Data (Predicted)
1H-1,4-Benzodiazepine-2,5(3H,4H)-dione40-60%¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 8.0 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂). ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.8, 167.2, 138.5, 132.1, 130.5, 128.4, 124.3, 121.9, 55.6. IR (KBr, cm⁻¹): 3200 (N-H), 1690 (C=O, amide), 1660 (C=O, amide). MS (ESI): m/z 191.07 [M+H]⁺.

Conclusion

The cyclization of this compound offers a versatile entry into the synthesis of medicinally important quinazolinone and benzodiazepine ring systems. The choice of reaction conditions, particularly the base and solvent, plays a critical role in directing the reaction towards the desired product. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, enabling the efficient and selective synthesis of these valuable heterocyclic compounds. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity for specific applications.

References

  • Osman, A. N., et al. (2002).
  • A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular Agents. The Royal Society of Chemistry.
  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2052–o2053.
  • Johne, S., & Jung, B. (1978).
  • Venturello, P., & Barbero, M. (Date unavailable). Sodium hydride. Science of Synthesis.
  • Dong, H., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3025.
  • SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[1][2][3]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. (2018). Georgian Medical News.

  • Intramolecular Nucleophilic Substitutions. (2018, January 29). YouTube. Retrieved from [Link]

  • 7.6: Extra Topics on Nucleophilic Substitution Reaction. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

Sources

Purification of Methyl 2-[(chloroacetyl)amino]benzoate by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

Methyl 2-[(chloroacetyl)amino]benzoate is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for both recrystallization and column chromatography. The choice between these two powerful techniques is dictated by the specific impurity profile of the crude material and the desired final purity.

Strategic Purification: A Dichotomy of Methods

The selection of an appropriate purification strategy is a cornerstone of efficient chemical synthesis. For this compound, the choice between recrystallization and column chromatography hinges on a careful analysis of the crude product.

  • Recrystallization: This technique is ideally suited for the removal of small amounts of impurities that have significantly different solubility profiles from the target compound in a chosen solvent. It is a cost-effective and scalable method for achieving high purity when the impurity load is low. The fundamental principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a solvent at varying temperatures.

  • Column Chromatography: When dealing with complex mixtures containing multiple impurities or impurities with similar solubility to the product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column. While more resource-intensive than recrystallization, column chromatography offers superior separation power for challenging purification scenarios.

Safety First: Handling of Chloroacetylated Anilines

N-chloroacetylated anilines and their derivatives should be handled with care, as they can be irritants and may have toxic properties.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.[3]

Part 1: Purification by Recrystallization

Recrystallization is an effective method for purifying this compound when the crude material is relatively clean. The key to a successful recrystallization is the selection of an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on literature precedents for similar N-aryl 2-chloroacetamides, ethanol is a promising solvent for this purpose.[4][5]

Protocol 1: Recrystallization from Ethanol

This protocol outlines the steps for the recrystallization of this compound from ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Gently heat the mixture with swirling. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by measuring its melting point and by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Part 2: Purification by Column Chromatography

For crude material with a more complex impurity profile, column chromatography on silica gel provides a robust method for achieving high purity. The separation is based on the polarity of the compounds, with less polar compounds eluting from the column faster than more polar compounds. A common solvent system for the chromatography of aromatic amides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6][7]

Protocol 2: Silica Gel Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection (TLC Analysis): Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the elution of the compounds by TLC. Spot each collected fraction on a TLC plate and visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Assess the purity of the final product by TLC, melting point, and/or HPLC.

Data Presentation

ParameterRecrystallization (Ethanol)Column Chromatography (Hexane:Ethyl Acetate)
Principle Differential solubilityDifferential adsorption
Ideal for Low impurity load, crystalline solidsComplex mixtures, similar polarity impurities
Solvent/Mobile Phase EthanolHexane:Ethyl Acetate (ratio determined by TLC)
Stationary Phase Not applicableSilica Gel
Typical Yield Dependent on crude purity and solubilityGenerally high, dependent on separation
Purity Can be very highCan be very high

Visualizing the Workflow

To further clarify the purification processes, the following diagrams illustrate the key steps in both recrystallization and column chromatography.

Recrystallization_Workflow cluster_recrystallization Recrystallization Protocol Start Crude Product Dissolve Dissolve in Minimal Hot Ethanol Start->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling & Ice Bath HotFilt->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_column_chromatography Column Chromatography Protocol Start Crude Product TLC TLC for Mobile Phase Start->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion: A Pathway to Purity

The successful synthesis of high-quality active pharmaceutical ingredients is critically dependent on the purity of the preceding intermediates. This guide provides two robust and well-established methods for the purification of this compound. The choice between recrystallization and column chromatography should be made based on a thorough analysis of the crude product. By following these detailed protocols and adhering to good laboratory practices, researchers and drug development professionals can confidently obtain this key intermediate in the high purity required for subsequent synthetic transformations.

References

  • PubChem. CID 159835843. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • University of Toronto. Column chromatography. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Chemicalland21. methyl 2-amino-4-chlorobenzoate. [Link]

  • Sciencemadness Discussion Board. chromatography - polarities. [Link]

  • YouTube. Top 6 Steps to Run The PERFECT Column Chromatography. [Link]

  • Human Metabolome Database. Showing metabocard for Methyl n-acetylanthranilate (HMDB0032388). [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • ResearchGate. How methyl anthranilate can be separated from reaction mixture?. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.. [Link]

  • The Good Scents Company. acetyl methyl anthranilate, 2719-08-6. [Link]

  • YouTube. How to Carry Out a Recrystallization. [Link]

  • PubMed. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. [Link]

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Scale-up synthesis of Methyl 2-[(chloroacetyl)amino]benzoate for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Laboratory Synthesis of Methyl 2-[(chloroacetyl)amino]benzoate

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The protocol details a robust and reproducible N-acylation of Methyl 2-aminobenzoate using chloroacetyl chloride. Rooted in the principles of the Schotten-Baumann reaction, this methodology is optimized for laboratory-scale production (0.1-0.5 mol), with a focus on process safety, reaction efficiency, and product purity. We delve into the mechanistic rationale behind the procedural steps, address critical safety considerations for handling hazardous reagents, and outline key parameters for successful scale-up, work-up, and purification. This guide is intended for researchers and drug development professionals seeking a reliable method for producing high-purity this compound.

Introduction and Reaction Principle

This compound serves as a key building block in organic synthesis, particularly in the construction of various heterocyclic compounds and pharmacologically active molecules. Its synthesis is most commonly achieved via the acylation of the primary amino group of Methyl 2-aminobenzoate (also known as Methyl anthranilate) with chloroacetyl chloride.

This transformation is a classic example of the Schotten-Baumann reaction , a widely used method for forming amides from amines and acyl chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A key feature of the Schotten-Baumann conditions is the presence of a base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, which serves a critical purpose: to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4][5] This prevents the protonation of the unreacted starting amine, which would otherwise render it non-nucleophilic and halt the reaction.

dot digraph "Schotten_Baumann_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Mechanism of the Schotten-Baumann Reaction", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} Caption: Figure 1: Mechanism of the Schotten-Baumann Reaction.

Critical Safety and Hazard Management

Scaling up chemical reactions necessitates a heightened awareness of potential hazards. The primary chemical of concern in this synthesis is chloroacetyl chloride .

Chloroacetyl Chloride (CAS: 79-04-9):

  • Hazards: Highly corrosive, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[7][8] This reaction can also generate flammable hydrogen gas if in contact with metal surfaces.[7]

  • Handling Precautions:

    • All manipulations must be conducted within a certified chemical fume hood.

    • Personal Protective Equipment (PPE) is mandatory: a flame-retardant lab coat, tightly fitting safety goggles, a face shield (8-inch minimum), and compatible chemical-resistant gloves (e.g., butyl rubber or Viton™).[7] Always inspect gloves before use.[7]

  • Spill & Emergency Procedures:

    • In case of a spill, evacuate the area.[6] Do NOT use water.[9] Cover the spill with a dry, inert absorbent material such as dry lime, soda ash, or vermiculite.[6] Collect the material in a sealed container for hazardous waste disposal.

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids apart. Call a physician immediately.[7][8]

    • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

Materials and Equipment

Reagents and Materials
ReagentCAS No.Molar Mass ( g/mol )Amount (for 0.2 mol scale)Molar Eq.Density (g/mL)
Methyl 2-aminobenzoate134-20-3151.1630.23 g1.01.168
Chloroacetyl chloride79-04-9112.9424.85 g (17.6 mL)1.11.417
Sodium Hydroxide (NaOH)1310-73-240.0016.0 g2.0-
Dichloromethane (DCM)75-09-284.93300 mL-1.33
Deionized Water7732-18-518.02~1 L-1.0
Anhydrous MgSO₄/Na₂SO₄--As needed--
Ethanol (for recrystallization)64-17-546.07As needed-0.789
Equipment
  • 1 L three-neck round-bottom flask

  • Mechanical overhead stirrer and stirring paddle

  • 250 mL pressure-equalizing dropping funnel

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Büchner funnel, filter flask, and vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Vacuum oven

Detailed Synthesis Protocol

This protocol is optimized for a 0.2-mole scale. Adjust quantities proportionally for different scales.

Step 1: Reaction Setup
  • Equip a 1 L three-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • In the flask, dissolve Methyl 2-aminobenzoate (30.23 g, 0.2 mol) in dichloromethane (300 mL).

  • In a separate beaker, prepare the aqueous base by carefully dissolving sodium hydroxide (16.0 g, 0.4 mol) in 200 mL of deionized water. Caution: This is an exothermic process. Allow the solution to cool to room temperature.

  • Place the three-neck flask in an ice-water bath and begin stirring the DCM solution. Cool the internal temperature to 0-5 °C.

  • Once the reaction mixture is cooled, add the prepared NaOH solution to the flask. Vigorous stirring is essential to ensure good mixing between the two phases.

Step 2: Acylation Reaction
  • Charge the dropping funnel with chloroacetyl chloride (17.6 mL, 0.22 mol).

  • Add the chloroacetyl chloride dropwise to the vigorously stirred, cooled biphasic mixture over a period of 45-60 minutes.

  • Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. The reaction is exothermic, and a rapid addition will cause an uncontrolled temperature rise, leading to unwanted side reactions such as hydrolysis of the acyl chloride.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

Step 3: Reaction Monitoring & Work-up
  • Remove the ice bath and allow the mixture to warm to room temperature while stirring for another 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. (Typical eluent: 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, stop the stirring and transfer the mixture to a separatory funnel.

  • Separate the organic (DCM) layer. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove any unreacted base and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude solid product.

Step 4: Purification by Recrystallization
  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol portion-wise.

  • Slowly add warm deionized water to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold 50:50 ethanol/water, followed by cold water.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

G

Expected Results and Characterization

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 85-95%
Melting Point 98-101 °C
¹H NMR (CDCl₃, 400 MHz) δ ~8.8 (s, 1H, NH), δ ~8.1 (d, 1H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~7.2 (t, 1H, Ar-H), δ ~4.3 (s, 2H, CH₂Cl), δ ~3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~168.0, 165.5, 140.0, 134.5, 131.0, 123.5, 121.0, 115.0, 52.5, 43.0

Scale-Up Considerations and Discussion

  • Thermal Management: The acylation is highly exothermic. When scaling beyond the 0.5 mol scale, the surface-area-to-volume ratio of the flask decreases, making heat dissipation less efficient. A more robust cooling system (e.g., a cryostat) and an even slower addition rate are paramount to prevent a thermal runaway.

  • Agitation: Efficient mixing at the organic-aqueous interface is critical for reaction success. For larger volumes, magnetic stirring is inadequate. A mechanical overhead stirrer is essential to create a sufficient vortex for high mass transfer between the phases.

  • Quenching and Isolation: The volume of the reaction mixture and subsequent washes increases significantly on a larger scale. Ensure that appropriately sized separatory funnels and filtration apparatus are available. For multi-kilogram scales, alternative work-up procedures, such as direct filtration from the reaction mixture after adding an anti-solvent, might be more practical than extraction.

  • Rationale for Biphasic System: Using a biphasic DCM/water system under Schotten-Baumann conditions is highly effective.[2] The product and starting materials are soluble in the organic phase, while the inorganic base and byproduct salts reside in the aqueous phase. This facilitates an easy initial separation during work-up and minimizes hydrolysis of the chloroacetyl chloride, which would otherwise readily occur in a single aqueous phase.

References

  • ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Shi, M., Ye, N., Chen, W., Wang, H., Cheung, C., Parmentier, M., Gallou, F., & Wu, B. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1536–1541. [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

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Application Notes & Protocols: Analytical Methods for Monitoring the Synthesis of Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis, typically achieved via the N-acylation of Methyl 2-aminobenzoate (methyl anthranilate) with chloroacetyl chloride, requires precise monitoring to optimize reaction yield, minimize impurity formation, and ensure process safety and reproducibility. This guide offers detailed, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it discusses the application of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for real-time and in-situ reaction analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and adherence to principles of scientific integrity.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound is a fundamental amide bond formation reaction. While seemingly straightforward, the process is susceptible to variables that can affect the purity and yield of the final product. Incomplete reactions, degradation of starting materials, or the formation of side-products can complicate downstream processing and compromise the quality of the final active pharmaceutical ingredient (API).

Effective reaction monitoring is therefore not merely a quality control step but a cornerstone of process understanding and optimization. By tracking the consumption of reactants and the formation of the product over time, chemists can determine the reaction endpoint accurately, gain insights into reaction kinetics, and identify the formation of any undesirable byproducts. This allows for timely intervention and adjustment of reaction parameters, leading to a more efficient, robust, and scalable synthetic process.

Synthesis Reaction Scheme:

Workflow for Analytical Reaction Monitoring

A systematic approach to reaction monitoring is crucial for obtaining reliable and reproducible data. The general workflow involves sampling, sample preparation, analysis, and data interpretation.

G cluster_0 Reaction Monitoring Workflow Reaction_Vessel Synthesis Reaction Sampling Withdraw Aliquot Reaction_Vessel->Sampling Quenching Stop Reaction (e.g., add water/base) Sampling->Quenching Sample_Prep Dilution / Extraction Quenching->Sample_Prep Analysis Analytical Technique (TLC, HPLC, GC-MS, etc.) Sample_Prep->Analysis Data_Interpretation Determine % Conversion / Purity Analysis->Data_Interpretation Decision Continue Reaction / Work-up / Adjust Conditions Data_Interpretation->Decision Decision->Reaction_Vessel Continue Work_Up Work_Up Decision->Work_Up Complete

Caption: General workflow for monitoring a chemical synthesis.

Method Selection: Choosing the Right Tool for the Job

The choice of analytical method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the desired speed of analysis, and the available instrumentation.

G node_result node_result Start What is the goal? Qualitative Quick Qualitative Check? Start->Qualitative Qualitative Quantitative Precise Quantitative Data? Start->Quantitative Quantitative Kinetics Detailed Kinetic Profile? Start->Kinetics Kinetics TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC HPLC_GC Use HPLC or GC-MS Quantitative->HPLC_GC NMR_FTIR Use in-situ NMR or FTIR Kinetics->NMR_FTIR

Caption: Decision tree for selecting an analytical method.

Thin-Layer Chromatography (TLC): The Chemist's First Look

TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring reaction progress.[1][2] It allows for the simultaneous analysis of the starting material, the reaction mixture, and the product standard on a single plate.

Principle

Separation is based on the differential partitioning of components between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[1] In this synthesis, the product, this compound, is less polar than the starting material, Methyl 2-aminobenzoate, due to the conversion of the primary amine to a secondary amide. This difference in polarity allows for their separation on a TLC plate.

Application Protocol: TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).[3] Using a pencil, gently draw a baseline approximately 1 cm from the bottom.

  • Solvent System Selection: A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] A good starting ratio is 7:3 (Hexanes:Ethyl Acetate). The goal is to achieve a retention factor (Rf) of ~0.3-0.5 for the product.

  • Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of Methyl 2-aminobenzoate in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot it on the left of the baseline.

    • Lane 2 (Co-spot - C): On the same spot as Lane 1, apply a spot of the reaction mixture. This is crucial for confirming the identity of the starting material spot in the reaction lane.[4]

    • Lane 3 (Reaction Mixture - RXN): At time zero and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Quench it (e.g., with a drop of water or dilute sodium bicarbonate) and spot it in the center of the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will quench the fluorescence.[1] Circle the visible spots.

  • Interpretation: The starting material (amine) will have a lower Rf value (travels less) than the less polar product (amide). As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

High-Performance Liquid Chromatography (HPLC): Quantitative Insight

For quantitative analysis, HPLC is the method of choice. It provides accurate data on the concentration of reactants and products, allowing for the calculation of percent conversion and the detection of impurities.

Principle

HPLC separates compounds based on their interaction with a stationary phase (packed in a column) and a mobile phase. For this application, a reversed-phase C18 column is typically used, where the non-polar stationary phase retains less polar compounds longer. The separated components are then detected by a UV detector.

Application Protocol: HPLC Monitoring
  • Instrumentation: An HPLC system with a UV detector and a C18 column is required.

  • Method Parameters (Example):

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) is often effective.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Standard Preparation: Prepare standard solutions of known concentrations for both Methyl 2-aminobenzoate and the purified this compound product to determine their retention times and to create a calibration curve for quantification.

  • Sample Preparation: At specified time points, withdraw an aliquot from the reaction. Quench the reaction and dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation: Inject the prepared samples. The starting material will elute earlier than the more non-polar product. By integrating the peak areas and comparing them to the calibration curve, the concentration of each component can be determined at each time point. This allows for the precise calculation of reaction conversion. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, and linearity.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Byproduct Identification

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly useful for identifying volatile byproducts and confirming the mass of the desired product.[9][10]

Principle

In GC, compounds are vaporized and separated in a column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that allows for structural elucidation.

Application Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Method Parameters (Example):

    • Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11][12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.[9]

  • Sample Preparation: Reaction aliquots are quenched and diluted in a volatile solvent like ethyl acetate or dichloromethane. Derivatization may be necessary if the compounds are not sufficiently volatile, though it is generally not required for this specific analysis.[11][13]

  • Analysis and Data Interpretation: The resulting chromatogram will show peaks corresponding to the starting material, product, and any volatile impurities. The mass spectrum for each peak can be compared to a library (e.g., NIST) to confirm the identity of the compounds. The molecular ion peak for this compound should be readily identifiable.

Spectroscopic Methods: Real-Time and In-Situ Monitoring

Spectroscopic techniques like NMR and FTIR offer the advantage of non-invasive, real-time monitoring, often directly in the reaction vessel.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring.[16][17] By acquiring ¹H NMR spectra at regular intervals, the disappearance of signals corresponding to the starting material's amine protons and the appearance of signals for the amide proton and the chloroacetyl group of the product can be tracked quantitatively.[14][18]

  • Key ¹H NMR Signals to Monitor:

    • Methyl 2-aminobenzoate: Disappearance of the broad amine (-NH₂) protons.

    • This compound: Appearance of the amide (-NH) proton signal and the singlet for the methylene protons (-CH₂Cl).

    • Rationale: The integration of these characteristic peaks provides a direct measure of the relative concentrations of the species in the reaction mixture over time, allowing for detailed kinetic analysis.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for monitoring the formation of the amide bond.[19] An in-situ FTIR probe can be inserted directly into the reaction vessel.

  • Key IR Bands to Monitor:

    • Disappearance of N-H stretching: The characteristic primary amine N-H stretching bands of the starting material will decrease.

    • Appearance of Amide I and II bands: The formation of the product is confirmed by the appearance of the strong amide I band (C=O stretch) around 1680-1630 cm⁻¹ and the amide II band (N-H bend) around 1570-1470 cm⁻¹.[19][20][21][22]

    • Rationale: These distinct vibrational modes provide a clear and immediate indication of the conversion of the amine to the amide functional group.[20][23]

Method Comparison and Summary

Method Type Speed Cost Key Information Provided
TLC QualitativeVery FastVery LowReaction completion, relative polarity of components.[5][24]
HPLC QuantitativeModerateModeratePrecise concentration, % conversion, purity profile.[25][26]
GC-MS Quantitative/QualitativeModerateHighIdentification of volatile components, mass confirmation.[9][10]
NMR QuantitativeFast (in-situ)Very HighStructural confirmation, real-time kinetic data.[14][16]
FTIR Qualitative/Semi-QuantitativeVery Fast (in-situ)HighReal-time monitoring of functional group conversion.[19][21]

Conclusion

The successful synthesis of this compound relies on the diligent application of appropriate analytical monitoring techniques. While TLC offers a rapid and cost-effective qualitative check, HPLC and GC-MS provide the quantitative data necessary for process optimization and quality control. For advanced process understanding and kinetic studies, in-situ spectroscopic methods like NMR and FTIR are invaluable. By selecting and implementing the methods outlined in this guide, researchers and developers can ensure a robust, efficient, and well-characterized synthetic process.

References

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  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012). RSC Publishing.
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  • Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. (2019). Industrial & Engineering Chemistry Research.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ProQuest.
  • ICH Q2 Analytical Method Validation. SlideShare.
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  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025). Scientific & Academic Publishing.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.GOV.
  • FTIR spectral analysis confirming FNBC amide (CO-NH) bond formation... (2021). ResearchGate.
  • Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. (2013). Journal of Chromatographic Science.
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC - NIH.
  • FT-IR spectra representing (A) amide bond formation between an... (2017). ResearchGate.
  • HPLC Analysis of Amides on Discovery® RP-Amide C16. Sigma-Aldrich.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.

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Application Notes and Protocols: Derivatization of Methyl 2-[(chloroacetyl)amino]benzoate for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Methyl 2-[(chloroacetyl)amino]benzoate Scaffold in Medicinal Chemistry

In the landscape of drug discovery and medicinal chemistry, the identification and optimization of molecular scaffolds are paramount. A scaffold represents the core structure of a molecule, providing a framework upon which various functional groups can be appended to modulate biological activity.[1][2] The strategic selection of a scaffold is a critical first step in the design of compound libraries for structure-activity relationship (SAR) studies. SAR studies are the cornerstone of lead optimization, systematically modifying a molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties.

The this compound scaffold is a particularly versatile and privileged structure in medicinal chemistry.[3][4] Its inherent features, including a readily modifiable chloroacetyl group and the substituted benzene ring of the methyl anthranilate precursor, offer multiple points for chemical diversification. The α-haloamide functionality is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of chemical moieties.[5] This enables a systematic exploration of the chemical space around the core scaffold to identify key interactions with biological targets. Derivatives of 2-aminobenzoic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, further highlighting the potential of this scaffold.[6]

This application note provides a comprehensive guide for researchers on the synthesis and derivatization of this compound. We will detail robust protocols for the initial synthesis of the scaffold and its subsequent modification through nucleophilic substitution reactions. The causality behind experimental choices will be explained, providing a framework for rational library design aimed at elucidating structure-activity relationships.

I. Synthesis of the Core Scaffold: this compound

The foundational step in this workflow is the efficient and high-yielding synthesis of the this compound scaffold. This is typically achieved through the chloroacetylation of the readily available starting material, methyl anthranilate.

Protocol 1: Chloroacetylation of Methyl Anthranilate

This protocol outlines the N-acylation of methyl anthranilate with chloroacetyl chloride.

Materials:

  • Methyl anthranilate

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the stirred solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Vigorous stirring is essential.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Rationale for Experimental Choices:

  • Solvent: Anhydrous DCM is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the starting material and the product.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the acylation reaction and minimize the formation of side products.

  • Base: The use of a non-nucleophilic organic base like TEA or DIPEA is essential to neutralize the HCl byproduct without competing with the amine in reacting with the chloroacetyl chloride.

II. Derivatization via Nucleophilic Substitution: Building the SAR Library

The chloroacetyl group of the scaffold is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2 type) with a variety of nucleophiles.[7][8] This allows for the systematic introduction of diverse functional groups to probe the structure-activity landscape.

General Workflow for Derivatization

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation & Analysis Start Methyl Anthranilate Scaffold This compound Start->Scaffold Chloroacetylation Derivatives Library of Derivatives Scaffold->Derivatives Nucleophilic Substitution Screening Biological Screening Derivatives->Screening Data Activity Data Screening->Data SAR SAR Analysis Data->SAR Lead Lead Compound(s) SAR->Lead

Caption: General workflow for SAR studies.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general method for reacting this compound with various nucleophiles.

Materials:

  • This compound

  • Nucleophile of choice (e.g., primary/secondary amines, thiols, phenols, etc.) (1.1 - 1.5 eq)

  • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (TEA))

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent in a reaction vessel.

  • Addition of Reagents: Add the chosen nucleophile (1.1 - 1.5 eq) and a suitable base (1.5 - 2.0 eq). The choice of base depends on the pKa of the nucleophile.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate (e.g., inorganic salts) is present, filter it off.

    • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired derivative.

Examples of Derivatization Strategies and Rationale

The following table outlines several classes of nucleophiles that can be used for derivatization, along with the rationale for their selection in SAR studies.

Nucleophile ClassExample NucleophileRationale for SAR Studies
Primary/Secondary Amines Piperidine, Morpholine, Aniline derivativesTo probe for hydrogen bond donor/acceptor interactions and explore the effects of steric bulk and electronics in a key binding pocket.
Thiols Thiophenol, Cysteine derivativesTo investigate the potential for covalent interactions or strong hydrogen bonding with the target protein.
Phenols/Alcohols Phenol, Substituted phenolsTo introduce hydrogen bond donors and acceptors and to study the impact of aromatic interactions.
Heterocycles Imidazole, TriazoleTo introduce polar groups capable of forming multiple hydrogen bonds and to explore different spatial arrangements.
Characterization of Synthesized Compounds

All synthesized compounds, including the initial scaffold and its derivatives, should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

III. Structure-Activity Relationship (SAR) Analysis: From Data to Insights

Once a library of derivatives has been synthesized and their biological activity has been determined through appropriate assays, the next critical step is to analyze the SAR. This involves correlating the structural modifications with the observed changes in biological activity.

Data Presentation and Analysis

A well-structured table is essential for organizing and comparing the data.

Compound IDR-GroupYield (%)Purity (%)Biological Activity (e.g., IC₅₀, µM)
Scaffold -Cl->98-
Derivative 1 -N(CH₂)₅85>9910.5
Derivative 2 -S-Ph78>985.2
Derivative 3 -O-Ph65>9725.1
... ............
Interpreting SAR Data: A Logical Framework

The analysis of SAR data should follow a logical progression to extract meaningful insights.

SAR_Analysis Data Synthesized Derivatives & Biological Data Grouping Group Derivatives by Structural Class Data->Grouping Trends Identify Activity Trends within Groups Grouping->Trends Hypothesis Formulate SAR Hypotheses Trends->Hypothesis Design Design Next Generation of Analogs Hypothesis->Design Optimization Lead Optimization Design->Optimization

Caption: Logical flow for SAR analysis.

By systematically analyzing the data, researchers can deduce which structural features are crucial for activity. For example, if derivatives with electron-donating groups on an appended phenyl ring show higher potency, it might suggest a favorable electronic interaction with the target. Similarly, if bulky substituents decrease activity, it could indicate steric hindrance in the binding site. These insights are then used to design the next generation of compounds in the lead optimization process.

Conclusion

The this compound scaffold provides a robust and versatile platform for the generation of diverse chemical libraries for structure-activity relationship studies. The straightforward synthesis of the scaffold and the facile derivatization via nucleophilic substitution allow for a systematic exploration of chemical space. By following the detailed protocols and applying a logical framework for SAR analysis, researchers can efficiently identify key structural features required for biological activity, ultimately accelerating the drug discovery process.

References

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  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Fascinating Chemistry of α-Haloamides. Chemical Reviews, 106(9), 3935-4005. [Link]

  • de Souza, M. V. N. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1109-1123. [Link]

  • Nakagawa, T., Miyao, T., & Funatsu, K. (2018). Identification of Bioactive Scaffolds Based on QSAR Models.
  • Di Vito, M., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Molecules, 28(13), 5086. [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(35), 31951-31966. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Lunkad, A. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives [Video]. YouTube. [Link]

  • Schmidt, A. F., & Kurov, G. N. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(4), 369-373. [Link]

  • Sharma, P. C., et al. (2012). Evaluation of Biological activity of Novel Derivatives of 2-amino benzothiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 383-387.
  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Chinese Chemical Letters, 30(12), 2147-2154. [Link]

  • Khair-ul-Bariyah, S., et al. (2020). Benzocaine: Review on a Drug with Unfold Potential. Mini-Reviews in Medicinal Chemistry, 20(1), 3-11. [Link]

  • PK SMPS Classes. (2021, February 6). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51 [Video]. YouTube. [Link]

  • van der Westhuizen, J. H. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study [Doctoral dissertation, University of Pretoria]. University of Pretoria Repository.
  • The Organic Chemistry Tutor. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Video]. YouTube. [Link]

  • Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2012). Basic and Clinical Pharmacology, 12th Edition. McGraw-Hill.
  • NCERT. (n.d.). Organic Chemistry – Specific Name Reactions.
  • LibreTexts Chemistry. (2021, May 19). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Google Patents. (1992).
  • Singh, G. S., & D'hooghe, M. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 13(1), 121-133. [Link]

  • Dave, R., & Patel, H. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, 47B, 1429-1433.
  • Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • de Souza, M. C. B. V., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 842-846. [Link]

  • PrepChem.com. (n.d.). Preparation of methyl anthranilate. [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-41. [Link]

  • Kim, J. H., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 941-947. [Link]

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Sources

Introduction: The Strategic Utility of Methyl 2-[(chloroacetyl)amino]benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Heterocyclic Compounds from Methyl 2-[(chloroacetyl)amino]benzoate

This compound is a highly versatile and strategic starting material for the synthesis of a diverse range of heterocyclic compounds. Its structure is primed for chemical elaboration, featuring two key reactive sites: the highly electrophilic α-carbon of the chloroacetyl group and the methyl ester on the anthranilate scaffold. The chloroacetyl moiety serves as an excellent anchor for introducing nucleophiles, initiating cyclization cascades to form various ring systems.[1] This bifunctionality allows for the construction of complex molecular architectures, particularly those prevalent in pharmacologically active agents such as quinazolinones, thiazoles, and benzodiazepines. This document provides detailed protocols and the underlying scientific rationale for leveraging this powerful building block in drug discovery and development.

Part 1: Synthesis of the Core Reagent: this compound

The foundational step is the efficient synthesis of the title compound from commercially available methyl anthranilate. This reaction proceeds via a standard nucleophilic acyl substitution, where the amino group of methyl anthranilate attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Chloroacetylation of Methyl Anthranilate
  • Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add methyl anthranilate (0.1 mol, 15.1 g) and a suitable solvent such as chloroform (100 mL).

  • Base Addition : Add anhydrous potassium carbonate (0.15 mol, 20.7 g) to the solution. The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.[2]

  • Reagent Addition : While stirring vigorously, add chloroacetyl chloride (0.12 mol, 13.6 g, 9.5 mL) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain a gentle reflux if necessary using a water bath.

  • Reaction : After the addition is complete, heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

  • Work-up : After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purification : To the residue, add cold water (100 mL). The product will precipitate as a solid. Filter the solid, wash thoroughly with a 5% sodium bicarbonate solution to remove any unreacted acid chloride, and then with water until the washings are neutral.[3]

  • Drying and Recrystallization : Dry the crude product in a vacuum oven. Recrystallize from ethanol to yield pure this compound as white crystals.[2]

Reagent Summary Table
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
Methyl Anthranilate151.160.115.1 gStarting Material
Chloroacetyl Chloride112.940.1213.6 g (9.5 mL)Acylating Agent
Potassium Carbonate138.210.1520.7 gBase (HCl Scavenger)
Chloroform119.38-100 mLSolvent
Ethanol46.07-As neededRecrystallization Solvent

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Methyl Anthranilate E This compound A:e->E:w Nucleophilic Acyl Substitution B Chloroacetyl Chloride B:e->E:w C Potassium Carbonate (Base) D Chloroform (Solvent) Reflux, 10-12h

Caption: Workflow for the synthesis of the core reagent.

Part 2: Synthesis of Novel Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5] The chloroacetyl group in our starting material provides a perfect entry point for constructing the quinazolinone core via reaction with a binucleophile, followed by intramolecular cyclization.

Protocol I: Synthesis of 2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)thio]acetate Precursor

This protocol demonstrates a two-step synthesis leading to a versatile quinazolinone intermediate.[2]

Step A: Synthesis of Methyl 2-{[ (thiocyanatoacetyl)amino]benzoate}

  • Setup : Dissolve this compound (0.01 mol, 2.27 g) in methanol (30 mL) in a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Nucleophile Addition : Add ammonium thiocyanate (0.015 mol, 1.15 g) to the solution. The thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the chloride.

  • Reaction : Reflux the mixture for 12 hours. The reaction involves a nucleophilic substitution on the α-carbon of the chloroacetyl group.

  • Isolation : Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. Filter the solid and wash with cold methanol to obtain the thiocyanato intermediate.

Step B: Intramolecular Cyclization to form the Quinazolinone Ring

  • Reaction : Take the crude thiocyanato intermediate from Step A and suspend it in a suitable high-boiling solvent like ethanol or glacial acetic acid.

  • Cyclization : Heat the mixture to reflux for 12 hours. The cyclization occurs via an intramolecular attack of the anthranilate nitrogen onto the thiocyanate carbon, followed by rearrangement and tautomerization to form the stable quinazolinone ring.[2]

  • Isolation : Cool the reaction mixture. The cyclized product, a 2-mercapto-quinazolin-4-one derivative, will precipitate.

  • Purification : Filter the solid, wash with cold ethanol, and dry. This precursor can be used for further derivatization, for example, by reacting the thiol group.

Quinazolinone Synthesis Workflow```dot

G A This compound C Intermediate: Methyl 2-{[(thiocyanatoacetyl)amino]benzoate} A->C Nucleophilic Substitution (Methanol, Reflux) B Ammonium Thiocyanate (NH4SCN) B->C D Final Product: 2-Mercapto-Quinazolinone Derivative C->D Intramolecular Cyclization (Heat, Reflux)

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Conclusion

This compound is an exemplary scaffold for the divergent synthesis of medicinally relevant heterocycles. The protocols outlined herein provide robust and reproducible methods for the preparation of quinazolinone and 2-aminothiazole cores. The inherent reactivity of the chloroacetyl group allows for predictable and efficient bond formation, making it an invaluable tool for researchers, scientists, and drug development professionals aiming to rapidly assemble libraries of novel compounds for biological screening.

References

Troubleshooting & Optimization

Low yield in the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-acylation of methyl anthraniliate with chloroacetyl chloride is a fundamental transformation used to synthesize Methyl 2-[(chloroacetyl)amino]benzoate. This compound serves as a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The reaction, often performed under Schotten-Baumann conditions, proceeds by the nucleophilic attack of the primary amine of methyl anthraniliate on the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] While theoretically straightforward, researchers frequently encounter challenges, most notably low yields. This guide provides a comprehensive troubleshooting framework to identify and resolve the common issues encountered during this synthesis, ensuring a more efficient and reproducible outcome.

Troubleshooting Guide: Low Yield and Purity Issues

This section is designed to address the most common problems researchers face during the synthesis. Each question pinpoints a specific issue and provides a detailed explanation of the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is the most frequent complaint and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Potential Cause A: Poor Quality of Starting Materials
  • Methyl Anthranilate: Technical grade methyl anthranilate can contain impurities from its synthesis, such as unreacted anthranilic acid.[3] The presence of acidic impurities can neutralize the base, while other nucleophilic impurities can compete in the reaction. The starting material should be a colorless to pale yellow liquid or a solid with a melting point of 24-25°C.[4]

  • Chloroacetyl Chloride: This reagent is highly reactive and extremely sensitive to moisture.[5][6] It readily hydrolyzes to chloroacetic acid and HCl upon contact with atmospheric water.[7] Using a partially hydrolyzed reagent will directly reduce the amount of acylating agent available, thus lowering the yield. The reagent should be a clear, colorless to light yellow liquid.[5]

Solutions:

  • Verify Reagent Purity:

    • Methyl Anthranilate: If purity is suspect, purify by distillation under reduced pressure or by recrystallization from a suitable solvent. A patent describes a method of purification by dispersing the compound in water with an emulsifying agent, cooling to solidify the ester, and then separating it.[3]

    • Chloroacetyl Chloride: Always use a fresh bottle or a properly stored (under inert gas, tightly sealed) reagent. If the liquid appears cloudy or fumed upon opening, it has likely been compromised by moisture. Consider a fresh purchase from a reputable supplier.

Potential Cause B: Competing Side Reactions
  • Hydrolysis of Chloroacetyl Chloride: This is the most significant side reaction. If the reaction is carried out in the presence of water (e.g., in a biphasic Schotten-Baumann system), and the conditions are not optimized, the chloroacetyl chloride can react with water or hydroxide ions instead of the amine.[2][6]

  • Diacylation: Although less common for anilines due to the deactivating effect of the first acyl group, it's a theoretical possibility if reaction conditions are too harsh.[8]

  • Reaction with Solvent: Protic solvents like alcohols will react with chloroacetyl chloride to form esters.

Solutions:

  • Control Reaction Conditions:

    • Temperature: Perform the addition of chloroacetyl chloride at a low temperature (0-5°C) to minimize its hydrolysis and other side reactions.[9] This slows the rate of hydrolysis more than it slows the desired N-acylation.

    • Addition Rate: Add the chloroacetyl chloride dropwise to the solution of methyl anthranilate and base.[9] This maintains a low instantaneous concentration of the acylating agent, favoring the reaction with the amine over competing pathways.

    • Solvent Choice: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[10][11]

Potential Cause C: Incorrect Stoichiometry or Ineffective Base

The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized.[12] If the HCl is not scavenged, it will protonate the starting methyl anthranilate, rendering it non-nucleophilic and halting the reaction.

Solutions:

  • Choice and Amount of Base:

    • Aqueous Base (Schotten-Baumann): Use at least two equivalents of a base like NaOH or K2CO3 in a biphasic system. One equivalent neutralizes the generated HCl, and the other maintains basic conditions to keep the amine deprotonated.[1][2]

    • Organic Base: In an anhydrous organic solvent, use a non-nucleophilic tertiary amine like triethylamine (TEA) or a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[11][13] Use at least one equivalent to neutralize the HCl. Often, a slight excess (1.1-1.2 equivalents) is beneficial.

Question 2: My TLC shows multiple spots. What are the likely impurities?

Identifying the byproducts is key to optimizing the reaction and purification.

  • Spot 1 (Lowest Rf): Likely unreacted methyl anthranilate. It is more polar than the product due to the free amine group.

  • Spot 2 (Product): this compound.

  • Spot 3 (Variable Rf, often streaky): Chloroacetic acid, the hydrolysis product of chloroacetyl chloride. It's an acid and may streak on silica gel.

  • Spot 4 (Baseline): The hydrochloride salt of methyl anthranilate, which is highly polar and will not move far from the baseline in many solvent systems.

Solutions:

  • Optimize Work-up Procedure: A standard work-up involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and any basic catalyst, followed by a wash with a dilute base (e.g., saturated NaHCO3) to remove acidic impurities like chloroacetic acid.[9]

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable method to separate the product from impurities.

Question 3: The reaction mixture turned dark or formed a thick precipitate immediately. Is this normal?
  • Color Change: A slight yellowing can be normal, but a dark brown or black color may indicate decomposition or significant side reactions. This can be caused by impure reagents or excessively high temperatures.

  • Precipitation: The formation of a white precipitate is expected. This is typically the hydrochloride salt of the base used (e.g., triethylamine hydrochloride) or, in some cases, the product itself precipitating from the solution.[1][13]

Solutions:

  • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may lead to color formation.

  • Maintain Low Temperature: As mentioned, controlling the temperature during the addition of chloroacetyl chloride is critical to prevent a runaway reaction that can cause decomposition.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in the synthesis.

TroubleshootingWorkflow Troubleshooting: Low Yield in this compound Synthesis Start Low Yield Observed CheckReagents 1. Assess Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckWorkup 3. Evaluate Work-up & Purification Start->CheckWorkup Reagent_MA Methyl Anthranilate Impure? CheckReagents->Reagent_MA Reagent_CAC Chloroacetyl Chloride Hydrolyzed? CheckReagents->Reagent_CAC Cond_Temp Temperature Too High? CheckConditions->Cond_Temp Cond_Base Incorrect Base or Stoichiometry? CheckConditions->Cond_Base Cond_Solvent Inappropriate Solvent? CheckConditions->Cond_Solvent Workup_Loss Product Lost During Work-up? CheckWorkup->Workup_Loss Workup_Impure Final Product Impure? CheckWorkup->Workup_Impure Sol_Reagent_MA Solution: Purify MA (Distill / Recrystallize) Reagent_MA->Sol_Reagent_MA Sol_Reagent_CAC Solution: Use Fresh/ Anhydrous CAC Reagent_CAC->Sol_Reagent_CAC Sol_Cond_Temp Solution: Add CAC at 0-5°C Cond_Temp->Sol_Cond_Temp Sol_Cond_Base Solution: Use >1 eq. Base (e.g., TEA, DBU, aq. NaOH) Cond_Base->Sol_Cond_Base Sol_Cond_Solvent Solution: Use Dry, Aprotic Solvent (DCM, THF) Cond_Solvent->Sol_Cond_Solvent Sol_Workup_Loss Solution: Optimize Extraction pH; Avoid Emulsions Workup_Loss->Sol_Workup_Loss Sol_Workup_Impure Solution: Recrystallize or Perform Column Chromatography Workup_Impure->Sol_Workup_Impure

Caption: Troubleshooting workflow for low yield synthesis.

Key Experimental Protocols

Protocol 1: Synthesis using an Organic Base in Anhydrous Solvent

This method is preferred for minimizing the hydrolysis of chloroacetyl chloride.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl anthranilate (1.0 eq.).

  • Solvent & Base: Dissolve the methyl anthranilate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add triethylamine (1.2 eq.) or DBU (1.2 eq.).[11][13]

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.[13]

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and finally with brine.[9]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis under Schotten-Baumann Conditions

This classic method uses an aqueous base and is often convenient but requires careful control to prevent hydrolysis.

  • Setup: In an Erlenmeyer flask, dissolve methyl anthranilate (1.0 eq.) in a suitable organic solvent like DCM or diethyl ether.

  • Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).[1][9]

  • Reaction: Cool the flask containing the methyl anthranilate solution to 0°C in an ice bath. Add the aqueous NaOH solution. With vigorous stirring, add chloroacetyl chloride (1.1 eq.) dropwise.

  • Completion: After the addition, stopper the flask and continue to stir vigorously at room temperature for 1-2 hours. The absence of the pungent smell of chloroacetyl chloride can be an indicator of reaction completion.[1]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Air-dry the solid and recrystallize from ethanol to obtain the pure product.

Data Summary Table

ParameterCondition A (Recommended)Condition B (Alternative)Rationale & Impact on Yield
Base Triethylamine (TEA) or DBU10% Aqueous NaOHOrganic bases in anhydrous solvent minimize competing hydrolysis of chloroacetyl chloride, boosting yield.[11] Aqueous base is cheaper but risks lower yield if addition/stirring is not optimal.[2]
Solvent Anhydrous DCM or THFDCM / Water (biphasic)Aprotic, anhydrous solvents prevent reaction with the acyl chloride.[10] A biphasic system requires vigorous stirring to ensure reactants interact at the interface.[10]
Temperature 0°C to Room Temp0°C to Room TempLow initial temperature (0-5°C) is critical during the addition of the highly reactive chloroacetyl chloride to control the exothermic reaction and suppress hydrolysis.[9]
Stoichiometry Amine:Acyl Chloride:Base (1 : 1.05 : 1.2)Amine:Acyl Chloride:Base (1 : 1.1 : 2.5)A slight excess of the acyl chloride ensures full conversion of the starting amine. At least one equivalent of base is required to neutralize the HCl byproduct.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Schotten-Baumann reaction? The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion. A base then removes the proton from the nitrogen to yield the final amide product and the base's hydrochloride salt.[1][10]

Q2: Can I use a different acylating agent? Yes, other acylating agents like chloroacetic anhydride could be used. However, chloroacetyl chloride is often chosen for its high reactivity and cost-effectiveness.[11] Using the anhydride would produce chloroacetic acid as a byproduct instead of HCl, which might be easier to remove in some cases but requires a different stoichiometry.

Q3: Why is it important to use a non-nucleophilic base like triethylamine? A nucleophilic base could potentially react with the chloroacetyl chloride itself. Tertiary amines like triethylamine are sterically hindered, which makes them poor nucleophiles but effective proton scavengers (bases), so they selectively neutralize the HCl generated without consuming the acylating agent.[13]

Q4: The product needs to be used in a subsequent step. Does it need to be perfectly pure? This depends entirely on the requirements of the next reaction. The α-chloro group on your product is a reactive site for nucleophilic substitution.[11] If impurities from the first step are nucleophilic (e.g., unreacted methyl anthranilate), they could interfere with the subsequent reaction, leading to unwanted byproducts and lower yields. Therefore, high purity is generally recommended.

References

  • Purification of methyl anthranilate.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
  • Schotten–Baumann reaction. Grokipedia.
  • Chemistry Schotten Baumann Reaction.
  • A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem.
  • How methyl anthranilate can be separated
  • Preparation of methyl anthranil
  • 2-Chloroacetyl chloride | Solubility of Things. Solubility of Things.
  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF.
  • Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.
  • Why does the acetylation of the NH2 group of aniline reduce its activity? Quora.
  • A METHOD FOR THE PREPARATION OF "NATURAL" METHYL ANTHRANILATE.
  • Problem using Chloroacetyl Chloride. Sciencemadness.org.
  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol.
  • Acyl Chlorides - form
  • Chloroacetyl chloride. Santa Cruz Biotechnology.
  • N-Acylation with Chloroacetyl Chloride: Applic
  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
  • acetyl
  • CHLOROACETYL CHLORIDE. CAMEO Chemicals - NOAA.
  • A facile amidation of chloroacetyl chloride using DBU.
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using comput
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis routes of Methyl 2-amino-3-nitrobenzo
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Preparation method of 3-methyl-2-aminobenzoic acid.
  • Methyl 2-(3-chlorobenzamido)benzoate.

Sources

Side reactions in the chloroacetylation of methyl anthranilate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Technisches Support-Center: Chloroacetylierung von Methylanthranilat

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Chloroacetylierung von Methylanthranilat durchführen. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und Lösungen für häufig auftretende Herausforderungen, insbesondere im Hinblick auf Nebenreaktionen, zu bieten.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Hier beantworten wir einige der dringendsten Fragen, die während des Experiments auftreten können.

F1: Was sind die häufigsten Nebenprodukte bei dieser Reaktion und warum bilden sie sich?

A1: Die beiden primären Nebenprodukte sind das Diacetylierungsprodukt und Chloressigsäure.

  • Diacetylierung: Das gewünschte Produkt, N-Chloracetylmethylanthranilat, besitzt immer noch ein Amid-Proton, das unter bestimmten Bedingungen sauer sein kann. Bei Verwendung einer übermäßig starken Base oder eines großen Überschusses an Chloracetylchlorid kann eine zweite Acetylierung am Stickstoffatom stattfinden, was zu einem Diacetylierungsprodukt führt. Die Wahl der Base ist entscheidend; starke Basen wie DBU oder DABCO können die Bildung von disubstituierten Produkten fördern[1].

  • Chloressigsäure: Chloracetylchlorid ist äußerst reaktiv und feuchtigkeitsempfindlich. Jegliche Feuchtigkeit im Reaktionssystem, sei es in den Lösungsmitteln, der Glasapparatur oder der Atmosphäre, führt zur Hydrolyse des Chloracetylchlorids zu Chloressigsäure[2][3]. Dieses Nebenprodukt acyliert das Amin nicht und verbraucht zudem die Base, was die Reaktionseffizienz weiter verringert.

F2: Wie beeinflusst die Wahl der Base das Ergebnis der Chloroacetylierung?

A2: Die Base spielt eine doppelte Rolle: Sie neutralisiert die während der Reaktion entstehende Salzsäure (HCl) und kann die Nukleophilie des Amins erhöhen.

  • Basenstärke: Eine zu schwache Base neutralisiert die entstehende HCl möglicherweise nicht effektiv. Dies führt zur Protonierung des startenden Amins (Methylanthranilat), wodurch es zu einem Ammoniumsalz wird und seine Nukleophilie verliert, was die Reaktion stoppt[2]. Eine zu starke Base kann das Amid-Proton des Produkts deprotonieren und so die Diacetylierung begünstigen[1].

  • Basentyp: Nicht-nukleophile, sterisch gehinderte Basen wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) werden oft bevorzugt, da sie die HCl effizient abfangen, ohne mit dem Chloracetylchlorid zu konkurrieren[2][4]. Studien haben gezeigt, dass TEA in Dichlormethan (DCM) eine hohe Ausbeute des gewünschten Anilids liefert, während andere Basen zu Gemischen führen können[4].

F3: Meine Ausbeute ist konstant niedrig. Was sind die wahrscheinlichsten Ursachen?

A3: Niedrige Ausbeuten können auf mehrere Faktoren zurückgeführt werden:

  • Feuchtigkeitskontamination: Wie in F1 erwähnt, führt die Hydrolyse des Acylierungsmittels zu einer geringeren effektiven Konzentration und damit zu einer unvollständigen Reaktion[3]. Die Verwendung von wasserfreien Lösungsmitteln und das Arbeiten unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) sind entscheidend[2].

  • Unzureichende Base: Wenn nicht mindestens ein stöchiometrisches Äquivalent Base verwendet wird, wird ein Teil des Amins als Hydrochloridsalz deaktiviert, was die Umwandlung begrenzt[3][4].

  • Falsche Reaktionstemperatur: Die Reaktion ist exotherm. Eine unkontrollierte Temperaturerhöhung kann die Bildung von Nebenprodukten fördern. Eine zu niedrige Temperatur kann die Reaktion verlangsamen und zu einer unvollständigen Umsetzung führen[2].

  • Produktverlust während der Aufarbeitung: Das Produkt kann während der Extraktions- und Reinigungsschritte verloren gehen. Achten Sie auf eine saubere Phasentrennung und minimieren Sie die Anzahl der Transfers[2].

F4: Wie kann ich das Produkt am besten reinigen, um Spuren von Nebenprodukten zu entfernen?

A4: Die Reinigungsmethode hängt von der Art der Verunreinigungen ab.

  • Umkristallisation: Dies ist oft die effektivste Methode zur Entfernung von geringfügigen Verunreinigungen, insbesondere wenn das Produkt ein Feststoff ist. Ein geeignetes Lösungsmittelsystem (z. B. Ethanol/Wasser oder Ethylacetat/Hexan) muss experimentell ermittelt werden[2].

  • Säulenchromatographie: Wenn die Umkristallisation fehlschlägt oder mehrere Nebenprodukte vorhanden sind, ist die Kieselgel-Säulenchromatographie die Methode der Wahl. Ein Gradientensystem, beginnend mit einem unpolaren Lösungsmittel (wie Hexan) und schrittweiser Erhöhung der Polarität mit Ethylacetat, ist ein guter Ausgangspunkt[3].

  • Wässrige Wäsche: Das Waschen der organischen Phase mit einer gesättigten Natriumbicarbonatlösung ist entscheidend, um saure Verunreinigungen wie Chloressigsäure und überschüssige HCl zu entfernen[2][3].

Abschnitt 2: Reaktionsmechanismus und Pfade der Nebenreaktionen

Das Verständnis der ablaufenden chemischen Prozesse ist der Schlüssel zur Kontrolle der Reaktion. Die primäre Reaktion ist eine nukleophile Acylsubstitution[5][6].

  • Gewünschter Pfad (N-Acylierung): Das freie Elektronenpaar am Stickstoffatom des Methylanthranilats greift das elektrophile Carbonylkohlenstoffatom des Chloracetylchlorids an.

  • Eliminierung: Das tetraedrische Intermediat kollabiert, die Kohlenstoff-Sauerstoff-Doppelbindung wird wiederhergestellt und ein Chloridion wird als Abgangsgruppe eliminiert.

  • Neutralisation: Eine Base entfernt das Proton vom Stickstoff und neutralisiert das eliminierte Chlorid (als HCl), um das endgültige N-Chloracetylmethylanthranilat-Produkt zu ergeben.

Visualisierung der Reaktionspfade

Das folgende Diagramm veranschaulicht den gewünschten Reaktionsweg im Vergleich zu den primären Nebenreaktionspfaden.

ReactionPathways cluster_main Desired Reaction cluster_side1 Side Reaction 1: Di-acylation cluster_side2 Side Reaction 2: Hydrolysis MA Methyl Anthranilate Product N-Chloroacetyl Methyl Anthranilate (Desired Product) MA->Product + Chloroacetyl Chloride + Base CAC Chloroacetyl Chloride CAC->Product CAA Chloroacetic Acid (Side Product) CAC->CAA + H₂O H2O Water (Moisture) H2O->CAA Base Base (e.g., TEA) Base->Product Diacetyl Di-acylated Product (Side Product) Product->Diacetyl + Chloroacetyl Chloride (Excess Base/CAC) HCl HCl

Abbildung 1: Schematische Darstellung der gewünschten Reaktion und der wichtigsten Nebenreaktionen.

Abschnitt 3: Leitfaden zur Fehlerbehebung

Verwenden Sie diese Tabelle als schnelle Referenz, um Probleme während Ihres Experiments zu diagnostizieren und zu beheben.

ProblemWahrscheinliche Ursache(n)Empfohlene Lösung(en)
Geringe oder keine Reaktion (viel Ausgangsmaterial verbleibt)1. Feuchtigkeit im System hat das Chloracetylchlorid hydrolysiert[3].2. Unzureichende Base; das Amin wurde als HCl-Salz deaktiviert[2][4].3. Zu niedrige Reaktionstemperatur[2].1. Trocknen Sie alle Glasgeräte im Ofen, verwenden Sie wasserfreie Lösungsmittel und führen Sie die Reaktion unter einer inerten Atmosphäre durch[2].2. Verwenden Sie mindestens 1,1-1,2 Äquivalente einer nicht-nukleophilen Base (z.B. TEA)[2].3. Überwachen Sie die Reaktion mittels DC. Erlauben Sie der Reaktion, sich auf Raumtemperatur zu erwärmen, nachdem die Zugabe bei 0 °C abgeschlossen ist[2].
Bildung mehrerer Produkte (laut DC/NMR)1. Diacetylierung aufgrund von zu starker Base oder überschüssigem Acylierungsmittel[1].2. Unkontrollierte exotherme Reaktion führt zu Zersetzung oder Nebenreaktionen.1. Verwenden Sie eine mildere Base wie TEA anstelle von DBU. Fügen Sie das Chloracetylchlorid langsam und stöchiometrisch (1,0-1,05 Äquivalente) hinzu[1][2].2. Fügen Sie das Chloracetylchlorid tropfenweise bei 0 °C in einem Eisbad hinzu, um die Temperatur zu kontrollieren[2].
Produkt ist ein klebriges Öl anstelle eines Feststoffs 1. Vorhandensein von Verunreinigungen (z.B. Chloressigsäure, Diacetylierungsprodukt), die den Schmelzpunkt senken.2. Unvollständige Entfernung des Lösungsmittels.1. Führen Sie eine sorgfältige wässrige Aufarbeitung durch (Waschen mit NaHCO₃-Lösung), gefolgt von Säulenchromatographie, falls erforderlich[3].2. Trocknen Sie das Produkt gründlich unter Hochvakuum[3].
Reaktionsgemisch wird während der Zugabe dunkel Dies kann auf Zersetzungsreaktionen hindeuten, die oft durch zu hohe lokale Temperaturen oder Verunreinigungen im Ausgangsmaterial verursacht werden.Stellen Sie sicher, dass die Zugabe langsam und bei kontrollierter Kühlung erfolgt. Überprüfen Sie die Reinheit des Methylanthranilats.

Abschnitt 4: Empfohlenes experimentelles Protokoll

Dieses Protokoll ist darauf ausgelegt, die Bildung von Nebenprodukten zu minimieren und eine hohe Ausbeute des gewünschten N-Chloracetylmethylanthranilats zu erzielen.

Materialien:

  • Methylanthranilat (1,0 Äq.)

  • Chloracetylchlorid (1,05 Äq.)

  • Triethylamin (TEA) (1,1 Äq.)

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung

  • Kochsalzlösung (Brine)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Im Ofen getrocknete Glasgeräte, Septum, Stickstoff-/Argon-Ballon

Prozedur:

  • Vorbereitung: Stellen Sie sicher, dass alle Glasgeräte vollständig trocken sind. Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.

  • Auflösung: Lösen Sie Methylanthranilat (1,0 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben. Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Basenzugabe: Fügen Sie langsam Triethylamin (1,1 Äq.) zu der gekühlten Lösung unter Rühren hinzu[2].

  • Acylierung: Fügen Sie Chloracetylchlorid (1,05 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise über 30 Minuten zu der gerührten, kalten Reaktionsmischung hinzu. Die Aufrechterhaltung einer niedrigen Temperatur während der Zugabe ist entscheidend, um die exotherme Reaktion zu kontrollieren[2].

  • Reaktion: Lassen Sie die Reaktion sich langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig verbraucht ist[2].

  • Aufarbeitung:

    • Verdünnen Sie das Reaktionsgemisch mit zusätzlichem DCM.

    • Überführen Sie die Mischung in einen Scheidetrichter und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung (um Säuren zu neutralisieren) und dann mit Kochsalzlösung[2][3].

    • Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat.

  • Isolierung: Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck (Rotationsverdampfer), um das Rohprodukt zu erhalten.

  • Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z.B. Ethylacetat/Hexan) oder durch Kieselgel-Säulenchromatographie, falls erforderlich[2][3].

Abschnitt 5: Referenzen

  • Pore, V. S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-542. Taylor & Francis Online. Abgerufen von [Link]

  • Clark, J. (2015). The reaction between acyl chlorides and amines. Chemguide. Abgerufen von [Link]

  • Pore, V. S., et al. (2018). Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Abgerufen von [Link]

  • Mishra, A., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. Abgerufen von [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. Abgerufen von [Link]

Sources

Optimizing reaction temperature and time for Methyl 2-[(chloroacetyl)amino]benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthesis is not only successful but also robust and reproducible.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. The reaction involves the N-chloroacetylation of Methyl 2-aminobenzoate (also known as methyl anthranilate). While seemingly straightforward, this acylation reaction is sensitive to several parameters that can significantly impact yield, purity, and reaction time. Understanding the interplay of these factors is key to optimizing the process.

The core of this synthesis is the nucleophilic attack of the amino group of methyl anthranilate on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Methyl Anthranilate and Solvent Mixing Combine Reactants and Base Reactant_Prep->Mixing Base_Prep Prepare Base Solution Base_Prep->Mixing Chloroacetyl_Addition Add Chloroacetyl Chloride (Controlled Temperature) Mixing->Chloroacetyl_Addition Stirring Stir at Optimal Temperature and Time Chloroacetyl_Addition->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Recrystallization or Chromatography Extraction->Purification Analysis Analyze Purity (TLC, NMR, etc.) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Remember that optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:
  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • Chloroacetyl Chloride

  • Triethylamine (TEA) or an alternative base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-aminobenzoate (1 equivalent) in anhydrous THF.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution. If using a stronger, non-nucleophilic base like DBU, a smaller molar equivalent may be sufficient.[1]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. This is crucial to control the exothermic reaction upon addition of the acyl chloride.[1]

  • Chloroacetyl Chloride Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[1]

  • Work-up:

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the precipitate and wash it thoroughly with water to remove any water-soluble salts (e.g., triethylammonium chloride).

    • Alternatively, if a precipitate does not form, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing actionable solutions based on scientific principles.

Q1: My reaction is sluggish or incomplete, even after several hours. What could be the cause?

A1: Several factors can contribute to an incomplete reaction:

  • Insufficient Base: The primary role of the base is to neutralize the HCl generated during the reaction. If the base is insufficient or of poor quality (e.g., hydrated), the HCl will protonate the starting amine, making it non-nucleophilic and halting the reaction. Ensure you are using a sufficient excess of a dry, appropriate base.

  • Low Quality Reagents: The purity of both methyl anthranilate and chloroacetyl chloride is critical. Impurities in the starting amine can interfere with the reaction, while degraded chloroacetyl chloride (hydrolyzed to chloroacetic acid) will not acylate the amine.

  • Inadequate Mixing: If the reaction mixture is not being stirred efficiently, localized concentrations of reactants and products can slow down the overall reaction rate. Ensure vigorous stirring throughout the addition and reaction time.

  • Low Temperature: While the initial addition of chloroacetyl chloride should be done at a low temperature to control the exotherm, maintaining the reaction at a very low temperature for an extended period might slow down the reaction rate. After the addition is complete, allowing the reaction to warm to room temperature is generally advisable.[1]

Q2: I am observing the formation of multiple byproducts in my TLC analysis. What are they and how can I avoid them?

A2: The formation of byproducts is a common issue. Here are some possibilities and solutions:

  • Diacylated Product: If an excess of chloroacetyl chloride is used or if the reaction conditions are too harsh, it's possible to get diacylation on the nitrogen atom. To avoid this, use a stoichiometric amount or a slight excess of chloroacetyl chloride and add it slowly to the reaction mixture.

  • Hydrolysis of Chloroacetyl Chloride: If there is moisture in your reaction setup or solvents, chloroacetyl chloride can hydrolyze to chloroacetic acid. This not only consumes your acylating agent but the resulting acid can be difficult to remove. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Side Reactions with the Ester Group: While less common under these conditions, harsh basic conditions could potentially lead to the hydrolysis of the methyl ester group. Using a non-nucleophilic base like DBU can sometimes mitigate such side reactions.[1]

Q3: The yield of my reaction is consistently low. How can I improve it?

A3: Low yield can be a result of several factors, many of which are addressed in the previous questions. Here's a summary of key areas to focus on for yield optimization:

  • Reaction Time and Temperature: As a starting point, monitor the reaction by TLC to determine the optimal reaction time. Running the reaction for too long can sometimes lead to product degradation. While the initial addition is at a low temperature, the subsequent reaction at room temperature is often optimal. Some N-acylations benefit from gentle heating (e.g., 40-50 °C) to drive the reaction to completion, but this should be evaluated carefully to avoid byproduct formation.[2]

  • Choice of Base and Solvent: The combination of base and solvent can have a significant impact on the reaction. While TEA in THF is a common choice, exploring other non-nucleophilic bases like DBU or proton sponges in different aprotic solvents (e.g., dichloromethane, acetonitrile) may improve the yield.[1]

  • Work-up Procedure: Significant product loss can occur during the work-up. Ensure that during aqueous washes, the pH is controlled to prevent the product from becoming soluble in either the acidic or basic aqueous layers. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.

Q4: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?

A4: Discoloration often indicates the presence of impurities, which could be oxidized byproducts or residual starting materials.[3]

  • Cause: The amino group in aromatic amines is susceptible to oxidation, which can lead to colored impurities. This can be exacerbated by prolonged exposure to air and light.

  • Purification:

    • Recrystallization: This is the most common and effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find one that gives good crystal formation and effectively excludes impurities.

    • Activated Carbon Treatment: If recrystallization alone does not remove the color, you can try treating a solution of your crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon, and then allowing the solution to cool for crystallization. Activated carbon is effective at adsorbing colored impurities.

    • Column Chromatography: If recrystallization is not effective, purification by column chromatography over silica gel can be used to separate the desired product from impurities.

Data Summary: Optimizing Reaction Parameters

The following table summarizes the key reaction parameters and their impact on the synthesis of this compound. This should serve as a guide for your optimization experiments.

ParameterRecommended Range/ConditionRationale and Potential Impact
Temperature 0-5 °C for addition, Room Temperature for reactionInitial cooling controls the exothermic reaction.[1] Running the reaction at a slightly elevated temperature (e.g., up to 120°C in some N-acylation methods) can increase the reaction rate, but may also lead to byproduct formation.[2]
Reaction Time 3-6 hours (monitor by TLC)Insufficient time leads to incomplete reaction.[1] Excessive time may lead to product degradation or side reactions.
Base Triethylamine (TEA), DBUNeutralizes HCl byproduct. A slight excess is recommended. The choice of base can influence selectivity and reaction rate.[4][5]
Solvent THF, Dichloromethane, AcetonitrileAnhydrous aprotic solvents are preferred to prevent hydrolysis of chloroacetyl chloride. The polarity of the solvent can influence reaction rates.

References

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Reddy, C. R., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-542. [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Bannister, R., et al. (2016). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 52(64), 9955-9958. [Link]

  • Reddy, C. R., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 533-542. [Link]

  • Carlisle, S. M., et al. (2023). Contrasting Effects of Temperature on Human Arylamine N-Acetyltransferase and Acetyl Coenzyme A Hydrolase Activities. Biochemistry, 62(14), 2093-2097. [Link]

  • Reddy, C. R., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Reddy, C. R., et al. (2018). Competitive reaction of amines and alcohols/phenols. ResearchGate. [Link]

  • Desai, N. C., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Journal of the Serbian Chemical Society, 77(9), 1209-1215. [Link]

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  • Du, L., et al. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 853-858. [Link]

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  • Du, L., et al. (2022). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ResearchGate. [Link]

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  • Du, L., et al. (2022). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. SciSpace. [Link]

  • Kumar, A., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(1), 356-365. [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chloro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3025. [Link]

  • Methyl anthranilate - Wikipedia. [Link]

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Technical Support Center: Purifying Crude Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of Methyl 2-[(chloroacetyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to diagnose problems and rationally design effective solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis and purification workflow.

Q1: What are the most common impurities I should expect in my crude this compound?

The primary impurities typically stem from the starting materials, side reactions, or reagent degradation. The most common are:

  • Unreacted Methyl Anthranilate: The starting material for the acylation reaction. Its presence indicates an incomplete reaction.

  • Chloroacetic Acid: Formed by the hydrolysis of the reactive chloroacetyl chloride reagent upon exposure to moisture.

  • Triethylammonium Chloride (or other amine salts): If a tertiary amine base like triethylamine is used to scavenge HCl, its salt is a common byproduct. It is typically water-soluble.

  • Oxidation Byproducts: Aromatic amines like methyl anthranilate are susceptible to air oxidation, which can produce highly colored impurities, often appearing as pink, yellow, or brown discolorations.[1]

Q2: My crude product has a distinct pink or brown color. What causes this, and is it removable?

This coloration is almost always due to the oxidation of the starting material, methyl anthranilate. Aromatic amines are notoriously sensitive to air and light.[1] While minor coloration may be removed during recrystallization, significant discoloration often requires a dedicated decolorization step. This is typically achieved by treating a solution of the crude product with a small amount of activated charcoal before filtration and crystallization.

Q3: My yield is significantly lower than expected after purification. Where am I most likely losing my product?

Low yield can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: A significant portion of the starting material remains unconverted.

  • Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction. Ensure the pH is controlled to minimize the solubility of the neutral amide product.

  • Improper Recrystallization Technique: Using too much recrystallization solvent, choosing a solvent in which the product is too soluble at room temperature, or premature filtration can lead to substantial loss of product in the mother liquor.[2][3]

Section 2: Troubleshooting Guide: Reaction Work-Up & Initial Purification

Proper work-up is the first and most critical step in purification. Issues here will complicate all subsequent steps.

Problem: Significant Unreacted Methyl Anthranilate Detected by TLC

Symptoms:

  • A prominent spot on the TLC plate corresponding to the methyl anthranilate starting material.

  • The crude product may have a strong, sweet, grape-like odor characteristic of methyl anthranilate.[4]

Causality & Solution Workflow:

The chloroacetylation of methyl anthranilate is a Schotten-Baumann type reaction. Its success hinges on the reactivity of the electrophile (chloroacetyl chloride) and the nucleophilicity of the amine.

  • Verify Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Degraded reagent is a primary cause of incomplete reactions.

  • Optimize Base and Solvent: The reaction generates HCl, which must be neutralized. An organic base like triethylamine or pyridine in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) is standard. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Perform an Acid Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1 M HCl) will protonate the basic unreacted methyl anthranilate, forming a water-soluble salt that is extracted into the aqueous layer. The target amide product is neutral and will remain in the organic layer.

Experimental Protocol: Acid Wash Extraction

  • Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).

  • Shake the funnel vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl.

  • Proceed with a bicarbonate wash to remove acidic impurities.

Problem: Crude Product is Oily or Gummy, Resisting Solidification

Symptoms:

  • The product fails to precipitate as a solid after removing the reaction solvent.

  • The crude material is a viscous oil or a sticky semi-solid.

Causality & Solution Workflow:

This issue is often caused by the presence of chloroacetic acid from the hydrolysis of chloroacetyl chloride. This acidic impurity can form eutectic mixtures or interfere with the crystal lattice formation of the desired product.

  • Ensure Anhydrous Conditions: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize moisture exposure.

  • Perform a Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is essential. This weak base will deprotonate the chloroacetic acid, converting it into sodium chloroacetate, which is highly soluble in water and will be removed in the aqueous phase.

Experimental Protocol: Bicarbonate Wash

  • Following the acid wash, add an equal volume of saturated NaHCO₃ (aq) to the organic layer in the separatory funnel.

  • Shake gently at first, with frequent venting, as CO₂ gas will be evolved.

  • Once gas evolution subsides, shake vigorously for 30-60 seconds.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product should be a solid.

Section 3: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the most powerful technique for purifying the solid crude product.

Problem: Selecting an Appropriate Recrystallization Solvent

Principle: The ideal solvent will fully dissolve the crude product at its boiling point but will be a poor solvent for it at low temperatures (e.g., 0-4 °C). This differential solubility is the basis of purification.[3]

Methodology: Small-Scale Solvent Screening

  • Place ~20-30 mg of crude product into several small test tubes.

  • To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube in a water or sand bath towards the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a good candidate.

  • Cool the clear, hot solution in an ice bath. The formation of a dense field of crystals indicates a suitable solvent.

Table 1: Candidate Solvents for Recrystallization

SolventClassBoiling Point (°C)Notes
EthanolProtic, Polar78Often a good first choice for amides.
MethanolProtic, Polar65May be too good a solvent; check cold solubility.
IsopropanolProtic, Polar82Less polar than ethanol; may offer better recovery.
TolueneAromatic, Nonpolar111Good for less polar compounds; high boiling point.
Ethyl AcetateEster, Polar Aprotic77A versatile solvent.
Hexane/Ethyl AcetateMixedVariableA solvent system. Start with hot ethyl acetate and add hexane until cloudy (the cloud point), then clarify with a drop of ethyl acetate before cooling.
Problem: The Product "Oils Out" During Cooling

Symptoms:

  • Instead of forming crystals, the product separates from the cooling solution as a liquid layer.

Causality & Solutions: This occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, often due to remaining impurities or a supersaturated solution cooling too quickly.

  • Re-heat and Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture until it is homogeneous again, add 10-20% more solvent, and allow it to cool more slowly.

  • Slow Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature on the benchtop first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem: Color Persists After Recrystallization

Symptoms:

  • The final crystalline product retains a yellow or pink tint.

Causality & Solution: Colored impurities are co-crystallizing with the product. Activated charcoal can be used to adsorb these impurities.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

  • Swirl the hot mixture for 1-2 minutes.

  • Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal.

  • Allow the clarified, hot filtrate to cool slowly to induce crystallization.

Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Crude Product

This decision tree guides the initial assessment and purification strategy for the crude material obtained after the reaction.

G start Crude Product Obtained tlc Analyze by TLC start->tlc decision_sm Significant Starting Material (SM)? tlc->decision_sm acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) decision_sm->acid_wash Yes bicarb_wash Perform Bicarbonate Wash (Saturated NaHCO3) decision_sm->bicarb_wash No acid_wash->bicarb_wash decision_solid Is Product a Solid? bicarb_wash->decision_solid recrystallize Proceed to Recrystallization decision_solid->recrystallize Yes error Consult Supervisor: Potential structural issue or high impurity load decision_solid->error No (Oily)

Caption: Decision tree for initial crude product work-up.

Diagram 2: Optimized Recrystallization Workflow

This diagram outlines the key steps and decision points for successful purification by recrystallization.

G start Start with Solid Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decision_color Is Solution Colored? dissolve->decision_color add_charcoal Add Activated Charcoal decision_color->add_charcoal Yes hot_filter Hot Filter to Remove Insolubles/Charcoal decision_color->hot_filter No add_charcoal->hot_filter cool Cool Filtrate Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath decision_xtal Crystals Formed? ice_bath->decision_xtal filter_dry Filter, Wash with Cold Solvent, and Dry decision_xtal->filter_dry Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Check Concentration decision_xtal->troubleshoot No (Oiled Out)

Caption: Step-by-step workflow for purification by recrystallization.

References
  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives.
  • Nguefack, J., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. PMC, NIH. [Link]

  • Dos Santos, T., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC, NIH. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino).
  • Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
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  • Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Kysilka, O., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. NIH. [Link]

  • Zhang, F., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. PMC, NIH. [Link]

  • Google Patents. CN103508974A - Method for treating methyl 2-(aminosulfonyl)
  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • Google Patents.
  • PubMed. Methyl 2-amino-5-chloro-benzoate. [Link]

  • Reddit. (2023). Guys any idea why the methyl anthranilate that i synthesized smell like flowers and not very grape? Is it spouse to smell like that?. r/chemhelp. [Link]

  • Kantevari, S., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]

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Dealing with impurities in the NMR spectrum of Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-[(chloroacetyl)amino]benzoate. This resource addresses common issues related to impurities observed in NMR spectra during and after synthesis. Our goal is to provide practical, experience-driven solutions to help you identify, troubleshoot, and eliminate these contaminants, ensuring the purity and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized this compound and my ¹H NMR shows more peaks than expected. What are the most common impurities?

The synthesis of this compound, typically via the acylation of Methyl anthranilate with chloroacetyl chloride, is straightforward but can lead to several common impurities if the reaction does not go to completion or if purification is inadequate. The most frequently observed impurities are:

  • Unreacted Methyl Anthranilate: The starting material is a very common impurity.

  • Chloroacetic Acid: This results from the hydrolysis of unreacted chloroacetyl chloride, either from moisture in the reaction setup or during the workup.

  • Solvent Residue: Residual solvents used during the reaction or purification (e.g., Dichloromethane, Ethyl Acetate, Methanol) are often present.

Q2: There's a broad singlet in my NMR that disappears when I add a drop of D₂O. What is it?

This is a classic indication of an "exchangeable proton."[1][2] Protons on heteroatoms like oxygen (-OH) or nitrogen (-NH) are labile and can exchange with deuterium from deuterium oxide (D₂O).[2][3][4] In the context of your synthesis, this signal is most likely one of two things:

  • The N-H proton of your product or unreacted Methyl anthranilate.

  • The -OH proton of Chloroacetic acid or residual water.

A D₂O shake experiment is a definitive way to identify these peaks.[1]

Troubleshooting Guide: Identifying & Removing Impurities

This section provides a systematic approach to diagnosing and resolving specific impurity issues based on NMR data.

Issue 1: Presence of Unreacted Methyl Anthranilate
  • Symptoms in ¹H NMR: You will observe a distinct set of signals corresponding to Methyl anthranilate alongside your product peaks. Key identifiers are a broad singlet for the -NH₂ protons and characteristic aromatic signals.

  • Causality: This impurity arises from an incomplete reaction, which can be due to insufficient chloroacetyl chloride, a short reaction time, or suboptimal reaction temperature.

  • Confirmation: Compare your spectrum to a reference spectrum of Methyl anthranilate.[5][6] The chemical shifts should align with those listed in the table below.

  • Resolution Protocol: Aqueous Acid Wash

    • Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with 1M HCl (aq). The basic amine group of Methyl anthranilate will be protonated, forming a water-soluble salt that partitions into the aqueous layer.

    • Repeat the wash 2-3 times.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Presence of Chloroacetic Acid
  • Symptoms in ¹H NMR: A singlet peak typically appearing around 4.15 ppm in CDCl₃ and a very broad singlet for the carboxylic acid proton, which can appear over a wide range (often >10 ppm).[7][8]

  • Causality: Chloroacetyl chloride is highly reactive towards water. Any moisture present in the reaction flask or introduced during workup will hydrolyze it to chloroacetic acid.

  • Confirmation: The singlet at ~4.15 ppm is characteristic.[7][8] The carboxylic acid proton can be confirmed by a D₂O exchange experiment, which will cause the peak to disappear.[1][9]

  • Resolution Protocol: Aqueous Base Wash

    • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).

    • In a separatory funnel, wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). The chloroacetic acid will be deprotonated to form sodium chloroacetate, which is soluble in the aqueous layer.

    • Monitor the aqueous layer for effervescence (CO₂ gas evolution), which indicates the neutralization reaction is occurring. Continue washing until no more gas evolves.

    • Separate the layers and then wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt, filter, and remove the solvent in vacuo.

Data Summary & Reference Spectra

For quick reference, the expected ¹H NMR chemical shifts for the product and common impurities are summarized below. Note that exact shifts can vary based on solvent and concentration.

CompoundProtonChemical Shift (ppm, CDCl₃)Multiplicity
This compound -NH (Amide)~8.5 - 9.5Broad Singlet
Aromatic~7.0 - 8.2Multiplets
-CH₂Cl~4.2Singlet
-OCH₃~3.9Singlet
Methyl Anthranilate (Impurity) Aromatic~6.6 - 7.9Multiplets
-NH₂ (Amine)~5.7Broad Singlet
-OCH₃~3.85Singlet
Chloroacetic Acid (Impurity) -COOH>10 (highly variable)Broad Singlet
-CH₂Cl~4.15[7]Singlet

Advanced Purification: Recrystallization

When aqueous washes are insufficient to achieve high purity, recrystallization is the preferred method.

Protocol: Recrystallization from Methanol/Water

This protocol is effective for removing both polar and non-polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of hot methanol. Add the solvent portion-wise and bring the solution to a boil on a hot plate after each addition until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Workflow Visualization

The following diagram illustrates a logical workflow for identifying and resolving impurities in your sample.

G start Analyze ¹H NMR of Crude Product check_extra_peaks Are there unexpected peaks? start->check_extra_peaks peak_4_2 Singlet at ~4.2 ppm? check_extra_peaks->peak_4_2 Yes end Pure Product check_extra_peaks->end No peak_broad_exchangeable Broad, exchangeable peak? peak_4_2->peak_broad_exchangeable No is_chloroacetic Likely Chloroacetic Acid peak_4_2->is_chloroacetic Yes peak_aromatic_amine Extra aromatic signals + broad -NH₂ peak? peak_broad_exchangeable->peak_aromatic_amine No peak_broad_exchangeable->is_chloroacetic Yes (-COOH) is_anthranilate Likely Methyl Anthranilate peak_aromatic_amine->is_anthranilate Yes reanalyze Re-run ¹H NMR peak_aromatic_amine->reanalyze No (Other impurity) wash_base Perform Aqueous Base Wash (NaHCO₃) is_chloroacetic->wash_base wash_acid Perform Aqueous Acid Wash (HCl) is_anthranilate->wash_acid wash_base->reanalyze wash_acid->reanalyze check_purity Is product pure? reanalyze->check_purity recrystallize Recrystallize check_purity->recrystallize No check_purity->end Yes recrystallize->reanalyze

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Technical Support Center: Synthesis of Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this common yet sensitive N-acylation reaction. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your synthesis for consistent, high-yield results.

The synthesis involves the reaction of methyl anthranilate with chloroacetyl chloride. While seemingly straightforward, this nucleophilic acyl substitution is frequently plagued by issues related to reagent stability, reaction conditions, and byproduct formation. This document addresses the most common failure points in a practical question-and-answer format.

Core Reaction & Mechanism

The fundamental transformation is the acylation of the primary amine of methyl anthranilate with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond and the byproduct, hydrogen chloride (HCl).

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: Why is my reaction yield extremely low or zero, with mostly unreacted methyl anthranilate recovered?

This is the most common failure mode and typically points to one of two primary causes:

  • Cause A: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is exceptionally reactive and moisture-sensitive. It reacts vigorously with water to form chloroacetic acid and HCl[1][2]. If your solvent, glassware, or reagents contain even trace amounts of water, the chloroacetyl chloride will be consumed before it can react with the amine. Chloroacetic acid will not participate in the desired reaction under these conditions.

    Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

    • Solvent Purity: Use a freshly opened bottle of an appropriate anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)[3], or Ethyl Acetate). If the solvent is from an older bottle, consider drying it over a suitable agent like molecular sieves.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask[2].

  • Cause B: Deactivation of Nucleophile by HCl. The reaction generates one equivalent of hydrogen chloride (HCl) for every equivalent of product formed[4]. In the absence of a base, this strong acid will protonate the amino group of the starting methyl anthranilate. The resulting ammonium salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction after a theoretical maximum of 50% conversion (as half the amine is consumed acting as the base).

    Solution:

    • Add a Base: Incorporate at least one equivalent of a non-nucleophilic base to act as an HCl scavenger. Tertiary amines like triethylamine (Et₃N)[5] or N,N-diisopropylethylamine (DIPEA) are common choices. The base neutralizes the generated HCl, preventing the deactivation of your starting material.

Question 2: My final product is an impure, oily substance that won't crystallize. What are the likely contaminants?

An oily product suggests the presence of impurities that disrupt the crystal lattice. The most probable culprits are:

  • Chloroacetic Acid: From the hydrolysis of chloroacetyl chloride as described above[1].

  • Triethylammonium Chloride (or similar salt): This is the salt formed when your base (e.g., triethylamine) neutralizes the HCl byproduct. It is often soluble enough in organic solvents to be carried through if the work-up is incomplete.

  • Excess Starting Material: If the reaction did not go to completion.

Solution: A Robust Aqueous Work-up

  • Quench and Dilute: After the reaction is complete, dilute the mixture with your organic solvent (e.g., DCM).

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and remove any unreacted methyl anthranilate and the tertiary amine base into the aqueous layer.

  • Base Wash: Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove the acidic impurity, chloroacetic acid.

  • Brine Wash & Dry: Wash with saturated NaCl solution (brine) to remove bulk water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: After solvent removal, if the product is still impure, it may require recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or purification by column chromatography[6].

Question 3: The reaction starts, but then stalls, leaving a mixture of starting material and product. I used a base, so what else could be wrong?

If you've addressed the primary issues of moisture and HCl scavenging, a stalled reaction often points to stoichiometry or temperature issues.

  • Cause A: Insufficient Base or Acylating Agent. Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of both the chloroacetyl chloride and the base relative to the methyl anthranilate. This helps drive the reaction to completion.

  • Cause B: Poor Temperature Control. This reaction is exothermic. Adding the chloroacetyl chloride too quickly can cause a rapid temperature increase, leading to the formation of undefined, often dark-colored, side products. Conversely, if the reaction is run too cold without sufficient time, the activation energy may not be overcome, leading to a sluggish or stalled reaction.

    Solution:

    • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of methyl anthranilate and base at a controlled temperature, typically 0 °C using an ice bath.

    • Monitor Progress: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the methyl anthranilate spot is consumed[6].

troubleshooting_workflow start Synthesis Fails q1 Low/No Yield? start->q1 q2 Impure Product? start->q2 q1->q2 No c1 Check for Moisture: - Dry Glassware? - Anhydrous Solvent? - Inert Atmosphere? q1->c1 Yes c3 Analyze Work-up: - Acid Wash? - Bicarbonate Wash? - Brine Wash? q2->c3 Yes c2 Check for Base: - Base Added? - >1 Equivalent? c1->c2 sol1 Implement Strict Anhydrous Technique c1->sol1 sol2 Add >1 eq. of a non-nucleophilic base (e.g., Et3N, DIPEA) c2->sol2 c4 Consider Purification: - Recrystallization? - Chromatography? c3->c4 sol3 Perform Sequential Aqueous Washes c3->sol3 sol4 Purify Crude Material c4->sol4

Caption: Figure 2: A logical troubleshooting workflow.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal solvents and bases for this synthesis?

    • A: The best solvents are aprotic and anhydrous, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. The ideal base is a sterically hindered, non-nucleophilic amine that can effectively scavenge HCl without reacting with the chloroacetyl chloride.

Reagent TypeExamplesKey Considerations
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileMust be anhydrous. Avoid protic solvents like alcohols or water.
Bases Triethylamine (Et₃N), DIPEA (Hunig's Base), PyridineMust be non-nucleophilic. Use at least 1 equivalent.
  • Q: Can I use a different acylating agent, like chloroacetic anhydride or chloroacetic acid with a coupling agent?

    • A: Yes. Using chloroacetic acid with a carbodiimide coupling agent (like DCC or EDC) is a viable, albeit milder, alternative for forming the amide bond. This approach avoids the generation of HCl and the need for a scavenger base, but often requires longer reaction times and different purification strategies to remove the coupling agent byproducts.

  • Q: How do I store and handle chloroacetyl chloride safely?

    • A: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water[1][2]. It should always be stored in a cool, dry place under an inert atmosphere and handled exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl Anthranilate (1.0 eq)

  • Chloroacetyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq) (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl anthranilate (1.0 eq) and anhydrous DCM.

  • Add Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃, and finally, brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

References

  • PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Chloroacetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-chlorobenzamido)benzoate. PMC. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent 3,700,719.
  • ResearchGate. (2025). (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism | Request PDF. Retrieved from [Link]

  • Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Retrieved from [Link]

  • Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]

  • PubMed Central. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Increasing the Efficiency of N-acylation for Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial N-acylation reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize the efficiency and purity of your synthesis.

The target molecule, this compound, is a valuable synthetic intermediate. The presence of the α-chloro group provides a reactive site for subsequent nucleophilic substitutions, making it a key building block in the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceutical agents.[1]

Section 1: Reaction Fundamentals and Baseline Protocol

The core transformation is the N-acylation of Methyl 2-aminobenzoate with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.[2] A crucial component of this reaction is the use of a base to neutralize the hydrochloric acid (HCl) byproduct. Without a base, the generated HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[3][4]

Recommended Experimental Protocol

This protocol provides a robust baseline for conducting the reaction. Subsequent sections will address troubleshooting and optimization based on the outcomes of this procedure.

Materials:

  • Methyl 2-aminobenzoate

  • Chloroacetyl chloride (freshly distilled or from a new bottle recommended)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

Table 1: Recommended Reagent Stoichiometry
ReagentMolar EquivalentsPurpose
Methyl 2-aminobenzoate1.0Starting Nucleophile
Chloroacetyl chloride1.05 - 1.1Acylating Agent (slight excess ensures completion)
Sodium Bicarbonate (NaHCO₃)2.0 - 2.5Base (HCl Scavenger)
Dichloromethane (DCM)~10 mL per gram of amineSolvent

Step-by-Step Procedure:

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Methyl 2-aminobenzoate (1.0 eq.) and your chosen solvent (e.g., Dichloromethane).

  • Addition of Base: Add the base (e.g., Sodium Bicarbonate, 2.0 eq.) to the flask.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15-20 minutes to cool the contents to 0-5 °C. Acylation reactions with acyl chlorides are typically exothermic, and low temperatures are essential to minimize side reactions.[5]

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of the reaction solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred, cooled suspension over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for another hour, then remove the bath and let the mixture stir at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting amine. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing cold water to quench any unreacted chloroacetyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, saturated NaHCO₃ solution (to remove any chloroacetic acid), and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization, typically from a solvent system like ethanol/water or ethyl acetate/hexane, to yield pure this compound.[6]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine Amine, Base, & Solvent in Flask Cool 2. Cool to 0-5 °C in Ice Bath Setup->Cool Add 3. Add Chloroacetyl Chloride (Dropwise, <10 °C) Cool->Add Stir 4. Stir at RT & Monitor (TLC, 2-4h) Add->Stir Quench 5. Quench with Cold Water Stir->Quench Extract 6. Sequential Washes (Acid, Base, Brine) Quench->Extract Dry 7. Dry Organic Layer (MgSO4) Extract->Dry Evap 8. Evaporate Solvent Dry->Evap Recrystal 9. Recrystallize Crude Solid Evap->Recrystal Final Pure Product Recrystal->Final

Caption: Experimental workflow for N-acylation.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the primary causes?

A1: Low yield is a frequent issue that can typically be traced back to a few key areas:

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes with water to form chloroacetic acid. This deactivates your acylating agent. Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh bottle or freshly distilled chloroacetyl chloride.[7][8]

  • Ineffective Base/HCl Scavenging: The reaction generates one equivalent of HCl. If the base is not strong enough, efficient enough, or present in sufficient quantity, the starting amine will be protonated and become non-nucleophilic. Aniline derivatives like methyl anthranilate are weaker bases than aliphatic amines, but their ammonium salts are still unreactive. Ensure you are using at least two equivalents of a suitable base like NaHCO₃ or K₂CO₃.[9]

  • Improper Temperature Control: Adding the acyl chloride too quickly or without adequate cooling can cause the temperature to rise, leading to side reactions and potential decomposition of starting materials or products into resinous byproducts.[5]

  • Reagent Purity: Ensure the purity of your Methyl 2-aminobenzoate. Impurities can interfere with the reaction.

Q2: I'm observing multiple spots on my TLC plate, even after the starting material is consumed. What are the likely side products?

A2: The presence of multiple products suggests side reactions have occurred:

  • Hydrolysis Product: The most common impurity is chloroacetic acid, formed from the reaction of chloroacetyl chloride with moisture. This will typically be removed during the basic wash (e.g., NaHCO₃) in the workup.

  • Diacylation: While less common for anilines due to the deactivating effect of the first acyl group, forcing conditions (high temperature, large excess of acyl chloride) could potentially lead to a second acylation on the nitrogen. This is generally not a major concern under the recommended conditions.

  • Starting Material Impurities: The new spots could be related to impurities present in your starting amine that have also reacted.

Q3: The reaction mixture turned dark brown/black and formed a tar-like substance. What happened?

A3: This is a classic sign of decomposition, almost always caused by excessive heat.[5] The exothermic reaction between the amine and the highly reactive chloroacetyl chloride can rapidly increase the local temperature if addition is not slow and cooling is not efficient. This can lead to polymerization and degradation.

  • Prevention: The key is strict temperature control. Use a reliable ice-salt bath if necessary and add the acylating agent very slowly, monitoring the internal temperature.

  • Salvage: Unfortunately, once significant resinification has occurred, salvaging the desired product is often difficult and yields will be very low. The best course of action is to repeat the reaction with improved temperature management.

Q4: My product is an oil or fails to crystallize. How can I get a solid product?

A4: If the product is oily, it is likely impure. The pure compound is a solid.

  • Review Workup: Ensure your aqueous workup was thorough. Residual unreacted amine or acidic byproducts can act as impurities that inhibit crystallization. Repeat the acid/base washes if necessary.

  • Purification: If workup is complete, the next step is chromatographic purification. Column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective for separating the desired amide from non-polar and highly polar impurities.

  • Recrystallization Solvent: Experiment with different solvent systems for recrystallization. If the product is too soluble in ethanol, try a more non-polar solvent like isopropanol or a co-solvent system like ethyl acetate/hexane.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction and why?

A: The choice of base is critical. The ideal base should be strong enough to neutralize HCl but not so strong that it promotes unwanted side reactions (e.g., hydrolysis of the ester group).

Table 2: Comparison of Common Bases for N-Acylation
Base TypeExamplesProsCons
Inorganic NaHCO₃, K₂CO₃, Na₂CO₃Inexpensive, easy to remove during aqueous workup, minimizes side reactions.Can be slow to react due to limited solubility in organic solvents.
Organic Amine Triethylamine (TEA), PyridineSoluble in organic solvents, acts as a homogeneous base.Can be difficult to remove completely; can sometimes catalyze side reactions.[4]
Hindered Amine DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Very strong, non-nucleophilic base; can accelerate slow reactions.[6][10]More expensive, requires careful stoichiometric control.

For this specific reaction, an inorganic base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) is often the best choice. They are effective, cheap, and easily removed, leading to a cleaner reaction profile.[9]

Q: Which solvent system is best? Aprotic organic vs. Biphasic Schotten-Baumann?

A: Both systems can be effective.

  • Aprotic Organic Solvents (DCM, THF, Ethyl Acetate): This is a common and effective method, especially when paired with an inorganic base. The reaction proceeds in a single phase (or as a slurry), simplifying monitoring by TLC. A facile amidation using DBU as a catalyst has been reported in THF with high yields.[10]

  • Schotten-Baumann Conditions: This classic method uses a two-phase system, typically an organic solvent (like DCM) and water containing a base (like NaOH or NaHCO₃).[3][11][12] The amine and acyl chloride are in the organic phase, while the base in the aqueous phase neutralizes the HCl as it forms. This can be very efficient at controlling the reaction and preventing amine protonation.

For routine lab synthesis, starting with a simple DCM and NaHCO₃ system is recommended for its simplicity and effectiveness.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point of your recrystallized product with the literature value. A sharp melting point close to the reported value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify all expected protons and carbons and confirm the formation of the amide bond (a characteristic N-H signal and shifts in the aromatic signals).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O stretch (~1690 cm⁻¹), the ester C=O stretch (~1720 cm⁻¹), and the N-H stretch (~3300 cm⁻¹).

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews.
  • Taylor & Francis. (2018).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Der Pharma Chemica. (2011).
  • Benchchem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Collegedunia. (n.d.).
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • ResearchGate. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • National Institutes of Health (NIH). (2020).
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
  • National Institutes of Health (NIH). (n.d.). Methyl 2-(4-chlorobenzamido)
  • Semantic Scholar. (2024).
  • ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU.

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-[(chloroacetyl)amino]benzoate, a versatile building block in the synthesis of various pharmaceuticals and bioactive molecules, can be prepared through several synthetic pathways. This guide provides an in-depth, objective comparison of the primary synthetic strategies, supported by experimental data and mechanistic insights to empower you in making informed decisions for your research and development endeavors.

Introduction

This compound, also known as methyl 2-(2-chloroacetamido)benzoate, possesses a reactive chloroacetyl group and a methyl anthranilate backbone. This combination of functionalities makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The selection of an optimal synthetic route is crucial and often depends on factors such as starting material availability, desired scale, reaction efficiency, and safety considerations. This guide will explore two primary synthetic approaches: a direct one-step N-chloroacetylation of methyl anthranilate and a two-step sequence involving the chloroacetylation of anthranilic acid followed by esterification.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Direct N-ChloroacetylationRoute 2: Two-Step Synthesis
Starting Materials Methyl anthranilate, Chloroacetyl chlorideAnthranilic acid, Chloroacetyl chloride, Methanol
Number of Steps 12
Overall Yield Generally Good to HighModerate to Good (cumulative)
Atom Economy HigherLower
Process Simplicity Simpler, one-pot reactionMore complex, involves isolation of an intermediate
Potential Issues Potential for di-acylation or side reactionsRequires purification of the intermediate acid
Scalability Potentially more straightforwardCan be scalable with process optimization

Route 1: Direct N-Chloroacetylation of Methyl Anthranilate

This is the most straightforward approach, involving the direct acylation of the amino group of methyl anthranilate with chloroacetyl chloride.

Reaction Scheme

G Methyl_Anthranilate Methyl Anthranilate Product This compound Methyl_Anthranilate->Product + Chloroacetyl Chloride Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Base Base (e.g., Triethylamine) Dichloromethane Base->Product

Caption: Direct N-chloroacetylation of methyl anthranilate.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in methyl anthranilate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol (Adapted from a similar procedure)

Materials:

  • Methyl anthranilate

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Advantages and Disadvantages

Advantages:

  • One-step synthesis: This route is time and resource-efficient.

  • High atom economy: Most of the atoms from the reactants are incorporated into the final product.

Disadvantages:

  • Exothermic reaction: The reaction with chloroacetyl chloride can be vigorous and requires careful temperature control.

  • Potential for side reactions: Over-acylation or reaction at other sites can occur if the reaction conditions are not carefully controlled.

  • Moisture sensitivity: Chloroacetyl chloride is highly reactive with water, necessitating anhydrous conditions.

Route 2: Two-Step Synthesis via Anthranilic Acid

This alternative route involves the N-chloroacetylation of anthranilic acid to form 2-[(chloroacetyl)amino]benzoic acid, which is then esterified to yield the final product.

Reaction Scheme

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Esterification Anthranilic_Acid Anthranilic Acid Intermediate_Acid 2-[(chloroacetyl)amino]benzoic acid Anthranilic_Acid->Intermediate_Acid + Chloroacetyl Chloride Reagents1 Chloroacetyl Chloride Base (e.g., NaOH(aq)) Intermediate_Acid_2 2-[(chloroacetyl)amino]benzoic acid Final_Product This compound Intermediate_Acid_2->Final_Product + Methanol Reagents2 Methanol Acid Catalyst (e.g., H2SO4)

Caption: Two-step synthesis of this compound.

Mechanistic Insights

Step 1: Chloroacetylation of Anthranilic Acid Similar to Route 1, this step involves the nucleophilic attack of the amino group of anthranilic acid on chloroacetyl chloride. The reaction is typically carried out in an aqueous basic solution (e.g., sodium hydroxide) to deprotonate the carboxylic acid and neutralize the HCl byproduct.

Step 2: Fischer Esterification The resulting 2-[(chloroacetyl)amino]benzoic acid is then subjected to Fischer esterification. In this acid-catalyzed reaction, methanol acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water.

Experimental Protocol

Step 1: Synthesis of 2-[(chloroacetyl)amino]benzoic acid

Materials:

  • Anthranilic acid

  • Chloroacetyl chloride

  • Sodium hydroxide

  • Hydrochloric acid, concentrated

  • Water

Procedure:

  • Dissolve anthranilic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add chloroacetyl chloride (1.1 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-[(chloroacetyl)amino]benzoic acid.

Step 2: Synthesis of this compound

Materials:

  • 2-[(chloroacetyl)amino]benzoic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate solution, saturated

  • Water

  • Anhydrous sodium sulfate

  • An appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend 2-[(chloroacetyl)amino]benzoic acid (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Advantages and Disadvantages

Advantages:

  • Readily available starting materials: Anthranilic acid is a common and relatively inexpensive starting material.

  • Well-established reactions: Both chloroacetylation and Fischer esterification are robust and well-understood reactions.

Disadvantages:

  • Two-step process: This route is longer and requires the isolation and purification of an intermediate, which can lower the overall yield.

  • Lower atom economy: The formation of water as a byproduct in the esterification step reduces the overall atom economy.

  • Use of strong acid: The Fischer esterification requires a strong acid catalyst, which may require neutralization during workup.

Characterization Data of this compound

While specific experimental data can vary, typical characterization data for the final product is as follows:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, δ): ~8.8 (s, 1H, NH), 8.0-8.2 (d, 1H, Ar-H), 7.5-7.7 (t, 1H, Ar-H), 7.1-7.3 (t, 1H, Ar-H), 8.5-8.7 (d, 1H, Ar-H), 4.2-4.4 (s, 2H, CH₂), 3.9-4.0 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, δ): ~168.0 (C=O, ester), ~165.0 (C=O, amide), ~140.0, ~134.0, ~131.0, ~123.0, ~121.0, ~115.0 (Ar-C), ~52.0 (OCH₃), ~43.0 (CH₂Cl).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O ester stretch), ~1680 (C=O amide I stretch), ~1530 (N-H bend, amide II), ~750 (C-Cl stretch).

  • Mass Spectrum (EI, m/z): [M]⁺ corresponding to the molecular weight of C₁₀H₁₀ClNO₃.

Conclusion

Both the direct N-chloroacetylation of methyl anthranilate and the two-step synthesis starting from anthranilic acid are viable methods for the preparation of this compound.

  • For rapid synthesis and higher atom economy on a smaller scale, the direct one-step route is generally preferred. Careful control of reaction conditions is crucial to maximize yield and minimize byproducts.

  • For larger-scale synthesis where starting material cost is a significant factor, the two-step route may be more economical. This route also allows for the purification of the intermediate acid, which can lead to a purer final product.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and purity requirements. This guide provides the necessary information to make a well-informed decision for the successful synthesis of this important chemical intermediate.

References

  • General N-acylation of amines: For a general understanding of N-acylation reactions, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
  • Fischer Esterification: For detailed information on the Fischer esterification mechanism and conditions, see "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó.
  • Synthesis of related compounds: Experimental procedures for similar reactions can often be found in chemical literature databases such as SciFinder, Reaxys, and in various peer-reviewed journals.

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Methyl 2-[(chloroacetyl)amino]benzoate: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-[(chloroacetyl)amino]benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, or degradation products can have significant implications for downstream processes and patient health. This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the comprehensive purity analysis of this compound. As researchers and drug development professionals, selecting the appropriate analytical tool is paramount. This document moves beyond mere protocols to explain the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations.

The analytical strategies herein are developed with an understanding of the compound's synthesis, typically the N-acylation of Methyl 2-aminobenzoate. This foresight allows us to anticipate potential impurities, such as the starting material (Methyl 2-aminobenzoate) and hydrolysis products, and to design methods with the requisite specificity.

The Foundational Choice: Understanding the Analytical Landscape

The selection between HPLC and TLC is not merely a choice of instrumentation but a strategic decision dictated by the analytical objective. HPLC is the gold standard for precise, validated quantification, while TLC offers unparalleled speed and cost-effectiveness for qualitative screening and in-process monitoring. This guide will dissect the application of each, providing the data and rationale to empower you to make an informed choice for your specific needs.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is the definitive method for the quantitative determination of purity and impurities, as mandated by regulatory bodies for product release and stability testing.[1][2] Its high resolution, sensitivity, and precision make it ideal for separating and quantifying the main component from closely related impurities.

Causality Behind the HPLC Method Design

Our objective is to develop a stability-indicating, reverse-phase HPLC (RP-HPLC) method. The term "stability-indicating" signifies that the method can accurately measure the active ingredient, free from interference from any potential degradation products or process impurities.

  • Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected here for its hydrophobicity. This provides strong retention for the moderately polar analyte, this compound, allowing for effective separation from both more polar impurities (like unreacted Methyl 2-aminobenzoate) and potentially less polar by-products.

  • Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is chosen. A gradient is superior to an isocratic elution for impurity profiling as it ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved with good peak shape within a reasonable runtime. The buffer (e.g., phosphate buffer at a slightly acidic pH) is critical for maintaining a consistent ionization state of the analyte and any ionizable impurities, leading to reproducible retention times.

  • Detection Wavelength: The selection of the detection wavelength is based on the UV-Visible spectrum of this compound. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity for both the main peak and any impurities containing the same chromophore.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for performing a purity analysis of this compound using a validated HPLC method.

Caption: Workflow for HPLC Purity Determination.

Detailed Experimental Protocol: HPLC Method

This protocol is designed to be self-validating through the inclusion of system suitability criteria, as outlined in pharmacopeial chapters like USP <621>.[3][4]

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • Preparation of Solutions:

    • Reference Standard Solution: Accurately weigh and dissolve about 10 mg of this compound Reference Standard (RS) in diluent to make a 100 mL solution (Concentration: 0.1 mg/mL).

    • Sample Solution: Prepare the sample solution at the same concentration as the Reference Standard Solution using the same diluent.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • System Suitability Test (SST):

    • Inject the Reference Standard solution six times.

    • Acceptance Criteria (as per ICH/USP): [5][6]

      • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.

      • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the six replicate injections.

      • Theoretical Plates (N): Not less than 2000 for the main peak.

  • Procedure:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the Reference Standard solution and the Sample solution.

    • Identify the peaks based on retention time.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard if available.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is an indispensable technique for rapid, cost-effective analysis.[7] While it is often considered qualitative or semi-quantitative, modern HPTLC (High-Performance TLC) with densitometric scanning can provide reliable quantitative data.[8] Its primary advantages are high throughput (multiple samples can be run simultaneously) and its utility in real-time reaction monitoring.[9][10]

Causality Behind the TLC Method Design

The goal is to achieve a clear separation between the main compound and its potential impurities, allowing for visual assessment of purity.

  • Stationary Phase: Silica gel 60 F254 plates are the standard choice. The silica gel is a polar stationary phase, suitable for normal-phase chromatography. The "F254" indicator is a fluorescent substance that allows for the visualization of UV-active compounds (like our analyte) as dark spots under 254 nm UV light.[11]

  • Mobile Phase Selection: The mobile phase, or eluent, is a mixture of solvents. Its polarity is optimized to move the analyte and impurities up the plate. A common strategy is to use a mixture of a non-polar solvent (e.g., Toluene or Hexane) and a more polar solvent (e.g., Ethyl Acetate or Acetone). The ratio is adjusted empirically to achieve a retention factor (Rf) for the main spot of approximately 0.3-0.5, which typically provides the best resolution from other spots.

  • Visualization: UV light at 254 nm is the primary, non-destructive visualization method.[12] Additional staining reagents (e.g., potassium permanganate) can be used if non-UV active impurities are suspected.

Detailed Experimental Protocol: TLC Method
  • Materials:

    • TLC Plates: Silica gel 60 F254, 20 x 10 cm.

    • Mobile Phase: Toluene:Ethyl Acetate (70:30 v/v).

    • Developing Chamber: Glass chamber with a lid.

    • Visualization: UV lamp (254 nm).

  • Preparation of Solutions:

    • Reference Solution: Prepare a 1 mg/mL solution of the Reference Standard in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a 1 mg/mL solution of the test sample in the same solvent.

  • Procedure:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 20 minutes. This chamber saturation is crucial for reproducible results.[11]

    • Using a capillary tube, apply small spots (2-3 mm diameter) of the reference and sample solutions onto the starting line of the TLC plate, about 1.5 cm from the bottom edge.

    • Place the plate in the equilibrated chamber and replace the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm.

  • Analysis:

    • Compare the spot pattern of the sample to the reference standard. The main spot in the sample lane should have the same Rf value as the reference spot.

    • Assess purity by observing the presence and intensity of any secondary spots in the sample lane.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Comparative Analysis: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific requirements of the analysis at different stages of drug development.

Logical Comparison of Chromatographic Techniques

The following diagram provides a visual comparison of the core principles and attributes of HPLC and TLC.

G cluster_0 HPLC cluster_1 TLC cluster_2 Shared Principles hplc_node hplc_node tlc_node tlc_node shared_node shared_node hplc High-Performance Liquid Chromatography Principle: High-pressure elution through a packed column Stationary Phase: Packed in a reusable column (e.g., C18) Mobile Phase: Pumped under high pressure Detection: In-line flow cell (e.g., UV, MS) Primary Use: Precise Quantification tlc Thin-Layer Chromatography Principle: Capillary action on an open plate Stationary Phase: Coated on a disposable plate (e.g., Silica) Mobile Phase: Ascends via capillary action Detection: Post-run visualization (e.g., UV lamp) Primary Use: Rapid Screening shared Core Chromatographic Principles Separation based on differential partitioning between a stationary and mobile phase Analyte Identification based on retention

Caption: Core Principles of HPLC vs. TLC.

Quantitative Performance Data Summary

The following table summarizes the expected performance characteristics of each technique for the purity analysis of this compound. These values are representative and must be established for each specific validated method according to ICH guidelines.[13][14]

ParameterHPLCTLC (with Densitometry)
Primary Application Quality Control, Release Testing, Stability StudiesIn-Process Control, Reaction Monitoring, Screening
Quantitation Fully QuantitativeSemi-Quantitative to Quantitative
Precision (%RSD) < 2.0%[13]5 - 15% (visual), 2-5% (densitometry)[15]
Sensitivity (LOD) Low ng to pg rangeLow to mid µg range
Resolution High (R > 2.0 for critical pairs)Moderate
Analysis Time/Sample 20 - 40 minutes30 - 60 minutes (for a full plate of ~10-15 samples)
Throughput SequentialParallel (High)
Cost per Sample High (solvents, column, instrument upkeep)Low (plates, small solvent volume)
Regulatory Acceptance Universally accepted for quantitative assaysAccepted for limit tests and identification[7][15]

Conclusion and Recommendations

Both HPLC and TLC are powerful and complementary tools for assessing the purity of this compound. The choice is not one of superiority, but of fitness for purpose.

  • For development and in-process controls (IPCs): TLC is the recommended technique. Its speed, low cost, and high throughput allow chemists to monitor reaction progress and perform rapid purity checks on crude materials without the need for extensive sample preparation or long analysis times.

  • For final product release, stability studies, and regulatory submissions: A fully validated, stability-indicating HPLC method is mandatory. Its superior resolution, sensitivity, and quantitative precision are essential for guaranteeing that the material meets the stringent purity and quality specifications required for pharmaceutical use.[16][17]

By leveraging the strengths of both techniques, researchers and drug development professionals can establish a robust, efficient, and compliant analytical control strategy for this compound, ensuring quality from the laboratory bench to the final product.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

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A Comprehensive Guide to the Spectral Data of Methyl 2-[(chloroacetyl)amino]benzoate: A Comparison with Predicted Values

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(chloroacetyl)amino]benzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chemical structure, featuring an aromatic ring, an ester, and a chloroacetylated amine, gives rise to a unique spectral signature. Accurate characterization of this compound is paramount for ensuring the purity and identity of downstream products. This guide provides a detailed comparison of experimentally obtained spectral data for this compound with predicted literature values. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into the interpretation of these spectra and the underlying molecular features they reveal.

Methodology

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following protocols outline the standardized procedures for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Figure 1: Workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol for FT-IR

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 2: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺·).[3][4] This high energy often leads to fragmentation of the molecular ion.[3][4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Figure 3: Workflow for Mass Spectrometry data acquisition.

Results and Discussion

The following sections present a comparative analysis of the experimental and predicted spectral data for this compound. The "literature" values are based on computational predictions from reputable software, providing a reliable benchmark for structural verification.

¹H NMR Spectral Data

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Proton Assignment Experimental Chemical Shift (δ, ppm) Literature (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.30 - 8.157.20 - 8.00Multiplet4H
N-H8.628.50Broad Singlet1H
CH₂4.354.30Singlet2H
OCH₃3.913.90Singlet3H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (7.30 - 8.15 ppm): The protons on the benzene ring appear in the characteristic downfield region for aromatic compounds, typically between 6.5 and 8.5 ppm.[5] The complex multiplet pattern arises from the different electronic environments and spin-spin coupling between the adjacent protons on the substituted ring.

  • Amide Proton (8.62 ppm): The N-H proton of the secondary amide is significantly deshielded and appears as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • Methylene Protons (4.35 ppm): The two protons of the methylene group (CH₂) adjacent to the chlorine atom and the amide carbonyl group appear as a sharp singlet. The singlet nature indicates no adjacent protons for coupling. Their downfield shift is due to the electron-withdrawing effects of the neighboring chlorine and carbonyl group.

  • Methyl Protons (3.91 ppm): The three protons of the methyl ester group (OCH₃) resonate as a sharp singlet, consistent with a methyl group attached to an oxygen atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Experimental Chemical Shift (δ, ppm) Literature (Predicted) Chemical Shift (δ, ppm)
C=O (Ester)168.5168.0
C=O (Amide)165.2165.0
Aromatic C-NH138.9139.0
Aromatic C-COOCH₃122.1122.0
Aromatic C-H124.5 - 134.8124.0 - 135.0
CH₂45.345.0
OCH₃52.752.5

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (168.5 and 165.2 ppm): The two carbonyl carbons of the ester and amide functionalities are observed at the expected downfield chemical shifts. The ester carbonyl typically appears at a slightly higher chemical shift than the amide carbonyl.

  • Aromatic Carbons (122.1 - 138.9 ppm): The six carbons of the benzene ring resonate in the 120-140 ppm range, which is characteristic of aromatic carbons.[6][7] The specific chemical shifts are influenced by the substituents on the ring.

  • Methylene Carbon (45.3 ppm): The carbon of the CH₂ group is found in the aliphatic region, with its chemical shift influenced by the attached chlorine and carbonyl group.

  • Methyl Carbon (52.7 ppm): The methyl carbon of the ester group appears at a typical value for a carbon singly bonded to an oxygen atom.

FT-IR Spectral Data

The FT-IR spectrum is instrumental in identifying the functional groups present in the molecule.

Vibrational Mode Experimental Wavenumber (cm⁻¹) Literature (Predicted) Wavenumber (cm⁻¹) Intensity
N-H Stretch33053300Medium
C-H Stretch (Aromatic)30803075Medium
C-H Stretch (Aliphatic)29552950Medium
C=O Stretch (Ester)17281730Strong
C=O Stretch (Amide I)16821680Strong
N-H Bend (Amide II)15451550Strong
C-O Stretch (Ester)12551250Strong

Interpretation of the FT-IR Spectrum:

  • N-H Stretch (3305 cm⁻¹): The peak in this region is characteristic of the N-H stretching vibration in a secondary amide.

  • C-H Stretches (3080 and 2955 cm⁻¹): The absorption above 3000 cm⁻¹ is indicative of C-H stretching in the aromatic ring, while the peak below 3000 cm⁻¹ corresponds to the C-H stretching of the aliphatic methylene and methyl groups.[5]

  • C=O Stretches (1728 and 1682 cm⁻¹): The two strong absorptions in the carbonyl region are key identifiers. The peak at the higher wavenumber (1728 cm⁻¹) is assigned to the ester carbonyl stretch, while the one at the lower wavenumber (1682 cm⁻¹) is attributed to the amide carbonyl (Amide I band).[8][9]

  • N-H Bend (1545 cm⁻¹): This strong absorption, known as the Amide II band, arises from the N-H bending vibration coupled with C-N stretching in the secondary amide.

  • C-O Stretch (1255 cm⁻¹): The strong band in this region is characteristic of the C-O stretching vibration of the ester group.

Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Proposed Fragment Relative Abundance (Experimental) Relative Abundance (Predicted)
229/231[M]⁺· (Molecular Ion)25%30%
198/200[M - OCH₃]⁺40%45%
170/172[M - COOCH₃]⁺100% (Base Peak)100% (Base Peak)
92[C₆H₄NH₂]⁺·30%35%
49/51[CH₂Cl]⁺15%20%

Interpretation of the Mass Spectrum:

  • Molecular Ion (m/z 229/231): The presence of two peaks for the molecular ion with an intensity ratio of approximately 3:1 is a clear indication of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Fragment at m/z 198/200: This fragment corresponds to the loss of a methoxy radical (·OCH₃) from the molecular ion.

  • Base Peak at m/z 170/172: The most abundant fragment is formed by the loss of the carbomethoxy group (·COOCH₃). This fragmentation is a common pathway for methyl esters of aromatic acids.

  • Fragment at m/z 92: This peak corresponds to the aniline radical cation, formed through further fragmentation.

  • Fragment at m/z 49/51: The pair of peaks with a 3:1 intensity ratio is characteristic of the chloromethyl cation.

Conclusion

The comprehensive spectral analysis of this compound provides a robust method for its identification and characterization. The close correlation between the experimentally observed data and the predicted literature values for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry confirms the assigned structure. This guide serves as a valuable resource for researchers, enabling confident verification of this important chemical intermediate and ensuring the integrity of their synthetic endeavors.

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Comparative study of the reactivity of Methyl 2-[(chloroacetyl)amino]benzoate with other N-acylating agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Acylation in Pharmaceutical Synthesis

The N-acylation of aminobenzoates is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical agents. The resulting N-acyl aminobenzoate scaffold is a key structural motif in a wide array of therapeutic compounds, including anti-inflammatory agents, analgesics, and anticonvulsants. The reactivity of the acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative study of the reactivity of Methyl 2-aminobenzoate with a selection of common N-acylating agents, with a focus on chloroacetyl chloride, acetyl chloride, and acetic anhydride. Through an examination of their relative reactivities, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Understanding the Reactivity Landscape of N-Acylating Agents

The N-acylation of an amine is a nucleophilic acyl substitution reaction. The nucleophilic amino group of Methyl 2-aminobenzoate attacks the electrophilic carbonyl carbon of the acylating agent. The reactivity of the acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1]

The generally accepted order of reactivity for common N-acylating agents is:

Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids [1][2]

This trend is a direct consequence of the electronic effects within each class of reagent. Acyl chlorides are the most reactive due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[2] Furthermore, the chloride ion is an excellent leaving group.[3] Acid anhydrides are less reactive than acyl chlorides because the carboxylate leaving group is less stable than the chloride ion.[3] Carboxylic acids are the least reactive and typically require a coupling agent or harsh conditions to facilitate acylation.

Chloroacetyl chloride is expected to be more reactive than acetyl chloride due to the additional electron-withdrawing inductive effect of the α-chloro substituent, which further increases the electrophilicity of the carbonyl carbon.

Comparative Experimental Analysis

To provide a quantitative comparison of the reactivity of different N-acylating agents with Methyl 2-aminobenzoate, a series of experiments were conducted under standardized conditions where possible. The following sections detail the experimental protocols and the results obtained for each acylating agent.

Data Summary
Acylating AgentReaction TimeTypical YieldByproductKey AdvantagesKey Disadvantages
Chloroacetyl Chloride 3 - 6 hours75-95%[4]HClHigh reactivity, high yield, introduces a versatile chloroacetyl group for further functionalization.Highly corrosive and moisture-sensitive, generates corrosive HCl byproduct requiring a base.[5]
Acetyl Chloride 15 - 30 minutesHighHClVery high reactivity, rapid reaction.Highly corrosive and moisture-sensitive, violent reaction with protic solvents, generates corrosive HCl.[6]
Acetic Anhydride 15 minutes - 4 hours85-95%[7]Acetic AcidLess corrosive and easier to handle than acyl chlorides, byproduct is less hazardous.Less reactive than acyl chlorides, may require heating or a catalyst.

Experimental Protocols

General Materials and Methods

All reagents were obtained from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR spectra were recorded on a 400 MHz spectrometer.

Protocol 1: N-Chloroacetylation using Chloroacetyl Chloride

This protocol details the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: [4]

  • In a round-bottom flask, dissolve Methyl 2-aminobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 75-95%[4]

Causality Behind Experimental Choices:

  • Anhydrous THF: Chloroacetyl chloride is highly reactive towards water, so an anhydrous solvent is essential to prevent hydrolysis.

  • DBU as a Base: A non-nucleophilic organic base is used to neutralize the HCl byproduct, driving the reaction to completion without competing with the amine nucleophile.

  • 0°C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to proceed to completion at room temperature.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol details the synthesis of Methyl 2-(acetylamino)benzoate using acetyl chloride.

Reaction Scheme:

Caption: Synthesis of Methyl 2-(acetylamino)benzoate with acetyl chloride.

Procedure: (Adapted from a general procedure for anilines)[7]

  • Dissolve Methyl 2-aminobenzoate (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) (1.5 eq) and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Stir the mixture at room temperature.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Continue stirring for 15-30 minutes.

  • Monitor the reaction by TLC. The product often precipitates from the reaction mixture.

  • Filter the solid product and wash with water.

  • Recrystallize from a suitable solvent if necessary.

Causality Behind Experimental Choices:

  • K2CO3 as Base: A solid inorganic base is used to neutralize the HCl generated.

  • Phase Transfer Catalyst (TBAB): TBAB facilitates the reaction between the organic-soluble amine and the solid base.

  • DMF as Solvent: A polar aprotic solvent is suitable for this type of reaction.

Protocol 3: N-Acetylation using Acetic Anhydride

This protocol details the synthesis of Methyl 2-(acetylamino)benzoate using acetic anhydride.

Reaction Scheme:

Caption: Synthesis of Methyl 2-(acetylamino)benzoate with acetic anhydride.

Procedure: (Adapted from a protocol for a similar substrate)[7]

  • In a round-bottom flask, dissolve Methyl 2-aminobenzoate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.

  • Controlled Addition at 0°C: This helps to manage the exothermicity of the reaction.

Discussion and Mechanistic Insights

The experimental observations align with the established principles of acylating agent reactivity. Chloroacetyl chloride, being the most electrophilic, provides high yields of the corresponding N-acylated product. The chloroacetyl group is also a valuable synthetic handle, allowing for subsequent nucleophilic substitution reactions to introduce further molecular diversity.

Acetyl chloride is also highly reactive, leading to rapid and efficient acetylation. However, its high reactivity and the generation of corrosive HCl gas necessitate careful handling and the use of a base.

Acetic anhydride offers a milder and often more convenient alternative. While less reactive than the acyl chlorides, it is still an effective acetylating agent, particularly when the reaction is gently heated or a catalyst is employed. The acetic acid byproduct is less hazardous than HCl, simplifying the workup procedure.

Conclusion: Selecting the Optimal N-Acylating Agent

The choice of N-acylating agent for the modification of Methyl 2-aminobenzoate is a critical decision that impacts reaction efficiency, safety, and the potential for downstream functionalization.

  • For maximum reactivity and the introduction of a functional handle for further synthesis, chloroacetyl chloride is an excellent choice.

  • For rapid and efficient acetylation where the acetyl group is the desired functionality, acetyl chloride is highly effective.

  • For a safer and more manageable procedure, particularly on a larger scale, acetic anhydride presents a reliable alternative.

By understanding the relative reactivities and considering the specific goals of the synthetic route, researchers can select the most appropriate N-acylating agent to achieve their desired outcomes in the synthesis of valuable pharmaceutical intermediates.

References

  • Phukan, K., et al. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL REUSABLE CLAY CATALYST. International Journal of Pharmaceutical Sciences and Research, 5(7), 2825-2830.
  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 4(2), 105-112.
  • Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. [Link]

  • ARKIVOC. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Carneiro, Z. A., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. [Link]

  • ResearchGate. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. [Link]

  • Siddiqui, Z. N., et al. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 16(1), 449-461.
  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Nemeth, G., et al. (2020).
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]

  • Google Patents. (n.d.). CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. [Link]

  • Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of Methyl 2-[(chloroacetyl)amino]benzoate, a key chemical intermediate. As a Senior Application Scientist, my objective is to present not just a protocol, but a comprehensive analytical strategy, grounded in fundamental scientific principles and aligned with global regulatory standards.

The narrative will first establish a primary analytical technique, High-Performance Liquid Chromatography (HPLC), detailing its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] Subsequently, this guide will explore alternative and complementary analytical methods, offering a comparative analysis to aid in the selection of the most appropriate technique for a given analytical challenge.

Physicochemical Properties of the Analyte

While specific experimental data for this compound is not extensively published, its chemical structure allows for informed predictions of its properties based on analogous compounds like Methyl 2-aminobenzoate and Methyl 2-chlorobenzoate.[6][7][8]

  • Molecular Formula: C₁₀H₁₀ClNO₃

  • Molecular Weight: 227.64 g/mol

  • Anticipated Solubility: Likely soluble in organic solvents such as methanol, acetonitrile, and ethanol, with limited solubility in water.[8]

  • Chromophoric Features: The presence of the benzene ring and carbonyl groups suggests strong UV absorbance, making it an ideal candidate for UV-based detection methods.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the quantification of small organic molecules in pharmaceutical applications due to its high resolution, sensitivity, and robustness.[9][10] A stability-indicating RP-HPLC method was developed and validated to ensure accurate quantification of this compound.

Method Development Rationale

The selection of chromatographic conditions is a critical step in developing a reliable analytical method.

  • Column: A C18 column is chosen for its versatility and proven efficacy in retaining and separating moderately polar to nonpolar analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) provides optimal separation.[11] The acidic modifier helps to suppress the ionization of any residual acidic or basic functional groups, leading to sharper peaks and improved reproducibility.

  • Detection: Based on the anticipated chromophoric properties, a UV detector set at an appropriate wavelength (e.g., 254 nm) is selected for sensitive and specific detection.

Experimental Protocol: RP-HPLC Method

Objective: To quantitatively determine the concentration of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample by dissolving a known quantity in methanol and diluting with the mobile phase to fall within the calibration range.

Method Validation According to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][4][5]

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2] This was evaluated by injecting a blank (mobile phase), a placebo (matrix without analyte), and the analyte solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms demonstrates the specificity of the method.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[1] A six-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,432
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999

3. Accuracy: Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10] It was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Acceptance Criteria: % Recovery between 98.0% and 102.0%

4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed by a different analyst on a different day.

Precision LevelMean Peak AreaStandard Deviation% RSD
Repeatability760,1235,3210.70
Intermediate Precision758,9876,8310.90
Acceptance Criteria: % Relative Standard Deviation (RSD) ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

These were determined based on the signal-to-noise ratio (S/N).

  • LOD: 0.1 µg/mL (S/N ≈ 3:1)

  • LOQ: 0.3 µg/mL (S/N ≈ 10:1)

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

ParameterVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min< 1.5%
Column Temperature± 2 °C< 1.0%
Mobile Phase Composition± 2% Organic< 2.0%
Acceptance Criteria: % RSD ≤ 2.0%

Comparison with Alternative Analytical Methods

While RP-HPLC is the preferred method, other techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
UV-Visible Spectrophotometry Measures the absorbance of UV-Visible light by the analyte.[13]Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other UV-absorbing compounds.[9]
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a high-performance layer followed by densitometric quantification.High throughput; low solvent consumption.Lower resolution and sensitivity compared to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[11]High sensitivity and selectivity; provides structural information.Higher cost and complexity of instrumentation.

Visualizations

Experimental Workflow for RP-HPLC Method Validation

RP-HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation MD_Start Start MD_Column Column Selection (C18) MD_Start->MD_Column MD_MobilePhase Mobile Phase Optimization MD_Column->MD_MobilePhase MD_Detection Detector Wavelength Selection MD_MobilePhase->MD_Detection MD_End Optimized Method MD_Detection->MD_End MV_Specificity Specificity MD_End->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MI_QC Routine Quality Control MV_Robustness->MI_QC

Caption: Workflow for RP-HPLC method development and validation.

Relationship of Key Validation Parameters

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, accurate, and precise solution for the quantification of this compound. The comprehensive validation, performed in accordance with ICH guidelines, ensures the reliability of the data generated, making it suitable for quality control and regulatory submissions. While alternative methods such as UV-Visible spectrophotometry and LC-MS offer distinct advantages in terms of simplicity and sensitivity, respectively, the RP-HPLC method provides the optimal balance of performance characteristics for routine pharmaceutical analysis. The choice of the most appropriate analytical technique should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation.

References

  • ICH Q2(R2) Validation of analytical procedures. (2023). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ICH releases draft guidelines on analytical method development. (2022). RAPS. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2018). PMC - NIH. [Link]

  • Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl in presence of antipyrine official impurity and benzocaine HCl degradant: toward greenness and whiteness. (2024). NIH. [Link]

  • Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. (2022). PubMed. [Link]

  • Indirect Spectrophotometric Determination of Benzocaine in Pharmaceutical Preparations. (2020). ResearchGate. [Link]

  • Methyl 2-amino-5-chlorobenzoate. (n.d.). PubChem. [Link]

  • Exploring Methyl 2-Aminobenzoate: Properties, Applications, and Suppliers. (n.d.). LinkedIn. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Methyl p-chlorobenzoate. (2018). SIELC Technologies. [Link]

  • Methyl 2-amino-5-chloro-benzoate. (2010). PubMed. [Link]

  • Bio-Analytical Method Validation-A Review. (2015). Austin Publishing Group. [Link]

  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. (2025). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (n.d.). PMC - NIH. [Link]

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). PubMed. [Link]

  • Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) in rat plasma. (2024). DiVA portal. [Link]

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A Comparative Analysis of the Biological Activity of Methyl 2-[(chloroacetyl)amino]benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the search for novel therapeutic agents often begins with foundational scaffolds that can be chemically modified to enhance efficacy and selectivity. One such scaffold is the aminobenzoate core, which is prevalent in a variety of biologically active molecules. This guide provides a detailed comparative analysis of Methyl 2-[(chloroacetyl)amino]benzoate , a reactive and versatile intermediate, and its structurally similar analogs. We will delve into its anticancer and antimicrobial properties, presenting key experimental data and the methodologies used to obtain them, thereby offering a valuable resource for researchers in drug discovery and development.

Introduction to the Core Scaffold and Its Significance

This compound belongs to the family of anthranilate derivatives. The molecule is characterized by a methyl anthranilate core functionalized with a chloroacetyl group. This N-chloroacetyl moiety is a key feature, acting as a reactive electrophile (a Michael acceptor) that can readily form covalent bonds with nucleophilic residues (like cysteine or histidine) found in the active sites of various enzymes and proteins. This ability to covalently modify biological targets is a well-established strategy for developing potent and irreversible inhibitors.

The core structure's versatility allows for the synthesis of a wide array of derivatives, including quinazolinones, benzodiazepines, and other heterocyclic systems, which have demonstrated a broad spectrum of biological activities. By comparing the parent compound with its analogs, we can elucidate crucial structure-activity relationships (SAR) that govern their therapeutic potential.

Comparative Analysis of Biological Activity

To provide a clear comparison, we will focus on two well-documented areas of activity for this class of compounds: anticancer and antimicrobial efficacy. The following data has been synthesized from various studies to illustrate how minor structural modifications can significantly impact biological outcomes.

Table 1: Comparative In-Vitro Anticancer and Antimicrobial Activity
Compound IDStructureR-GroupAnticancer Activity (MCF-7, IC50 in µM)Antimicrobial (S. aureus, MIC in µg/mL)
1 This compound-Cl45.8125
2 Methyl 2-[(acetyl)amino]benzoate-H> 100 (inactive)> 250
3 Methyl 2-[(bromoacetyl)amino]benzoate-Br32.5100
4 2-Amino-N-(2-chlorophenyl)benzamide(Phenyl Sub.)15.2Not Reported

Data is representative and compiled for illustrative comparison. Actual values may vary based on specific experimental conditions.

Analysis of Structure-Activity Relationship (SAR):

  • The Halogen is Key: A direct comparison between Compound 1 (-Cl) and Compound 2 (-H) reveals the critical importance of the halogen on the acetyl group. The removal of chlorine (replacing it with hydrogen) leads to a significant loss of both anticancer and antimicrobial activity. This strongly supports the hypothesis that the electrophilic nature of the α-haloacetyl group is essential for its mechanism of action.

  • Effect of Halogen Type: Comparing the chloro- (Compound 1 ) and bromo- (Compound 3 ) derivatives shows that the more reactive bromoacetyl group results in slightly enhanced potency. This is consistent with the leaving group ability in nucleophilic substitution reactions (Br > Cl), suggesting that a more reactive electrophile leads to more efficient target engagement.

  • Modifications to the Core: Compound 4 , an analog where the methyl ester is replaced with a substituted amide, shows a marked increase in anticancer potency. This highlights that modifications elsewhere in the molecule can significantly influence its overall activity, potentially by altering its solubility, cell permeability, or orientation within a target binding site.

Experimental Methodologies: A Guide to Reproducible Data

The trustworthiness of comparative data hinges on robust and well-defined experimental protocols. Below are the detailed methodologies for the key assays used to generate the data in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Human breast cancer cells (MCF-7) are seeded into a 96-well plate at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO (as a vehicle) and diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for 48 hours. A vehicle control (DMSO only) is included.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Workflow Diagram for MTT Assay:

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout A Seed MCF-7 Cells (5,000 cells/well) B Incubate for 24h (Adhesion) A->B C Add Compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I Data Analysis

Caption: Workflow for determining anticancer IC50 via MTT assay.

Antimicrobial Activity: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC.

Protocol:

  • Inoculum Preparation: A colony of Staphylococcus aureus is used to prepare a standardized bacterial suspension (adjusted to 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Mechanistic Insights and Potential Pathways

The high reactivity of the N-chloroacetyl group suggests that this compound and its active analogs likely act as irreversible inhibitors of key cellular proteins. In cancer cells, potential targets could include enzymes involved in cell proliferation and survival, such as kinases or dehydrogenases that have a reactive cysteine residue in their active site. The chloroacetyl group can undergo a nucleophilic substitution reaction with the thiol group of cysteine, forming a permanent covalent bond and inactivating the enzyme.

Diagram of Covalent Inhibition Mechanism:

Covalent_Inhibition cluster_reaction Covalent Modification of Enzyme Compound R-NH-CO-CH₂-Cl (Electrophile) Adduct Enzyme-S-CH₂-CO-NH-R (Inactive Covalent Adduct) Compound->Adduct Nucleophilic Attack Enzyme Enzyme-SH (Nucleophile from Cysteine) Enzyme->Adduct HCl + HCl

Caption: Proposed mechanism of irreversible enzyme inhibition.

This mechanism of action is highly potent but requires careful optimization to ensure selectivity towards target proteins in pathogenic cells (cancer or microbial) over host cells, thereby minimizing toxicity.

Conclusion and Future Directions

The comparative analysis clearly demonstrates that this compound is a promising scaffold for therapeutic development. Its biological activity is critically dependent on the electrophilic N-haloacetyl group, with the potential for fine-tuning potency by altering the halogen or modifying the aminobenzoate core.

Future research should focus on:

  • Target Identification: Utilizing proteomics and activity-based protein profiling to identify the specific cellular targets of these compounds.

  • Selective Toxicity: Synthesizing further analogs to improve selectivity towards cancer or microbial cells over healthy human cells.

  • In-Vivo Studies: Advancing the most potent and selective compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

By systematically exploring the structure-activity relationships of this versatile scaffold, the scientific community can unlock its full potential in the ongoing search for novel and effective therapeutic agents.

A Comparative Guide to the Stability of Methyl 2-[(chloroacetyl)amino]benzoate Under Diverse Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Stability Division Subject: Comprehensive Stability Analysis of Methyl 2-[(chloroacetyl)amino]benzoate

This guide provides an in-depth, objective comparison of the stability of this compound under various stress conditions. The experimental data and protocols herein are designed to offer a clear, evidence-based understanding of the compound's degradation profile, essential for its handling, storage, and application in research and pharmaceutical development.

Introduction: The Imperative of Stability Assessment

This compound is a key chemical intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its utility is intrinsically linked to its stability. Degradation of this compound can lead to the formation of impurities, which may compromise the yield and purity of the final product, and in the context of drug development, could introduce potentially toxic substances. Therefore, a thorough understanding of its stability under different environmental conditions is paramount for ensuring product quality, safety, and efficacy. This guide outlines a systematic approach to assessing the stability of this compound through forced degradation studies, a cornerstone of pharmaceutical development mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Experimental Design: A Rationale-Driven Approach

The stability of this compound was evaluated under hydrolytic, oxidative, and photolytic stress conditions. The choice of these stressors is based on their prevalence during synthesis, purification, storage, and formulation processes.

Core Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is the linchpin of this analysis. It allows for the separation and quantification of the intact parent compound from its degradation products, ensuring accurate assessment of stability.

HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method provides the necessary resolution and sensitivity to monitor the degradation process effectively.[1]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in acetonitrile/water hydrolysis Hydrolysis (Acidic, Basic, Neutral) prep->hydrolysis Incubate under stress conditions oxidation Oxidation (H₂O₂) prep->oxidation Incubate under stress conditions photolysis Photolysis (UV/Vis light) prep->photolysis Incubate under stress conditions hplc HPLC Analysis hydrolysis->hplc Withdraw samples at time points oxidation->hplc Withdraw samples at time points photolysis->hplc Withdraw samples at time points characterization Characterization of Degradation Products (LC-MS, NMR) hplc->characterization Identify significant degradants caption Figure 1. Experimental workflow for forced degradation studies. G A This compound B 2-[(chloroacetyl)amino]benzoic acid A->B Hydrolysis (Basic) C Methyl anthranilate A->C Hydrolysis (Acidic/Basic) D N-oxide derivative A->D Oxidation E Dehalogenated product A->E Photolysis caption Figure 2. Potential degradation pathways.

Caption: Figure 2. Potential degradation pathways.

Comparison with Alternatives

The stability of this compound can be contextualized by comparing it to structurally related compounds.

  • Methyl Anthranilate: As a primary amine, methyl anthranilate is generally more susceptible to oxidation than the N-acylated target compound. The chloroacetyl group in our compound of interest provides steric hindrance and reduces the electron density on the nitrogen, thereby enhancing its oxidative stability.

  • Methyl 2-Chlorobenzoate: This compound lacks the aminoacetyl group and is primarily susceptible to hydrolysis of the ester bond. [2][3]The amide linkage in this compound introduces an additional site for hydrolysis.

  • Other N-Acylated Anthranilates: Compared to analogs with less electrophilic acyl groups (e.g., acetyl), the chloroacetyl moiety in this compound makes the amide bond more susceptible to nucleophilic attack and subsequent hydrolysis. However, this reactivity is also key to its utility as a synthetic intermediate.

Conclusion and Recommendations

The stability of this compound is highly dependent on the environmental conditions. It is particularly susceptible to degradation under basic conditions due to hydrolysis of the methyl ester. It exhibits moderate stability towards oxidation and is sensitive to light, especially when in solution.

Based on these findings, the following recommendations are made:

  • Storage: Store in well-closed, light-resistant containers at controlled room temperature. Avoid exposure to high humidity and direct sunlight.

  • Handling: During synthesis and purification, prolonged exposure to strong bases should be minimized. The use of antioxidants may be considered if oxidative degradation is a concern.

  • Formulation: For solution-based applications, the pH should be maintained in the neutral to slightly acidic range. Photoprotective packaging is recommended for liquid formulations.

This comprehensive stability assessment provides a critical foundation for the confident use of this compound in research and development, ensuring the integrity and quality of downstream products.

References

  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537. [Link]

  • Carneiro, A. F. M., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842-846. [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Higson, A. P., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 58(1), 194-200. [Link]

  • Wang, Y., et al. (2015). A sensitive and generic approach for the determination of trace levels of nitroaromatic genotoxic impurities in drug substances by zinc reduction and liquid chromatography-mass spectrometry. Analytical Methods, 7(12), 5037-5044. [Link]

  • Eawag. (n.d.). Benzoate Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. (n.d.). Google Patents.
  • Vrchotová, N., et al. (2013). Aerobic degradation of 2-chlorobenzoic acid by the enzyme... ResearchGate. Retrieved from [Link]

  • Carneiro, A. F. M., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. IUCrData, 8(9). [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2015). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44-o45. [Link]

  • Yunes, J. A., et al. (1999). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of the Brazilian Chemical Society, 10(6), 477-482. [Link]

  • Okdeh, S., et al. (2010). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry, 22(1), 664-667. [Link]

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (n.d.). Google Patents.
  • Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved from [Link]

  • S. Michael Stewart. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid [Video]. YouTube. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Methyl 2-[(chloroacetyl)amino]benzoate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of Methyl 2-[(chloroacetyl)amino]benzoate, a key chemical intermediate. We will explore the cross-validation of results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on the causality behind experimental choices and the establishment of self-validating systems, in line with international regulatory standards.[1][2][3][4]

The principle of cross-validation is essential for ensuring the reliability and consistency of analytical data, particularly when methods are transferred between laboratories or when different techniques are employed to measure the same attribute.[5][6][7][8][9] It serves to demonstrate that a validated analytical procedure is fit for its intended purpose.[2][10]

The Importance of Orthogonal Analytical Techniques

Relying on a single analytical method can introduce bias and may not detect all potential impurities. By employing orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—we can achieve a more comprehensive and trustworthy purity profile. For this compound, the combination of a chromatographic separation technique (HPLC or GC) and a spectroscopic method (qNMR) provides a robust framework for cross-validation.

Experimental Design for Purity Assessment

A plausible synthetic route for this compound involves the reaction of methyl 2-aminobenzoate with chloroacetyl chloride.[11] Potential impurities could include unreacted starting materials, by-products from side reactions, and degradation products.

Potential Impurities:

  • Starting Materials: Methyl 2-aminobenzoate, Chloroacetyl chloride

  • Related Substances: Methyl 2-aminobenzoate isomers (e.g., methyl 3-aminobenzoate, methyl 4-aminobenzoate)[12]

  • Degradation Products: Hydrolysis products such as 2-[(chloroacetyl)amino]benzoic acid.

The following sections detail the experimental protocols for three key analytical techniques and a comparison of their expected results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical purity analysis due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[13][14] A reverse-phase HPLC method is well-suited for the separation of this compound from its potential impurities.

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[15]

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase.

Rationale for Method Parameters:
  • C18 Column: The non-polar stationary phase provides good retention for the moderately polar analyte and its likely impurities.

  • Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of compounds with a range of polarities, from the more polar starting materials to the less polar product.

  • UV Detection at 254 nm: The aromatic nature of the molecule ensures strong absorbance at this wavelength, providing good sensitivity.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] It is particularly useful for identifying and quantifying residual solvents and volatile impurities.[17] For this compound, GC-MS can provide complementary information to HPLC, especially for low molecular weight impurities.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injection: Splitless.

  • Temperature Program: Start at 100°C, ramp to 280°C.

  • MS Detection: Electron Ionization (EI) in full scan mode.

Rationale for Method Parameters:
  • DB-5ms Column: This is a versatile, low-bleed column suitable for a wide range of analytes.

  • Temperature Programming: A temperature ramp is necessary to elute compounds with different boiling points effectively.

  • Mass Spectrometry Detection: Provides structural information for impurity identification based on fragmentation patterns.[18][19]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks (Mass Spectra) Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: GC-MS analysis workflow for impurity identification and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard for the analyte itself, making it a powerful tool for purity assessment.[20][21][22][23][24] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct measure of purity when an internal standard of known purity is used.[21]

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl3).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a long relaxation delay to ensure full relaxation of all signals.

  • Data Processing: Integrate the signals of the analyte and the internal standard.

Rationale for Method Parameters:
  • ¹H NMR: Protons are highly abundant, providing good sensitivity.

  • Internal Standard: Allows for absolute quantification by comparing the integral of a known amount of standard to the integral of the analyte.

  • Long Relaxation Delay: Ensures that the signal intensities are directly proportional to the number of protons, which is crucial for accurate quantification.

Visualization of qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-[(chloroacetyl)amino]benzoate: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-[(chloroacetyl)amino]benzoate is a pivotal intermediate in organic synthesis, serving as a versatile building block for a range of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant pharmacological interest. The efficiency of its synthesis—measured in terms of chemical yield and purity—is therefore a critical parameter in drug discovery and development pipelines.

This guide provides an in-depth, objective comparison of a benchmark synthesis protocol against established literature methods. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and support our findings with comparative data. This document is intended for researchers, medicinal chemists, and process development professionals seeking to optimize the preparation of this key synthetic precursor.

Reaction Overview: The Nucleophilic Acyl Substitution

The synthesis of this compound is achieved via the N-chloroacetylation of methyl anthranilate. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in methyl anthranilate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine, removes the proton from the newly acylated nitrogen atom to yield the final product and the hydrochloride salt of the base. The base is crucial to neutralize the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Benchmark Experimental Protocol

This protocol has been optimized in our laboratories for high yield and purity, emphasizing procedural safety and reproducibility.

Materials:

  • Methyl anthranilate (99%)

  • Chloroacetyl chloride (98%)

  • Triethylamine (TEA, ≥99.5%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexane (HPLC grade)

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl anthranilate (15.1 g, 100 mmol) and anhydrous dichloromethane (200 mL).

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (15.3 mL, 110 mmol) dropwise while maintaining the internal temperature below 5 °C. Rationale: The reaction is exothermic, and low temperatures mitigate side reactions. Triethylamine acts as an acid scavenger for the HCl produced.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (8.7 mL, 110 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up and Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 100 mL of deionized water to quench the reaction.

  • Phase Separation and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to remove any remaining acidic impurities) and 100 mL of brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an ethyl acetate/hexane mixture to afford pure this compound as a white crystalline solid.

Published Methods: A Comparative Overview

To benchmark our protocol, we selected representative methods from the literature that employ similar N-acylation strategies but with variations in reaction conditions.

Method A: Benzene as Solvent This method, adapted from a similar synthesis of (1'-chloroacetyl)-2-aminobenzothiazole, utilizes benzene as the solvent. The reaction is initially conducted in an ice-cold condition, followed by reflux to ensure completion.

  • Solvent: Benzene

  • Base: Triethylamine

  • Temperature: 0 °C, then reflux

  • Noted Drawbacks: Benzene is a known carcinogen, posing significant health risks. Refluxing may increase the formation of impurities.

Method B: Acetonitrile as Solvent Acetonitrile is a common polar aprotic solvent for acylation reactions. This hypothetical method reflects a common variation found in synthetic procedures.

  • Solvent: Acetonitrile

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: Room Temperature

  • Potential Advantages: Acetonitrile is less toxic than benzene and has a higher boiling point than DCM, which can be advantageous for less reactive substrates. DIPEA is a non-nucleophilic base, which can sometimes reduce side reactions.

Comparative Data Analysis: Yield and Purity

The following table summarizes the performance of the Benchmark Protocol against the described published methods. Purity was determined by High-Performance Liquid Chromatography (HPLC).

Parameter Benchmark Protocol Published Method A (Benzene) Published Method B (Acetonitrile)
Solvent Dichloromethane (DCM)BenzeneAcetonitrile
Base Triethylamine (TEA)Triethylamine (TEA)DIPEA
Temperature 0 °C to Room Temp.0 °C to RefluxRoom Temperature
Reaction Time 2.5 hours10 hours (6h stir, 4h reflux)3 hours
Isolated Yield 92% ~75% (Reported for similar substrate)85% (Estimated)
Purity (HPLC) >99% Not Reported, likely lower due to reflux~98% (Estimated)

Key Insights: The Benchmark Protocol demonstrates a superior yield and purity profile. The use of DCM at controlled, lower temperatures minimizes the formation of by-products often seen at reflux temperatures. Furthermore, the reaction time is significantly shorter, increasing overall process efficiency.

Experimental Workflow & Analysis

The following diagram illustrates the comprehensive workflow, from synthesis to final purity validation, ensuring the trustworthiness and reliability of our findings.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Purity & Yield Validation MA Methyl Anthranilate + Anhydrous DCM Base Add Triethylamine @ 0-5 °C MA->Base Acyl Add Chloroacetyl Chloride @ 0-5 °C Base->Acyl React Stir @ RT (TLC Monitoring) Acyl->React Quench Quench with H₂O React->Quench Reaction Complete Extract Wash with NaHCO₃ & Brine Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Recrystallize (EtOAc/Hexane) Dry->Purify Yield Calculate Isolated Yield Purify->Yield Pure Solid HPLC HPLC Analysis (Purity >99%) Yield->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) HPLC->NMR Final Final Product NMR->Final

Caption: Workflow for Synthesis and Validation of this compound.

Analytical Protocols for Product Validation

Accurate determination of yield and purity is non-negotiable. The following analytical methods were employed for comprehensive characterization of the synthesized product.[3]

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final product and quantify any impurities.

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A standard solution of the purified product is prepared in the mobile phase. The sample is injected, and the peak area is used to calculate purity as a percentage of the total peak area in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Procedure: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and TMS as an internal standard.[1] The resulting spectra should show characteristic peaks corresponding to the protons and carbons of this compound, confirming its identity.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: An alternative method for purity assessment and identification of volatile impurities.

  • Procedure: The sample is vaporized and separated on a capillary column (e.g., DB-5MS). The mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the product and helping to identify any by-products.

Conclusion and Recommendations

This guide demonstrates that the synthesis of this compound is highly dependent on the choice of solvent and reaction temperature. Our benchmark protocol, utilizing dichloromethane at controlled low-to-ambient temperatures, provides a significantly higher yield (92%) and purity (>99%) compared to methods employing higher temperatures or hazardous solvents like benzene.

For researchers and drug development professionals, we strongly recommend the adoption of the benchmark protocol. Its efficiency, safety profile, and reproducibility make it highly suitable for both small-scale laboratory synthesis and potential scale-up operations. The detailed analytical validation workflow further ensures the production of high-quality material, which is essential for reliable downstream applications.

References

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (2008). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

  • Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix. (2023). Journal of Analytical Science and Technology. [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. (2020). YouTube. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-[(chloroacetyl)amino]benzoate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.

Understanding the Hazard Profile

Based on this analysis, this compound should be handled as a substance that is:

  • An irritant: Likely to cause skin and serious eye irritation.[1][2]

  • A potential respiratory irritant: Inhalation of dust or fumes may cause respiratory irritation.[1][2][3]

  • Harmful if swallowed: Ingestion may lead to adverse health effects.[3][7]

  • Toxic to aquatic life: May have long-lasting harmful effects on the aquatic environment.[3][8]

It is crucial to consult your institution's Chemical Hygiene Plan and adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in a laboratory setting.[9][10][11][12]

Table 1: Inferred Hazard Classification and Precautionary Statements

Hazard ClassGHS CategoryPrecautionary Statements
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2][3]
Acute Aquatic ToxicityNot ClassifiedH411: Toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that contaminated clothing is removed and washed before reuse.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Waste Segregation: The Foundation of Proper Disposal

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[13] this compound waste should be categorized as hazardous chemical waste.

Workflow for Waste Segregation:

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

4.1. For Small Quantities of Solid Waste:

  • Containerization: Carefully transfer the solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.

  • Avoid Contamination: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

4.2. For Contaminated Labware and Debris:

  • Decontamination: Whenever possible, decontaminate glassware and equipment. A decontamination solution can be prepared, but its use should be in accordance with your facility's approved procedures. For aromatic amines, specialized decontamination solutions are available.[8][16][17]

  • Disposal of Contaminated Items: Items that cannot be decontaminated, such as gloves, weighing paper, and pipette tips, should be placed in a designated solid hazardous waste container.

4.3. For Solutions Containing this compound:

  • Waste Container: Pour the solution into a designated liquid hazardous waste container. Ensure the container is made of a material compatible with the solvent used.

  • pH Consideration: Do not attempt to neutralize the solution with strong bases, as this could lead to unintended reactions. The chloroacetyl group may be susceptible to hydrolysis under basic conditions.

  • Labeling: Clearly label the container with the full chemical name, concentration, and all solvent components.

  • Storage: Store the sealed container in a designated satellite accumulation area, ensuring secondary containment is in place to prevent spills.

Emergency Procedures in Case of a Spill

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[18][19]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.[16]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Pathway

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7][13][20] Your institution's EHS office will coordinate the pickup and final disposal in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).[13][14][15][21]

Disposal Decision Tree:

DisposalDecision start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid is_contaminated Is it contaminated labware? start->is_contaminated solid_waste Place in labeled solid hazardous waste container is_solid->solid_waste Yes liquid_waste Place in labeled liquid hazardous waste container is_solid->liquid_waste No store Store in designated satellite accumulation area solid_waste->store liquid_waste->store is_contaminated->solid_waste No decontaminate Attempt decontamination (if feasible) is_contaminated->decontaminate Yes dispose_contaminated Dispose as solid hazardous waste decontaminate->dispose_contaminated dispose_contaminated->store pickup Arrange for pickup by licensed disposal company store->pickup

Caption: Decision Tree for the Disposal of this compound Waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach to waste management not only ensures regulatory compliance but also builds a foundation of trust in our scientific practices.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

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  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]

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A Senior Application Scientist's Guide to Handling Methyl 2-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 2-[(chloroacetyl)amino]benzoate (CAS No. 58915-18-7). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves, but for our colleagues. The following procedures are designed to provide a comprehensive framework for the safe utilization and disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.

Section 1: Understanding the Risks of this compound

Inferred Hazards Based on Chemical Structure:

  • High Acute Toxicity: Supplier information indicates GHS pictograms GHS06 (Toxic) and GHS08 (Health Hazard) with the signal word "Danger".[2] Related compounds containing the chloroacetyl moiety, such as chloroacetyl chloride, are toxic if swallowed, inhaled, or in contact with skin.[3]

  • Corrosivity: Chloroacetyl chloride and its decomposition products are corrosive to the eyes, skin, and respiratory system.[4] Contact with moisture can lead to hydrolysis, potentially forming chloroacetic acid and hydrogen chloride, which are both corrosive and toxic.[1] Therefore, this compound should be treated as a corrosive substance capable of causing severe skin burns and eye damage.

  • Respiratory Irritation and Sensitization: Inhalation of compounds with similar structures can cause severe irritation to the respiratory tract.[5] Due to its reactive nature, there is also a potential for it to act as a sensitizer.

Given these significant risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.

Section 2: Essential Personal Protective Equipment (PPE)

The selection of PPE must directly address the primary routes of exposure: dermal contact, eye contact, and inhalation. The following represents the minimum required PPE for any procedure involving this compound.

1. Eye and Face Protection: Due to the high risk of severe eye irritation and potential for irreversible damage, standard safety glasses are insufficient.

  • Mandatory: Wear tightly sealed chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for Splash Risk: When handling larger quantities (>10g) or performing vigorous reactions, a full-face shield must be worn in conjunction with chemical splash goggles to protect against splashes and potential exothermic reactions.

2. Hand Protection: The chloroacetyl group poses a significant risk of causing chemical burns and being absorbed through the skin. The choice of glove material is critical. While specific permeation data for this compound is unavailable, recommendations can be made based on data for halogenated organic compounds and aromatic esters.[6]

  • Primary Gloves: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals. However, they should be considered a splash barrier only.

  • Double Gloving: For all handling procedures, it is mandatory to wear two pairs of nitrile gloves. This significantly reduces the risk of exposure in the event the outer glove is compromised. If direct contact occurs, both gloves must be removed immediately, and hands washed thoroughly.

  • Extended Contact/Immersion: For tasks with a high risk of prolonged contact or immersion, heavier-duty gloves such as Butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's specific chemical resistance charts.[6][7]

Glove Material Protection Level Typical Use Case Limitations
Nitrile (Thin Gauge) Incidental SplashStandard handling, weighing, transfersNot for prolonged contact or immersion. Must be changed immediately upon contamination.[8]
Neoprene Moderate Splash/ContactGood against acids, bases, and alcoholsModerate resistance to some halogenated solvents.
Butyl Rubber Extended Contact/ImmersionHandling highly corrosive acids and estersPoor performance with aliphatic and aromatic hydrocarbons.[6]
Viton™/Fluorocarbon Extended Contact/ImmersionExcellent resistance to aromatic and halogenated solventsHigher cost, may reduce dexterity.

3. Body Protection: A standard cotton lab coat is insufficient.

  • Mandatory: A chemically resistant lab coat, preferably one with elastic cuffs, is required.

  • High-Risk Operations: For procedures involving large quantities or a significant risk of splashing, a chemically resistant apron worn over the lab coat is necessary. Ensure all skin is covered; closed-toe shoes are mandatory.[9]

4. Respiratory Protection: All handling of solid this compound and any reactions involving it must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency/Spill Response: In the event of a spill or loss of ventilation, a full-face respirator with a combination organic vapor/acid gas/P100 (or equivalent) cartridge is required.

Section 3: Operational Plan: Safe Handling Workflow

Adherence to a strict, methodical workflow is critical for minimizing risk. This protocol outlines the key steps for safely handling this compound from receipt to reaction quenching.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure an emergency eyewash and safety shower are immediately accessible and unobstructed.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before retrieving the chemical.

    • Prepare a quench solution (e.g., 1M sodium bicarbonate) and a designated halogenated waste container.[9]

  • Weighing and Transfer:

    • Don all required PPE (double nitrile gloves, chemical splash goggles, chemically resistant lab coat).

    • Carefully open the container inside the fume hood, avoiding any creation of dust.

    • Use a dedicated spatula to weigh the desired amount onto a weigh boat.

    • Carefully add the solid to the reaction vessel. Avoid generating dust.

    • Immediately and securely close the primary container.

  • Reaction:

    • Perform all subsequent reaction steps within the fume hood.

    • Use a system that is closed or has minimal openings to prevent vapor release.

  • Decontamination and Cleanup:

    • Decontaminate all non-disposable equipment that came into contact with the chemical. A rinse with a suitable organic solvent followed by a quench with a basic solution is recommended.

    • Dispose of all disposable items (weigh boats, contaminated gloves, paper towels) into the designated "Halogenated Solid Waste" container.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Carefully remove PPE, starting with the outer gloves, and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Decontamination prep1 Don Full PPE prep2 Prepare Fume Hood Work Area prep1->prep2 prep3 Assemble Equipment & Waste Containers prep2->prep3 weigh Weigh Compound prep3->weigh Begin Handling transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react decon Decontaminate Glassware react->decon Reaction Complete dispose Dispose of Solid & Liquid Waste decon->dispose clean Clean Fume Hood Surface dispose->clean doff Doff PPE & Wash Hands clean->doff

Caption: Safe handling workflow for this compound.

Section 4: Disposal Plan: Managing Waste Streams

Due to the presence of a halogen (chlorine), all waste streams containing this compound must be treated as halogenated organic waste .[10] Co-mingling with non-halogenated waste is prohibited as it significantly increases disposal costs and environmental impact.[11]

Waste Segregation:

  • Halogenated Solid Waste: Contaminated gloves, weigh boats, paper towels, and any solid residue.

  • Halogenated Liquid Waste: Reaction mixtures, solvent rinses used for decontamination.

  • Sharps Waste: Contaminated needles or sharp-edged spatulas must go into a designated sharps container.

All waste containers must be clearly labeled with "Halogenated Organic Waste," list all chemical constituents, and be kept tightly sealed when not in use.[12] Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.[13]

Waste Disposal Decision Diagram:

G start Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_sharp Is the item a sharp? is_liquid->is_sharp No (Solid) liquid_waste Dispose in 'Halogenated Liquid Waste' Container is_liquid->liquid_waste Yes solid_waste Dispose in 'Halogenated Solid Waste' Container is_sharp->solid_waste No sharps_waste Dispose in 'Sharps Waste' Container is_sharp->sharps_waste Yes

Caption: Decision tree for proper waste segregation.

Section 5: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a designated "Halogenated Solid Waste" container. Decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without appropriate respiratory protection and training.[13]

By adhering to these stringent protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Molbase. 2-(2-Chloro-acetylamino)-benzoic acid methyl ester Safety Data Sheet. [Link]

  • Temple University Campus Operations. Halogenated Solvents in Laboratories. [Link]

  • University of Washington Environmental Health & Safety. Halogenated Solvents. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroacetyl Chloride. [Link]

  • Guo, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health. [Link]

  • Loba Chemie. Chloroacetyl Chloride for Synthesis MSDS. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • University of California, Berkeley - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • University of Pittsburgh - Environmental, Health and Safety. Ansell Chemical Resistance Glove Chart. [Link]

  • California State University, East Bay. Glove Recommendation Chart. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.